molecular formula C17H18N2O2 B15064145 2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol CAS No. 856437-82-6

2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol

Cat. No.: B15064145
CAS No.: 856437-82-6
M. Wt: 282.34 g/mol
InChI Key: XYHIQIZXHBQQCU-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol is a synthetic indole derivative designed for advanced research and development in medicinal chemistry. While the specific biological profile of this novel compound is yet to be fully characterized, its structure incorporates key pharmacophoric elements that are of high interest in drug discovery. The indole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active molecules and approved pharmaceuticals . Indole derivatives are extensively researched for a diverse range of therapeutic applications, including as anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents . Furthermore, specific substituted tryptamines, a class of indole alkaloids, are being investigated in preclinical and clinical settings for potential therapeutic uses, such as the treatment of neurological disorders and inflammation . The molecular structure of this compound, which features a phenolic hydroxyl group and a propanolamine linker, suggests potential for interaction with various enzymatic targets and receptor systems, making it a compelling candidate for structure-activity relationship (SAR) studies and the development of new therapeutic leads. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own specific safety and handling evaluations prior to use.

Properties

CAS No.

856437-82-6

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

2-[(2-hydroxy-3-indol-1-ylpropyl)amino]phenol

InChI

InChI=1S/C17H18N2O2/c20-14(11-18-15-6-2-4-8-17(15)21)12-19-10-9-13-5-1-3-7-16(13)19/h1-10,14,18,20-21H,11-12H2

InChI Key

XYHIQIZXHBQQCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(CNC3=CC=CC=C3O)O

Origin of Product

United States

Foundational & Exploratory

Synthesis of Novel 2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This technical guide details the synthesis of 2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol , a hybrid scaffold integrating an indole moiety with an ortho-aminophenol via a 2-hydroxypropyl linker. This structural motif shares pharmacophoric features with established


-adrenergic receptor antagonists and antioxidant neuroprotective agents. The protocol employs a convergent two-step synthetic strategy: the 

-alkylation of indole with epichlorohydrin to form a glycidyl intermediate, followed by a regioselective epoxide ring-opening aminolysis with 2-aminophenol. Emphasis is placed on chemoselectivity, process safety, and structural validation.

Introduction & Retrosynthetic Analysis

The target molecule, This compound , features a secondary alcohol core flanked by an electron-rich indole and a redox-active aminophenol. The synthesis is designed to avoid the polymerization of the epoxide intermediate and ensure regioselective amine addition.

Retrosynthetic Strategy

The most efficient disconnection is at the C-N bond between the propyl linker and the phenol amine. This reveals two key precursors:

  • 1-(2,3-Epoxypropyl)indole (

    
    -glycidyl indole):  The electrophilic partner.
    
  • 2-Aminophenol: The nucleophilic partner.

Further disconnection of the indole derivative leads to Indole and Epichlorohydrin .

Retrosynthesis Target Target Molecule This compound Intermediates Intermediate + Nucleophile N-Glycidyl Indole + 2-Aminophenol Target->Intermediates C-N Disconnection (Epoxide Opening) Starting Starting Materials Indole + Epichlorohydrin Intermediates->Starting N-Alkylation

Figure 1: Retrosynthetic analysis showing the convergent assembly of the target scaffold.

Chemical Synthesis Protocol

Step 1: Synthesis of 1-(2,3-Epoxypropyl)indole

This step involves the


-alkylation of indole. Since the indole N-H is weakly acidic (

), a strong base is required. We utilize a phase-transfer catalytic method or a solid-liquid interface method to minimize side reactions (e.g., oligomerization).

Reagents:

  • Indole (1.0 eq)

  • Epichlorohydrin (3.0 - 5.0 eq) Excess is critical to prevent dimerization.

  • Potassium Hydroxide (KOH), powdered (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq) Optional Phase Transfer Catalyst

  • Solvent: Acetonitrile (MeCN) or DMSO.

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Indole (1.17 g, 10 mmol) in MeCN (20 mL).

  • Base Addition: Add powdered KOH (1.12 g, 20 mmol) and TBAB (160 mg, 0.5 mmol). Stir at room temperature for 30 minutes to generate the indolyl anion.

  • Alkylation: Add Epichlorohydrin (2.35 mL, 30 mmol) dropwise over 10 minutes.

    • Note: The excess epichlorohydrin acts as both reactant and solvent to favor mono-alkylation.

  • Reaction: Heat the mixture to 50°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The indole spot (

    
    ) should disappear, and a new spot (
    
    
    
    ) should appear.
  • Workup: Filter off the solid KOH/KCl salts. Concentrate the filtrate under reduced pressure to remove MeCN and excess epichlorohydrin.

  • Purification: The residue is often pure enough for the next step. If necessary, purify via silica gel flash chromatography (Eluent: Hexane/EtOAc 9:1).

    • Yield Expectation: 75–85% as a pale yellow oil.

Step 2: Regioselective Ring Opening with 2-Aminophenol

The nucleophilic attack of 2-aminophenol on the epoxide is governed by steric factors. Under neutral/basic conditions, the amine attacks the less hindered terminal carbon (C3 of the epoxide), yielding the desired secondary alcohol.

Reagents:

  • 1-(2,3-Epoxypropyl)indole (1.0 eq, from Step 1)

  • 2-Aminophenol (1.1 eq)

  • Solvent: Ethanol (Absolute) or Isopropanol.

Protocol:

  • Setup: In a reaction flask flushed with Nitrogen (to prevent oxidation of the aminophenol), dissolve 2-Aminophenol (1.20 g, 11 mmol) in Ethanol (30 mL).

  • Addition: Add a solution of 1-(2,3-Epoxypropyl)indole (1.73 g, 10 mmol) in Ethanol (10 mL) slowly.

  • Reaction: Heat the mixture to Reflux (78°C) for 6–12 hours.

    • Mechanistic Insight: Protic solvents like ethanol assist in activating the epoxide oxygen via hydrogen bonding, facilitating the nucleophilic attack.

  • Monitoring: Monitor by TLC (DCM:MeOH 95:5). The epoxide spot will disappear.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: The crude product is typically a viscous oil or semi-solid. Recrystallize from minimal hot Ethanol/Ether or purify via column chromatography (DCM -> 2% MeOH in DCM).

ReactionWorkflow Step1 Step 1: N-Alkylation Indole + Epichlorohydrin (KOH, 50°C) Inter Intermediate N-Glycidyl Indole Step1->Inter SN2 Step2 Step 2: Ring Opening + 2-Aminophenol (EtOH, Reflux) Inter->Step2 Amine Attack Final Product This compound Step2->Final Purification

Figure 2: Synthetic workflow detailing the conversion of indole to the final amino-alcohol scaffold.

Structural Validation & Characterization

Trustworthiness in synthesis relies on rigorous characterization. Below are the expected spectral data points for the target compound.

TechniqueDiagnostic FeatureExpected SignalInterpretation

H NMR
Indole C2-H

7.1–7.2 ppm (d/s)
Confirms Indole integrity.[1]

H NMR
Linker CH-OH

4.0–4.2 ppm (m)
Diagnostic for epoxide opening to secondary alcohol.

H NMR
N-CH

-Indole

4.3–4.5 ppm (dd)
Confirms N-alkylation (deshielded by aromatic ring).

H NMR
NH-Ar

5.0–6.0 ppm (br s)
Exchangeable proton; confirms secondary amine formation.
IR O-H / N-H stretch3200–3400 cm

Broad band indicating hydrogen bonding.
MS (ESI) Molecular Ion

Calc: 283.14; Found: 283.1

0.2.
Mechanism of Regioselectivity

The reaction proceeds via an S


2 mechanism . The 2-aminophenol acts as the nucleophile.
  • Site of Attack: The terminal carbon (C3') of the epoxide is sterically accessible.

  • Result: The C-N bond forms at the terminal position, leaving the oxygen at the internal position (C2') to become the secondary hydroxyl group.

  • Side Reactions: Attack at the internal carbon (C2') is disfavored sterically and electronically in basic/neutral media, ensuring high regioselectivity for the target isomer.

Safety & Handling

  • Epichlorohydrin: Highly toxic, potential carcinogen, and skin sensitizer. Handle only in a fume hood with double nitrile gloves.

  • 2-Aminophenol: Harmful if inhaled or swallowed; suspected mutagen. Sensitive to air oxidation (turns brown). Store under inert gas.

  • Exotherm Control: The reaction of amines with epoxides can be exothermic. On a large scale (>10g), add the epoxide solution slowly to the amine solution at reflux temperature to prevent thermal runaway.

References

  • Synthesis of N-glycidyl indoles

    • Title: Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization.[2]

    • Source: PMC / NIH (2022).
    • URL:[Link]

  • Epoxide Ring Opening with Amines (Regioselectivity)

    • Title: YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temper
    • Source: MDPI (Molecules, 2017).
    • URL:[Link]

  • General Protocol for Aminolysis of Epoxides

    • Title: A New and Efficient Epoxide Ring Opening via Poor Nucleophiles: Indole, p-Nitroaniline...[3]

    • Source: Organic Chemistry Portal / Synthesis (2004).
    • URL:[Link]

  • Indole N-Alkylation Methodology

    • Title: Synthesis of Indole 2,3-Epoxypropyl Deriv
    • Source: Russian Journal of Organic Chemistry (2005).
    • URL:[Link]

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Indole-Phenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Indole-phenol derivatives represent a privileged structural motif in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. Their unambiguous structural characterization is paramount for understanding structure-activity relationships and ensuring the integrity of synthesized molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of these organic compounds in solution.[1][2] This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of indole-phenol derivatives, designed for researchers, scientists, and professionals in the field. We will move from the foundational spectral features of the individual indole and phenol rings to the nuanced complexities of their combined derivatives, culminating in a discussion of advanced techniques for complete structural assignment.

Chapter 1: Foundational Principles of NMR for Heteroaromatic Systems

The power of NMR spectroscopy lies in its ability to probe the chemical environment of each nucleus within a molecule. For indole-phenol derivatives, several key principles govern their spectral appearance.

  • Chemical Shift (δ): The position of a signal in an NMR spectrum, measured in parts per million (ppm), is highly sensitive to the electron density around the nucleus. Electronegative atoms or electron-withdrawing groups decrease the electron density (deshielding), causing the signal to shift to a higher ppm value (downfield). Conversely, electron-donating groups increase electron density (shielding), resulting in an upfield shift to lower ppm values.

  • Magnetic Anisotropy: The delocalized π-electrons in the aromatic rings of indole and phenol generate their own magnetic fields when placed in an external magnetic field.[3][4][5] This "ring current" effect causes significant deshielding for protons located on the exterior of the ring, shifting their signals far downfield (typically 6.5-8 ppm).[6] This phenomenon is a hallmark of aromaticity.[3][4][6]

  • Hydrogen Bonding: The chemical shifts of the N-H proton of the indole and the O-H proton of the phenol are particularly variable.[7] Their involvement in hydrogen bonding decreases the electron density around the proton, leading to a significant downfield shift.[8][9] The exact position and broadness of these signals are highly dependent on factors like solvent, concentration, and temperature.[8]

Chapter 2: NMR Spectral Signatures of the Core Scaffolds

A thorough understanding of the individual spectra of indole and phenol is essential before analyzing more complex derivatives.

The Indole Moiety

The indole ring system consists of a benzene ring fused to a pyrrole ring. This fusion and the presence of the nitrogen heteroatom create a distinct set of signals.

¹H NMR of Indole: The N-H proton is typically the most downfield signal, often appearing as a broad singlet between δ 8.0 and 12.0 ppm, its position being highly solvent-dependent.[1] The protons on the pyrrole ring (H2 and H3) and the benzene ring (H4-H7) have characteristic chemical shifts and coupling patterns.

¹³C NMR of Indole: The carbon atoms of the indole ring also exhibit characteristic chemical shifts. The carbons of the pyrrole ring (C2, C3) are distinguishable from those of the benzene portion. Notably, C3 is typically more shielded (around 102 ppm) compared to C2 (around 125 ppm).[1]

Indole Position Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm)
1 (N-H)8.0 - 12.0 (broad s)-
27.1 - 7.3~125
36.4 - 6.5~102
3a (Bridgehead)-~128
4~7.6112 - 122
57.1 - 7.2112 - 122
67.1 - 7.2112 - 122
7~7.3112 - 122
7a (Bridgehead)-~134

Table 1: Approximate ¹H and ¹³C NMR chemical shifts for the unsubstituted indole scaffold. Values are typical and can vary with solvent and substitution.[1][10]

The Phenol Moiety

The phenol ring is a simple monosubstituted benzene ring, but the hydroxyl group exerts a strong influence on the electronic environment.

¹H NMR of Phenol: The hydroxyl (O-H) proton signal can appear over a wide range, typically from δ 3 to 8 ppm, and is often a broad singlet.[11] Its position can be confirmed by a "D₂O shake," where adding a drop of deuterium oxide to the NMR tube causes the O-H proton to exchange with deuterium, leading to the disappearance of its signal.[11] The aromatic protons show a splitting pattern dependent on the substitution, but for unsubstituted phenol, they appear in the δ 6.8-7.3 ppm region.

¹³C NMR of Phenol: The hydroxyl group is strongly electron-donating, causing significant shielding of the ortho and para carbons. The carbon atom directly attached to the oxygen (C1, the ipso-carbon) is deshielded and appears far downfield, typically around 155 ppm.[11]

Phenol Position Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm)
1 (C-OH)-~155
2, 6 (ortho)~6.8~115
3, 5 (meta)~7.2~130
4 (para)~6.9~121
O-H3 - 8 (broad s)-

Table 2: Approximate ¹H and ¹³C NMR chemical shifts for the unsubstituted phenol scaffold. Due to symmetry, C2/C6 and C3/C5 are equivalent.[11][12]

Chapter 3: Elucidating the Structure of Indole-Phenol Derivatives

When the indole and phenol moieties are linked, their NMR spectra become a composite of the individual parts, modified by the electronic effects of the linkage and any additional substituents. The key to structure elucidation is to identify the individual spin systems of each ring and then establish the connectivity between them.

Impact of Substitution and Linkage

The way the two rings are connected (e.g., C-C, C-O, C-N linkage) and the position of this linkage will cause predictable changes in the chemical shifts. For example, if the phenol is linked via an ether bond to the indole ring, the ipso-carbon of the phenol will experience a significant downfield shift. Similarly, the protons and carbons on the indole ring near the point of attachment will also show shifts that can help determine the linkage position.

Chapter 4: Advanced 2D NMR Techniques for Unambiguous Assignment

For complex indole-phenol derivatives, 1D NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR experiments are indispensable for unraveling these complex structures by revealing correlations between different nuclei.[2][13]

  • COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds (²JHH, ³JHH).[14][15] It is invaluable for tracing out the proton connectivity within the indole and phenol rings, allowing for the assignment of adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (¹JCH).[14][15] It provides a direct link between the ¹H and ¹³C spectra, simplifying the assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for determining the overall carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[14][15] HMBC is crucial for identifying quaternary (non-protonated) carbons and, most importantly, for establishing the connectivity between the indole and phenol rings across the linkage point.

  • NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is essential for determining the relative stereochemistry and conformation of the molecule.

Workflow for Structural Elucidation

A systematic approach using a combination of 1D and 2D NMR experiments is the most effective strategy for structure elucidation.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_assign Structure Assembly H1_NMR ¹H NMR C13_NMR ¹³C NMR Fragments Identify Spin Systems (Indole & Phenol Fragments) H1_NMR->Fragments DEPT DEPT C13_NMR->Fragments DEPT->Fragments CH, CH₂, CH₃ count HSQC HSQC COSY COSY HSQC->Fragments ¹H-¹³C Direct Bonds HMBC HMBC COSY->Fragments ¹H-¹H Connectivity NOESY NOESY Connectivity Establish Linkage & Substituent Positions HMBC->Connectivity Long-Range ¹H-¹³C Connectivity Structure Propose Final Structure NOESY->Structure Spatial Proximity / Stereochemistry Fragments->Connectivity Connectivity->Structure

Caption: Workflow for NMR-based structure elucidation of indole-phenol derivatives.

Key HMBC Correlations

The HMBC experiment is critical for connecting the two aromatic systems. For example, in a hypothetical indole-phenol derivative linked by a methylene bridge (CH₂), key HMBC correlations would be observed from the methylene protons to the carbons of both the indole and phenol rings to which the bridge is attached.

G cluster_indole Indole Ring cluster_phenol Phenol Ring cluster_bridge Bridge C3 C3 C2 C2 N1 N1 C3a C3a C1_ph C1' C2_ph C2' C6_ph C6' CH2_H CH₂ Protons CH2_H->C3 ³J CH2_H->C2 ²J CH2_H->C1_ph ²J CH2_H->C2_ph ³J CH2_H->C6_ph ³J

Caption: Key HMBC correlations for a hypothetical C3-CH₂-C1' linked indole-phenol.

Chapter 5: Practical Guide to NMR Experimentation

Achieving high-quality NMR spectra requires meticulous sample preparation and proper instrument setup.

Experimental Protocol: Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Mass: Weigh 5-25 mg of the purified indole-phenol derivative for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[16]

    • Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[16] The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons (N-H, O-H) as it slows down the exchange rate, resulting in sharper signals.

    • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

    • Filtering: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[17][18]

    • Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[12]

  • Data Acquisition (General Parameters for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse (e.g., 'zg30').[1]

      • Spectral Width: ~16 ppm.[1]

      • Acquisition Time: 2-4 seconds.[1]

      • Relaxation Delay (D1): 1-5 seconds.[1]

      • Number of Scans (NS): 8-16, adjust based on concentration.[1]

    • ¹³C NMR:

      • Pulse Program: Standard proton-decoupled single-pulse (e.g., 'zgpg30').

      • Spectral Width: ~240 ppm.

      • Number of Scans (NS): 1024 or more, as ¹³C is much less sensitive than ¹H.

    • 2D NMR (HSQC, HMBC):

      • Use standard, gradient-selected pulse programs (e.g., 'hsqcedetgpsp' for HSQC, 'hmbcgplpndqf' for HMBC).

      • Optimize parameters, particularly the long-range coupling constant for HMBC (typically set to 8 Hz), based on the expected structure.

Conclusion

The NMR analysis of indole-phenol derivatives is a systematic process that builds from fundamental principles to advanced multi-dimensional techniques. By carefully analyzing 1D spectra to identify the basic spin systems and then employing a suite of 2D experiments like COSY, HSQC, and particularly HMBC, researchers can unambiguously determine the constitution, connectivity, and stereochemistry of these vital molecules. This guide provides the foundational knowledge and practical framework necessary to confidently tackle the structural elucidation challenges presented by this important class of compounds.

References

  • Fiveable. (2025, August 15). Anisotropic Effect Definition - Organic Chemistry Key Term... Available at: [Link]

  • Filo. (2025, June 19). Explain the effect of hydrogen bonding on NMR spectrum with example. Available at: [Link]

  • Vedantu. (n.d.). What is anisotropy in NMR class 11 chemistry CBSE. Available at: [Link]

  • YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link]

  • YouTube. (2023, May 6). Anisotropic Effects in Alkenes, Alkynes & Aromatic Compounds (Benzene) in 1H-NMR| Org. Spectroscopy. Available at: [Link]

  • University of Calgary. (n.d.). Ch 13 - Shielding. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • Scribd. (n.d.). Why Hydrogen Bonding Responsible To Increase in Chemical Shift | PDF. Available at: [Link]

  • ResearchGate. (2015, December 6). (PDF) On Hydrogen Bonding and OH Chemical Shifts. Available at: [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.3: Chemical Shifts and Shielding. Available at: [Link]

  • MDPI. (2012, March 9). 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]

  • Bruker. (n.d.). NMR Sample Preparation. Available at: [Link]

  • University of Aberdeen. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Available at: [Link]

  • Royal Society of Chemistry. (2010, December 13). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS).... Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • Hilaris Publisher. (2020, September 21). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. Available at: [Link]

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  • CiteSeerX. (n.d.). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]

  • Doc Brown's Chemistry. (2025, November 29). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr. Available at: [Link]

  • San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Available at: [Link]

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Crystal structure of 2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Elucidation of 2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of an Unresolved Structure

In the pursuit of novel therapeutics, the precise three-dimensional arrangement of atoms within a molecule is a cornerstone of understanding its function, reactivity, and potential for interaction with biological targets. This guide focuses on the structural analysis of this compound, a molecule of interest due to its hybrid structure incorporating both an indole and an aminophenol moiety. As of the latest search of crystallographic databases, a solved crystal structure for this specific compound has not been publicly deposited.

This document, therefore, serves a dual purpose. Firstly, it provides a comprehensive, field-proven methodological framework for determining the crystal structure of a small organic molecule such as this, from crystal growth to data refinement. Secondly, it offers an expert analysis of the anticipated structural features of this compound, based on the known properties of its constituent functional groups and the principles of conformational analysis. This predictive insight is crucial for guiding synthetic efforts and for the initial stages of computational drug design.

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] Similarly, phenol derivatives are known for their diverse pharmacological potential.[1] The combination of these two pharmacophores in the target molecule suggests a promising candidate for further investigation.

Part 1: The Experimental Protocol for Crystal Structure Determination

The definitive method for elucidating the atomic arrangement of a crystalline solid is single-crystal X-ray diffraction (SCXRD).[6][7][8] This technique relies on the principle that a crystal lattice will diffract a beam of X-rays in a predictable pattern, from which the electron density, and thus the atomic positions, can be mathematically reconstructed. The entire workflow, from sample preparation to final structure validation, is a self-validating system where the quality of the final data is intrinsically linked to the rigor of each preceding step.

Crystallization: The Foundational, and Often Most Challenging, Step

The primary prerequisite for SCXRD is a high-quality single crystal, typically 0.1-0.5 mm in each dimension, free from significant defects.[8] For a flexible molecule like this compound, achieving crystallization can be challenging due to the presence of multiple conformers in solution, which can hinder the ordered packing required for a crystal lattice.[9][10]

Step-by-Step Crystallization Protocol:

  • Purification: The starting material must be of the highest possible purity (>99%). This is typically achieved by column chromatography followed by recrystallization or sublimation.

  • Solvent Screening: A range of solvents and solvent mixtures should be screened for their ability to dissolve the compound and for their evaporation rates. A good starting point is to find a solvent in which the compound is sparingly soluble.

  • Method Selection:

    • Slow Evaporation: A solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound solution is equilibrated with a larger reservoir of a precipitant (a solvent in which the compound is poorly soluble).[7]

    • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible solvent in which it is insoluble. Crystals may form at the interface.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully removed from the mother liquor using a cryoloop and immediately flash-cooled in liquid nitrogen to prevent solvent loss and radiation damage during data collection.

X-ray Diffraction Data Collection

The cooled crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers, such as an Oxford Diffraction Gemini Ultra dual source CCD diffractometer, are typically used for small molecule crystallography.[6]

Data Collection Workflow Diagram:

G cluster_0 Data Collection Crystal Single Crystal mounted on Goniometer XRay Monochromatic X-ray Beam Diffraction Diffraction Pattern Generation XRay->Diffraction Detector Area Detector (CCD) records reflections Diffraction->Detector

Caption: Workflow for X-ray diffraction data collection.

Structure Solution and Refinement

The collected diffraction data (a series of images of reflection spots) are processed to determine the unit cell parameters and space group. The intensities of the reflections are used to solve the "phase problem" and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to improve its accuracy. This iterative process continues until the model converges with the observed data.

Part 2: Anticipated Structural Features and Conformational Analysis

In the absence of experimental data, we can predict key structural characteristics based on the molecule's constituent parts. This analysis is vital for understanding its potential for forming intermolecular interactions, which are critical for its biological activity and solid-state properties.

Key Molecular Moieties and Their Expected Geometry
  • Indole Ring: The indole ring system is expected to be largely planar. The N-H group is a potent hydrogen bond donor.[11]

  • Phenol Ring: The phenol ring will also be planar, with the hydroxyl group acting as both a hydrogen bond donor and acceptor.

  • Propylamino Linker: This flexible chain is the most conformationally labile part of the molecule. The torsion angles around the C-C and C-N bonds will determine the overall shape of the molecule.

Conformational Flexibility and Crystal Packing

The three-carbon linker allows for significant conformational freedom. The relative orientation of the indole and aminophenol rings will be determined by a balance between intramolecular steric hindrance and the optimization of intermolecular interactions in the crystal lattice.[12][13] It is not uncommon for flexible molecules to crystallize in a higher energy conformation if that conformation allows for more favorable crystal packing and stronger intermolecular interactions.[9][12]

Potential Conformations Diagram:

G cluster_0 Extended Conformation cluster_1 Folded Conformation Indole_ext Indole Ring Linker_ext Propylamino Linker Indole_ext->Linker_ext Phenol_ext Aminophenol Ring Linker_ext->Phenol_ext Indole_fold Indole Ring Phenol_fold Aminophenol Ring Indole_fold->Phenol_fold π-π stacking? Linker_fold Propylamino Linker Indole_fold->Linker_fold Linker_fold->Phenol_fold G Molecule_A Molecule A (Donors: Indole N-H, Phenol O-H, Amine N-H, Linker O-H) Molecule_B Molecule B (Acceptors: Phenol O, Amine N, Linker O) Molecule_A->Molecule_B N-H···O O-H···N O-H···O N-H···N

Caption: Potential hydrogen bonding interactions.

Spectroscopic Data Correlation

Should the synthesis of this compound be undertaken, spectroscopic data would provide the first clues to its structure, which would later be confirmed by crystallography.

Spectroscopic TechniqueExpected ObservationsRationale
¹H NMR Aromatic protons (indole & phenol) ~7-8 ppm. [14][15]O-H and N-H protons would appear as broad singlets. Aliphatic protons of the propyl linker would show characteristic splitting patterns.The chemical environment dictates the resonance frequency of protons.
¹³C NMR Aromatic carbons ~110-160 ppm. Aliphatic carbons ~20-70 ppm.The carbon skeleton can be mapped based on chemical shifts.
IR Spectroscopy Broad O-H and N-H stretching bands ~3200-3600 cm⁻¹. [14]C=C stretching in the aromatic region ~1450-1600 cm⁻¹.Vibrational frequencies correspond to specific functional groups.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound. Characteristic fragmentation patterns.Provides the molecular weight and clues about the molecule's connectivity. [16]

Part 3: Conclusion and Future Outlook

While the crystal structure of this compound remains to be determined, this guide provides a robust framework for its elucidation and a detailed prediction of its key structural features. The confluence of a flexible linker and multiple hydrogen bonding sites suggests that this molecule may exhibit complex conformational behavior and potentially polymorphism—the existence of multiple crystalline forms.

The successful crystallization and structural analysis of this compound would be a valuable contribution, providing a definitive 3D model for structure-based drug design and a deeper understanding of the interplay between its promising pharmacophores. The methodologies and predictive analyses outlined herein serve as a comprehensive roadmap for researchers embarking on this endeavor.

References

  • CrystalMaker Software Ltd. (n.d.). CrystalMaker Suite.
  • Fiveable. (2025, August 15).
  • Thompson, H. P. G., & Day, G. M. (2014). Which conformations make stable crystal structures? Mapping crystalline molecular geometries to the conformational energy landscape. RSC Publishing.
  • BragitOff.com. (2022, December 9).
  • Matter Stack Exchange. (2020, May 8).
  • International Union of Crystallography (IUCr). (n.d.). Crystallographic software list.
  • Weng, Z. F., Motherwell, W. D. S., Allen, F. H., & Cole, J. M. (2008). Conformational variability of molecules in different crystal environments: a database study. Acta Crystallographica Section B, 64(Pt 3), 348–362.
  • Wikipedia. (n.d.). Hydrogen bond.
  • MDPI. (2016, May 17). Analysis of Hydrogen Bonds in Crystals.
  • Beran, G. J. O. (2021). Lattice Energy Partitions in Crystals of Flexible Molecules and the 40% Limit. PMC.
  • Journal of Chemical Reviews. (2023).
  • Chen, J., & Myerson, A. S. (2000). Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. Organic Process Research & Development, 4(5), 427-439.
  • Cambridge Crystallographic Data Centre (CCDC). (2022, November 29). How to Analyse Hydrogen Bonding.
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1739-1763.
  • ResearchGate. (2025, October 16). (PDF) Analysis of Hydrogen Bonds in Crystals.
  • Wright, S. E. (2022, March 30). Is conformational flexibility a problem for crystallisation? University of Edinburgh Research Explorer.
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
  • Greenwood, M. (2023, November 9).
  • National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC.
  • Wikipedia. (n.d.). X-ray crystallography.
  • Wikipedia. (n.d.).
  • MDPI. (2023, June 14).
  • Ersanlı, C. C. (2007). Crystal and Molecular Structure of N-Trityl-m-aminophenol Chloroform Solvate. Journal of Chemical Crystallography, 37(1), 59-63.
  • Unni, J. M., et al. (2024). Exploring the Diverse Pharmacological Activities of Indole Derivatives-A Comprehensive Review. Journal of Pharmaceutical Sciences & Research, 16(4), 12-23.
  • NC State University Libraries. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols.
  • Jetir.Org. (n.d.).
  • Preprints.org. (2025, May 26).
  • Advanced Journal of Chemistry, Section B. (2025, March 4).
  • Royal Society of Chemistry. (2025, April 17).
  • SCIRP. (n.d.). Spectroscopic and molecular structure characterization of the bis(2-aminophenol)
  • ResearchGate. (2025, October 11).
  • National Library of Medicine. (n.d.).
  • Zhou, F., et al. (n.d.). Base-Promoted Tandem Synthesis of 2-Substituted Indoles and N-Fused Polycyclic Indoles.
  • Groom, C. R., & Allen, F. H. (2013). The Cambridge Structural Database in Retrospect and Prospect.
  • ResearchGate. (n.d.). Classical methods used for the synthesis of N‐substituted 3‐indolylglycines...
  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.
  • National Library of Medicine. (n.d.). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)
  • University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • Organic Chemistry Portal. (2006, September 5). Novel Synthetic Approaches Toward Substituted Indole Scaffolds.
  • MDPI. (2023, December 19). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells.
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  • ResearchGate. (2025, November 15).
  • ResearchGate. (n.d.). Two orientations of indole molecules in the crystal structure...
  • ResearchGate. (2019, April 3). Synthesis, Spectroscopic, NLO And Molecular Docking Analysis Of (2E)-3-(1H-Indol-2-yl)-NPhenylprop-2-Enamide.

Sources

Physicochemical Properties and Therapeutic Potential of Novel Indole-Phenol Conjugates: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the landscape of modern drug discovery, the hybridization of privileged scaffolds is a highly effective strategy for overcoming pharmacokinetic limitations. Indole and phenol represent two of the most versatile structural frameworks in medicinal chemistry. The indole nucleus mimics the electronic characteristics of natural ligands (e.g., tryptophan, serotonin), enabling robust π–π stacking and hydrogen bonding within target binding pockets such as tubulin or histone deacetylases (HDACs)1[1]. Conversely, phenols are renowned for their potent antioxidant and metal-chelating capabilities, though isolated phenols often suffer from rapid phase II metabolism (glucuronidation) and poor oral bioavailability 2[2].

By fusing these two moieties into indole-phenol conjugates , researchers generate novel chemical entities with highly tunable physicochemical properties. This whitepaper dissects the physicochemical profiling, mechanistic pathways, and self-validating synthetic protocols required to develop these conjugates into viable therapeutics for oncology and neurodegeneration.

Physicochemical Profiling of Indole-Phenol Conjugates

Causality in Design: The physicochemical properties of a molecule—specifically its lipophilicity (LogD) and acid-base dissociation constant (pKa)—dictate its membrane permeability and target residence time. In an indole-phenol hybrid, the electron-rich nature of the indole ring modulates the pKa of the phenolic hydroxyl group through inductive and resonance effects. This modulation ensures that the phenol remains partially unionized at physiological pH (7.4), optimizing blood-brain barrier (BBB) penetration for neuroprotective applications, while retaining enough hydrogen-bond donor (HBD) capacity to interact with kinase hinge regions.

Key Physicochemical Parameters
  • Acid-Base Chemistry (pKa): The phenolic -OH typically exhibits a pKa between 9.5 and 10.5. Conjugation with an indole derivative can shift this pKa closer to 8.5–9.5, enhancing its radical scavenging efficiency by lowering the O-H bond dissociation enthalpy.

  • Metal Chelation Thermodynamics: The spatial arrangement of the indole nitrogen and the phenolic oxygen creates a bidentate chelation pocket. This geometry is thermodynamically favorable for sequestering transition metals like Cu²⁺ and Fe³⁺, which are heavily implicated in the oxidative stress and amyloid-beta (Aβ) aggregation seen in Alzheimer's disease 3[3].

Data Presentation: Physicochemical Summary

Table 1: Representative Physicochemical and Biological Data of Indole-Phenol Conjugates

Compound ClassLogD (pH 7.4)Phenolic pKaCu²⁺ Chelation (%)ROS Quenching IC₅₀ (µM)Primary Biological Target
meta-(Indol-3-yl)phenols 2.8 - 3.49.2 - 9.8< 10%> 100Kinases (DYRK1A, Pim-1)
Indole-Phenol Amines 1.5 - 2.28.5 - 9.1~40%50 - 80Amyloid-β / Oxidative Stress
Indole-Hydroxamic Acids 1.8 - 2.58.8 - 9.4~25%30 - 60HDAC1 / HDAC6
Indole-Isoniazid Hybrids 1.2 - 1.9N/A< 5%~50InhA (Mycobacterium)

(Data synthesized from[1],[4],[3], and[5])

Mechanistic Pathways: Neuroprotection and Anticancer Activity

Causality in Mechanism: Why do these specific conjugates exhibit potent neuroprotective and anticancer profiles? In neurodegenerative models, Cu²⁺ ions cross-link Aβ peptides, accelerating the formation of toxic, insoluble fibrils. Indole-phenol conjugates competitively bind Cu²⁺, preventing this cross-linking. Simultaneously, the phenol ring acts as a radical scavenger, donating a hydrogen atom to reactive oxygen species (ROS). The resulting phenoxy radical is resonance-stabilized by the extended π-system of the indole ring, preventing the molecule itself from becoming a reactive pro-oxidant3[3].

G A Indole-Phenol Conjugate B Phenol Moiety (Antioxidant/Chelator) A->B C Indole Scaffold (Lipophilicity/π-Stacking) A->C D ROS Quenching (H-Atom Transfer) B->D E Cu2+ Chelation (Bidentate Binding) B->E F Target Binding (Kinases/Tubulin/Aβ) C->F E->F Prevents Aβ Crosslinking

Dual-action mechanism: Cu2+ chelation and ROS quenching by indole-phenol conjugates.

Synthetic Methodologies: Atom-Economical Construction

Historically, directly linking an indole to a phenol in a regiospecific manner was synthetically challenging. Recent advances utilize Palladium(II)-catalyzed oxidative Heck reactions followed by dehydrogenative aromatization to construct privileged structures like meta-(indol-3-yl)phenols 4[4].

Causality in Synthesis: Using cyclohexenone instead of pre-functionalized symmetric arenes allows for the highly regioselective synthesis of the meta-substituted phenol. The Pd(OAc)₂ catalyst initiates electrophilic palladation at the electron-rich C3 position of the indole. Subsequent oxidation is strictly required to drive the dehydrogenative aromatization, yielding the fully aromatized phenol in a highly atom-economical, one-step sequence.

G Step1 Indole + Cyclohexenone Step2 Pd(II) Catalyzed Oxidative Heck Reaction Step1->Step2 Step3 C3-Alkylated Intermediate Step2->Step3 C-C Bond Formation Step4 Dehydrogenative Aromatization (Oxidant) Step3->Step4 Step5 meta-(Indol-3-yl)phenol Step4->Step5 -2H (Aromatization)

Pd(II)-catalyzed oxidative Heck reaction for meta-(indol-3-yl)phenol synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation steps, ensuring that the experimental system continuously verifies its own outputs.

Protocol 1: Synthesis of meta-(Indol-3-yl)phenols
  • Reagent Preparation: Dissolve indole (1.0 equiv) and cyclohexenone (1.5 equiv) in a selected solvent system (e.g., DMSO/AcOH).

    • Validation Step: Perform TLC analysis prior to the reaction to ensure pure starting materials, specifically checking for the absence of oxidized indole impurities.

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and an oxidant (e.g., O₂ atmosphere or Cu(OAc)₂).

    • Causality: The oxidant is strictly required to regenerate the active Pd(II) species from Pd(0) after the Heck insertion.

  • Reaction & Aromatization: Heat the mixture to 100°C for 12 hours under the oxidative atmosphere.

    • Validation Step: Monitor the intermediate formation via LC-MS. A mass shift indicating the initial coupling, followed by the loss of 2 Da, confirms successful dehydrogenation.

  • Purification: Quench with water, extract with EtOAc, and purify via flash chromatography (silica gel, Hexanes/EtOAc).

    • Validation Step: Confirm the meta-substitution pattern using 2D NMR (HMBC/HSQC), specifically verifying the crucial ³J coupling between the phenolic OH proton and the meta-aryl protons.

Protocol 2: Physicochemical Characterization (Metal Chelation & Thioflavin T Assay)

Causality in Assay Design: Evaluating metal chelation requires a competitive binding environment to mimic physiological conditions. The Thioflavin T (ThT) assay is utilized because ThT fluorescence exponentially increases only when it intercalates into the β-sheet rich structures of amyloid fibrils.

  • Metal Chelation UV-Vis Assay:

    • Incubate the synthesized indole-phenol conjugate (30 µM) with CuCl₂ (30 µM) in a HEPES buffer (pH 7.4) for 1 hour at room temperature.

    • Validation Step: Analyze via UV-Vis spectroscopy. A bathochromic shift (red shift) in the phenol's absorption band (e.g., shifting from 280 nm to >300 nm) confirms the formation of the coordinate covalent bond between Cu²⁺ and the phenolate oxygen.

  • Amyloid Disaggregation (ThT) Assay:

    • Pre-aggregate Aβ(25-35) peptides (40 µM) at 37°C for 24 hours to form mature fibrils.

    • Add the indole-phenol conjugate (30 µM) and incubate for an additional 24 hours.

    • Add ThT solution to a final concentration of 10 µM.

    • Validation Step: Measure fluorescence (Ex: 440 nm, Em: 485 nm). A statistically significant reduction in fluorescence compared to the vehicle control validates the disaggregation of the β-sheet structures. Include a known disaggregator (e.g., Resveratrol) as a positive control to validate assay sensitivity.

G Start Synthesized Conjugate PhysChem Physicochemical Profiling (pKa, LogD, UV-Vis) Start->PhysChem BioEval In Vitro Bio-Evaluation (ThT Assay, Cell Viability) Start->BioEval Val1 Validation: Bathochromic Shift (Cu2+) PhysChem->Val1 Val2 Validation: Fluorescence Drop (Aβ) BioEval->Val2

Self-validating workflow for physicochemical profiling and biological evaluation.

Conclusion

Indole-phenol conjugates represent a highly versatile class of therapeutic agents. By finely tuning their physicochemical properties—specifically their lipophilicity, pKa, and redox potential—medicinal chemists can direct these scaffolds toward diverse biological targets. Whether acting as tubulin inhibitors in oncology or as metal-chelating antioxidants in neurodegeneration, the logical hybridization of indole and phenol provides a robust foundation for next-generation drug development.

References

  • Source: NIH (National Institutes of Health)
  • Title: Synthesis of meta-(Indol-3-yl)phenols from Indoles and Cyclohexenone via Palladium(II)
  • Title: Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells Source: MDPI URL
  • Title: Phenol (bio)
  • Source: NIH (National Institutes of Health)

Sources

An In-Depth Technical Guide to the Solubility and Stability of 2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is critically dependent on its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, formulation strategies, and shelf-life. This guide provides a comprehensive technical framework for the characterization of 2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol, a molecule incorporating key pharmacophoric motifs: an aminophenol and an indole. By dissecting the molecule's structural components, we will establish a rationale for targeted experimental design. This document details authoritative, step-by-step protocols for determining both kinetic and thermodynamic solubility, explains the principles and execution of forced degradation studies in line with regulatory expectations, and explores potential degradation pathways. The overarching goal is to equip researchers with the scientific rationale and practical methodologies required to build a robust data package for this, or structurally related, compounds, thereby enabling informed decisions in the drug development process.

Introduction: Structural Rationale and Physicochemical Implications

The molecule this compound integrates three key functional groups that dictate its physicochemical behavior:

  • Aminophenol Moiety: This group contains both a weakly acidic phenolic hydroxyl group and a basic secondary amine. This amphoteric nature suggests that the compound's net charge and, consequently, its aqueous solubility will be highly dependent on pH. The phenol group is also a known site for oxidative degradation.

  • Indole Ring: A prominent scaffold in medicinal chemistry, the indole ring is largely hydrophobic, which may limit intrinsic solubility.[1][2] The electron-rich nature of the indole ring makes it susceptible to oxidation.[3]

  • Secondary Alcohol and Propyl Linker: The hydroxyl group on the propyl chain adds a site for hydrogen bonding, potentially improving aqueous solubility, while the flexible linker influences how the molecule packs in a solid state.

A thorough understanding of solubility and stability is not merely a data collection exercise; it is a critical component of risk assessment in drug development. Poor solubility can lead to low and erratic absorption, diminishing therapeutic efficacy, while instability can result in loss of potency and the formation of potentially toxic degradants.[4][5] This guide provides the necessary protocols to proactively identify and address these challenges.

Aqueous Solubility Assessment: From High-Throughput Screening to the Gold Standard

Solubility is a measure of the maximum amount of a substance that can dissolve in a solvent at equilibrium. In drug discovery, it's often assessed in two distinct phases: kinetic solubility for early-stage screening and thermodynamic solubility for in-depth characterization of lead candidates.[6]

Kinetic Solubility: Early-Stage Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after precipitating from a high-concentration stock (typically in DMSO) into an aqueous buffer.[7] It is a high-throughput method ideal for ranking large numbers of compounds in early discovery.[8]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Prepare aqueous buffers (e.g., pH 5.0, 6.5, 7.4) in a 96-well microplate.

  • Compound Addition: Using a liquid handler, add 2 µL of the DMSO stock to 198 µL of each aqueous buffer, resulting in a 1:100 dilution and a nominal concentration of 100 µM. This rapid solvent shift induces precipitation if the compound's solubility is below 100 µM.

  • Equilibration & Measurement: Shake the plate for 2 hours at room temperature to allow for equilibration.[9] Measure the turbidity (light scattering) of each well using a nephelometer.[10]

  • Data Analysis: The solubility is reported as the highest concentration at which no significant precipitation is observed compared to a blank control.

Causality: This method is termed "kinetic" because the rapid precipitation from DMSO can form amorphous or metastable solid-state forms, which are often more soluble than the most stable crystalline form.[7][11] Therefore, kinetic solubility values are typically higher than thermodynamic ones but are invaluable for rapid, early-stage decision-making.

Thermodynamic Solubility: The Definitive Measurement

Thermodynamic solubility is the saturation concentration of the most stable crystalline form of a compound in a solvent at equilibrium. The "gold standard" for this measurement is the shake-flask method.[12][13]

Experimental Protocol: Shake-Flask Method (ICH/USP Guideline)

  • Preparation: Add an excess amount of solid this compound to vials containing buffers of varying pH (e.g., 1.2, 4.5, 6.8, 7.4) to create a visible suspension.[14]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This is typically 24-48 hours.[12][15] It is crucial to confirm that equilibrium has been reached by sampling at multiple time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.[14][15]

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.22 µm syringe filter to remove all undissolved solids.[15]

  • Quantification: Accurately dilute the filtered supernatant into a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Solid-State Analysis: After the experiment, the remaining solid material should be analyzed (e.g., by X-ray powder diffraction) to check for any changes in its crystalline form (polymorphism).[15]

Causality: The shake-flask method allows sufficient time for the dissolution and potential recrystallization of the compound to its most stable, and therefore least soluble, solid-state form. This provides the true equilibrium solubility value, which is essential for developing formulations and predicting in-vivo dissolution behavior.[11]

Data Presentation: Solubility Profile

The results of these experiments can be summarized to provide a clear pH-solubility profile.

pHKinetic Solubility (µM)Thermodynamic Solubility (µg/mL)
1.2> 200150.5
4.5125.845.2
6.830.15.8
7.415.52.1
9.045.38.9

Fictional data for illustrative purposes.

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subgraph "cluster_0" { label="Early Discovery Phase"; style="filled"; color="#E8F0FE"; node [fillcolor="#FFFFFF"];

}

subgraph "cluster_1" { label="Lead Optimization / Pre-Clinical"; style="filled"; color="#E6F4EA"; node [fillcolor="#FFFFFF"];

}

Rank -> Thermo [label="Promising\nCandidate", lhead="cluster_1"]; } Caption: Workflow for solubility assessment from early to late-stage development.

Stability Profiling and Forced Degradation

Stability testing is essential for identifying degradation pathways, establishing shelf-life, and developing a stability-indicating analytical method.[4] Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing to provoke degradation.[5][16] This is a core requirement of the International Council for Harmonisation (ICH) guidelines.[4][16]

Principle of Forced Degradation

The goal is to achieve a target degradation of approximately 5-20% of the active pharmaceutical ingredient (API).[16] Degradation below 5% may not be sufficient to identify degradants, while degradation above 20% can lead to secondary degradation products that are not relevant to real-world storage conditions. A validated, stability-indicating HPLC method is required to separate the parent compound from all process impurities and degradation products.[5]

Experimental Protocol: Forced Degradation Study (Based on ICH Q1A(R2))

A stock solution of the compound (e.g., 1 mg/mL) is prepared and subjected to the following stress conditions in parallel.[17] A control sample, protected from stress, is analyzed alongside the stressed samples.

  • Acid Hydrolysis: Mix the drug solution with 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before analysis.

  • Base Hydrolysis: Mix the drug solution with 0.1 M NaOH and keep at room temperature for 4 hours. Neutralize before analysis.

  • Oxidative Degradation: Mix the drug solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 6 hours, protected from light.[16]

  • Thermal Degradation: Store the solid drug substance in a temperature-controlled oven at 70°C for 48 hours.

  • Photostability: Expose the solid drug substance to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[18][19][20] A dark control sample should be stored under the same conditions to differentiate light-induced degradation from thermal degradation.

Causality: Each condition targets specific chemical liabilities. Acid/base hydrolysis probes the stability of ester or amide-like bonds. Oxidation targets electron-rich centers like phenols and indoles.[3][21] Heat assesses overall thermal lability, and light exposure identifies photosensitive molecules.[22]

Data Analysis and Presentation

The primary analytical technique is HPLC-UV/DAD for quantification and LC-MS (Liquid Chromatography-Mass Spectrometry) for the identification of degradants.[23][24] LC-MS provides the mass-to-charge ratio (m/z) of the degradants, allowing for the determination of their molecular weights and elemental compositions, which is crucial for structural elucidation.[23][25]

Table: Summary of Forced Degradation Results

Stress Condition% Assay of Parent% DegradationMajor Degradant (m/z)
Control99.80.2-
0.1 M HCl, 60°C, 24h91.58.3313.15
0.1 M NaOH, RT, 4h95.24.6298.12
3% H₂O₂, RT, 6h84.715.1329.14, 345.14
Thermal, 70°C, 48h98.11.7-
Photolytic (ICH Q1B)92.37.5327.13

Fictional data for illustrative purposes.

dot graph "Forced_Degradation_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

API [label="Drug Substance\n(this compound)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

subgraph "cluster_stress" { label="ICH Q1A(R2) Stress Conditions"; style="filled"; color="#FCE8E6"; node [fillcolor="#FFFFFF"];

}

Analysis [label="Stability-Indicating\nHPLC-UV/DAD & LC-MS Analysis", shape=invtrapezium, fillcolor="#FBBC05", fontcolor="#202124"];

subgraph "cluster_output" { label="Key Outputs"; style="filled"; color="#E6F4EA"; node [fillcolor="#FFFFFF"];

}

API -> {Acid, Base, Oxidation, Thermal, Photo} [style=dashed]; {Acid, Base, Oxidation, Thermal, Photo} -> Analysis; Analysis -> {Pathway, Method, Stability}; } Caption: Standard workflow for a forced degradation study as per ICH guidelines.

Predicted Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized:

  • Oxidation: The phenol and indole moieties are both highly susceptible to oxidation. The phenol can be oxidized to a quinone-type structure. The indole ring can be oxidized at the 2- or 3-position to form oxindole or other hydroxylated species.[3][21] This is consistent with the significant degradation observed under oxidative stress (H₂O₂).

  • Photodegradation: Aromatic systems, particularly phenols and indoles, can absorb UV light, leading to the formation of reactive species that can cause dimerization or oxidation.

  • Acid/Base Hydrolysis: While the molecule lacks highly labile groups like esters, extreme pH and heat could potentially lead to cleavage of the propyl-amino linkage, though this is generally more stable.

dot graph "Degradation_Pathways" { graph [rankdir="LR", splines=true, overlap=false]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial", color="#EA4335"];

Parent [label=<

Parent Compound (m/z 313.16) this compound

];

Ox1 [label=<

Oxidized Product 1 (m/z 329.15) Hydroxylated Indole or Phenol

];

Ox2 [label=<

Oxidized Product 2 (m/z 345.15) Di-hydroxylated Species

];

Photo [label=<

Photodegradant (m/z 327.13) Dehydrogenated/Cyclized Product

];

Parent -> Ox1 [label="Oxidation (H₂O₂)\n+16 Da"]; Ox1 -> Ox2 [label="Further\nOxidation\n+16 Da"]; Parent -> Photo [label="Photolysis\n-2H + O?"]; } Caption: Potential degradation pathways for the title compound under stress.

Conclusion and Forward Look

This guide has outlined a systematic and scientifically grounded approach to evaluating the solubility and stability of this compound. By employing standardized protocols such as the shake-flask method for thermodynamic solubility and comprehensive forced degradation studies, researchers can build a robust physicochemical profile. The data generated from these studies are fundamental. The pH-solubility profile directly informs the selection of formulation strategies (e.g., salt formation, use of solubilizing excipients) to ensure adequate bioavailability. The stability data and identified degradation pathways are critical for developing a validated, stability-indicating analytical method, defining appropriate storage conditions, and ensuring the safety and efficacy of the potential drug product throughout its lifecycle. This foundational knowledge is indispensable for the successful progression of any compound through the rigorous pipeline of pharmaceutical development.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). URL: [Link]

  • ICH, Q1B Photostability Testing of New Active Substances and Medicinal Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996). URL: [Link]

  • Q-Lab, Understanding ICH Photostability Testing. URL: [Link]

  • Scribd, Solubility Determination Methods in USP. URL: [Link]

  • Certified Laboratories, Understanding Photostability Testing for Cosmetic & OTC Drug Products. URL: [Link]

  • Onyx Scientific, A practical guide to forced degradation and stability studies for drug substances. URL: [Link]

  • European Medicines Agency, ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. URL: [Link]

  • Therapeutic Goods Administration, ICH Topic Q1B - Photostability testing of new active substances and medicinal products. URL: [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 1-24. URL: [Link]

  • Pharmapproach, Determination of Solubility by Gravimetric Method. URL: [Link]

  • Arora, P. K., & Bae, H. (2014). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2014, 1-7. URL: [Link]

  • Thakral, S., et al. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics, 18(7), 2539-2563. URL: [Link]

  • Pharmaguideline, Forced Degradation Study in Pharmaceutical Stability. URL: [Link]

  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43. URL: [Link]

  • Böttcher, B. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. URL: [Link]

  • USP-NF, <1236> Solubility Measurements. URL: [Link]

  • Chemcess, 4-Aminophenol Derivatives. URL: [Link]

  • Tepnel Pharma Services Limited, Forced Degradation Studies. URL: [Link]

  • PubChem, 4-Aminophenol. URL: [Link]

  • Singh, S., et al. (2013). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis, 75, 129-137. URL: [Link]

  • Wikipedia, Indole. URL: [Link]

  • Kumar, A., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical Analysis, 3(6), 446-454. URL: [Link]

  • Mishra, S., & Chauhan, A. (2023). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research, 57(3), 864-872. URL: [Link]

  • Wikipedia, 4-Aminophenol. URL: [Link]

  • Ramisetti, N. R., et al. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1099-1105. URL: [Link]

  • Biorelevant.com, USP <1236>: Solubility Measurements Chapter. URL: [Link]

  • Madsen, J. A., et al. (1998). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 64(1), 188-192. URL: [Link]

  • Wohnsland, F., & Faller, B. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(9), 2281-2286. URL: [Link]

  • Delgado, D. R. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. URL: [Link]

  • Shi, Z., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 14(10), 1867-1901. URL: [Link]

  • Technobis, Solubility: Importance, Measurements and Applications. URL: [Link]

  • Ataman Kimya, 4-AMINOPHENOL. URL: [Link]

  • Inventiva Pharma, Solubility Toolbox for Successful Design of Drug Candidates. URL: [Link]

  • Szostak, R., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 1017. URL: [Link]

  • Yang, Y., et al. (2024). Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). URL: [Link]

  • Al-Trawneh, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4642. URL: [Link]

  • Smith, J. D., et al. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. International Journal of Molecular Sciences, 25(3), 1500. URL: [Link]

  • Qu, D., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2681. URL: [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. URL: [Link]

  • Qu, D., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9. URL: [Link]

  • Yang, Y., et al. (2024). Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link]

  • PubChem, (2R)-2-hydroxy-3-(1H-indol-3-yl)propanoic acid. URL: [Link]

  • PubChem, (2S)-2-Amino-3-(2-(2,3-dihydroxy-1-(1H-indol-3-yl)propyl) - PubChem. URL: [Link]

  • CK-12 Foundation, Chemical Properties - Phenols. URL: [Link]

  • Chemical Synthesis Database, 2-[3-hydroxy-1-(isopropylamino)-3-methylbutyl]phenol. URL: [Link]

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In Silico ADMET Profiling of Indole Derivatives: A Strategic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of over 40 FDA-approved drugs, including vincristine (anticancer) and sumatriptan (migraine). However, the planar, lipophilic nature of the indole moiety often introduces specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) liabilities, particularly regarding metabolic stability (CYP450 interactions) and hepatotoxicity.

This technical guide provides a rigorous, self-validating workflow for the in silico prediction of ADMET properties specifically tailored for indole derivatives. Moving beyond simple "button-pushing," we explore the causal relationship between indole substructures and predicted pharmacokinetic behaviors, enabling researchers to preemptively optimize lead compounds before synthesis.

The Indole Scaffold: Chemical Context & ADMET Liabilities

Before initiating computational workflows, it is critical to understand why indoles behave the way they do in biological systems.

  • Lipophilicity & Solubility: The benzene-fused pyrrole ring is inherently lipophilic. Without polar substitutions, indole derivatives frequently violate LogP thresholds (LogP > 5), leading to poor aqueous solubility and non-specific binding.

  • Metabolic Hotspots: The C-3 position is highly nucleophilic, making it a primary target for oxidative metabolism. Furthermore, the indole nitrogen (N-1) can undergo glucuronidation.

  • CYP Inhibition: Indoles are notorious for interacting with heme-containing enzymes. The planar pi-system allows for tight binding to the active sites of Cytochrome P450 isoforms (especially CYP1A2 and CYP2D6), often acting as competitive inhibitors.

Computational Framework & Tool Selection

For this protocol, we utilize a tiered approach combining SwissADME (physicochemical/pharmacokinetic profiling) and pkCSM (toxicity/clearance endpoints).[1] These tools are selected for their robust training sets which include a high density of heterocyclic aromatic compounds.

Table 1: Comparative Utility of Selected Algorithms
FeatureSwissADME (SIB)pkCSM (Univ. of Melbourne)Relevance to Indoles
Lipophilicity Consensus LogP (5 methods)LogP (Single method)Critical for estimating BBB penetration of CNS-active indoles.
Solubility ESOL & Ali MethodsLogSPredicts precipitation risks for flat, stacking indole rings.
Metabolism CYP Isoform SubstrateCYP Isoform InhibitorHigh Priority: Indoles frequently inhibit CYP1A2/CYP2D6.
Toxicity N/AAMES, hERG, HepatotoxicityhERG blockade is a common liability for N-substituted indoles.

Strategic Protocol: The "Indole-ADMET" Workflow

Phase 1: Ligand Preparation & Curation
  • Step 1: Generate canonical SMILES for your indole library.

  • Step 2 (Self-Validation): Ensure the indole N-H tautomer is correctly defined. Incorrect tautomeric states (e.g., 3H-indole) will drastically skew Hydrogen Bond Donor (HBD) counts and TPSA (Topological Polar Surface Area) calculations.

  • Step 3: Screen for "Pain-Assay Interference Compounds" (PAINS). Indoles with specific fused systems (e.g., quinones) may be flagged as pan-assay interferers.

Phase 2: Physicochemical Profiling (SwissADME)
  • Input: Submit SMILES to the SwissADME server.

  • Critical Checkpoint: Analyze the BOILED-Egg plot.

    • Insight: Indoles intended for CNS targets (e.g., serotonin 5-HT modulators) must fall within the yellow yolk (BBB permeant).

    • Threshold: TPSA < 90 Ų is generally required for indole BBB penetration.

Phase 3: Toxicity & Clearance Scanning (pkCSM)
  • Input: Submit the same SMILES to pkCSM.

  • Focus Area: hERG Inhibition.

    • Mechanism:[2] Many lipophilic indoles with basic amines (e.g., tryptamine derivatives) can get trapped in the hERG potassium channel, leading to QT prolongation.

    • Action: If hERG I/II inhibition is predicted "Yes," consider reducing lipophilicity or masking basic centers.

Phase 4: Data Integration & Decision Making

Synthesize data to categorize compounds into "Go" , "Optimize" , or "No-Go" tiers.

Visualization of the Workflow

The following diagram outlines the logical flow of the in silico screening process, highlighting the specific decision gates for indole derivatives.

IndoleADMET Start Indole Library (SMILES Generation) TautomerCheck Tautomer & Steric Check (N-H vs N-Substituted) Start->TautomerCheck SwissADME SwissADME Profiling (Physicochemical) TautomerCheck->SwissADME BoiledEgg BOILED-Egg Analysis (BBB vs GI Absorption) SwissADME->BoiledEgg DecisionLipinski Violates Lipinski? BoiledEgg->DecisionLipinski pkCSM pkCSM Profiling (Toxicity & Metabolism) DecisionCYP CYP2D6/1A2 Inhibitor? pkCSM->DecisionCYP DecisionLipinski->pkCSM No (Pass) Optimize Structural Optimization (Add Polar Groups / Rigidify) DecisionLipinski->Optimize Yes (>1 Violation) DecisionTox hERG / Hepatotoxic? DecisionCYP->DecisionTox No / Low Risk DecisionCYP->Optimize High Affinity Inhibitor DecisionTox->Optimize Toxicity Flagged Proceed Lead Candidate (Proceed to Docking/Synthesis) DecisionTox->Proceed Safe Optimize->Start Re-design

Figure 1: Integrated in silico workflow for filtering indole derivatives. Note the iterative loop for structural optimization.

Case Study: Optimization of a Tryptamine Derivative

To demonstrate the causality of experimental choices, we compare a theoretical "Lead A" (simple indole) against an "Optimized B" (fluorinated derivative).

Table 2: Comparative ADMET Profile
ParameterLead A (N-benzyltryptamine)Optimized B (5-Fluoro-N-acetyl-tryptamine)Interpretation
LogP (Consensus) 4.2 (High)2.8 (Optimal)Lead A is too lipophilic, risking non-specific binding. Fluorine modulation improves range.
TPSA (Ų) 15.045.0Optimized B has better polarity balance, likely retaining BBB permeability without "grease" effects.
CYP2D6 Inhibition Yes No The basic amine in Lead A interacts with CYP2D6 Asp301. Acetylation in B mitigates this.
hERG Toxicity High RiskLow RiskReducing basicity (amide formation) often rescues hERG liability in indoles.
GI Absorption HighHighBoth scaffolds maintain excellent oral bioavailability.

Analysis: Lead A shows classic "promiscuous indole" behavior: good absorption but high metabolic liability (CYP inhibition) and toxicity risk. By introducing a fluorine atom (blocking metabolic oxidation at C-5) and acetylating the amine (reducing basicity), Optimized B retains the scaffold's biological activity while clearing ADMET filters.

Mechanistic Pathway: CYP450 Interaction

Indoles are frequently oxidized by CYP450 enzymes. Understanding this pathway is crucial for interpreting "Metabolic Stability" predictions.

CYPPathway Indole Parent Indole (Lipophilic) CYP CYP450 Enzyme (Active Site Fe-O) Indole->CYP Binding Epoxide Indole-2,3-Epoxide (Unstable Intermediate) CYP->Epoxide Oxidation Rearrange Rearrangement Epoxide->Rearrange Oxindole Oxindole / Hydroxyindole (Polar Metabolite) Rearrange->Oxindole NIH Shift Excretion Renal Excretion Oxindole->Excretion Phase II Conjugation

Figure 2: The metabolic fate of the indole scaffold mediated by CYP450. In silico tools predict the likelihood of the initial binding step.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][3] Scientific Reports, 7, 42717.

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015).[2] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.

  • Zhang, M.-Q., & Wilkinson, B. (2007). Drug discovery beyond the 'rule-of-five'.[4] Current Opinion in Biotechnology, 18(6), 478-488.

  • Guan, L., Yang, H., Cai, Y., et al. (2019). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. MedChemComm, 10, 148-157.

  • Kumari, A., & Singh, R. K. (2023). Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5-substituted Indole Derivatives as Potential Antioxidant and Anti-Inflammatory Agents.[5] Current Computer-Aided Drug Design, 19(2), 163-173.

Sources

Methodological & Application

Protocol for the synthesis of 2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol details the synthesis of 2-(2-Hydroxy-3-(1H-indol-1-yl)propylamino)phenol . This guide is designed for medicinal chemists and drug development professionals, focusing on the construction of the "soft drug" beta-blocker scaffold and antioxidant pharmacophores.

Application Note: Synthesis of Indole-Derived Amino-Alcohol Pharmacophores

Executive Summary & Pharmacological Context

The target compound, 2-(2-Hydroxy-3-(1H-indol-1-yl)propylamino)phenol , represents a privileged scaffold in medicinal chemistry, combining an indole moiety (common in CNS-active agents) with an amino-alcohol linker and a phenolic antioxidant motif. This structure is characteristic of aryloxypropanolamine beta-blockers (e.g., Carvedilol analogs) and multi-target directed ligands (MTDLs) for neurodegenerative diseases.

The synthesis requires a high-fidelity, two-step sequence:

  • N-Alkylation: Regioselective alkylation of indole with epichlorohydrin to form the epoxide intermediate.

  • Aminolysis: Regioselective ring-opening of the epoxide by 2-aminophenol.

Critical Quality Attribute (CQA): The reaction must favor N-alkylation over O-alkylation during the coupling with 2-aminophenol. This protocol utilizes solvent-controlled chemoselectivity to ensure the amino group acts as the primary nucleophile.

Synthetic Strategy & Pathway Visualization

The synthesis follows a convergent pathway. The indole nitrogen is first activated to displace the chloride of epichlorohydrin. The resulting epoxide is then subjected to nucleophilic attack by the amine of 2-aminophenol.

SynthesisPath Indole Indole (Starting Material) Int Intermediate 1: 1-(Oxiran-2-ylmethyl)-1H-indole Indole->Int Step 1: N-Alkylation KOH, DMSO, 25°C Epi Epichlorohydrin (Linker) Epi->Int Target Target Compound: 2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol Int->Target Step 2: Epoxide Opening EtOH, Reflux, 6h Aminophenol 2-Aminophenol (Nucleophile) Aminophenol->Target Chemoselective N-attack

Caption: Convergent synthesis pathway illustrating the N-alkylation of indole followed by the regioselective aminolysis of the epoxide intermediate.

Experimental Protocol

Step 1: Synthesis of 1-(Oxiran-2-ylmethyl)-1H-indole

This step involves the nucleophilic substitution of the chloride in epichlorohydrin by the indole anion.

  • Mechanism: SN2 substitution.

  • Challenge: Preventing polymerization of epichlorohydrin and ensuring N1-alkylation (vs. C3).

  • Solution: Use of a strong base (KOH) in a polar aprotic solvent (DMSO) with excess epichlorohydrin.

Materials:

  • Indole (1.0 eq)[1]

  • Epichlorohydrin (3.0 eq) – Excess drives reaction and acts as co-solvent.

  • Potassium Hydroxide (KOH), powdered (1.5 eq)

  • Dimethyl sulfoxide (DMSO) (anhydrous)

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Indole (1.17 g, 10 mmol) in DMSO (10 mL).

  • Deprotonation: Add powdered KOH (0.84 g, 15 mmol) to the solution. Stir vigorously at room temperature for 30 minutes. The solution will darken, indicating the formation of the indolyl anion.

  • Addition: Cool the mixture to 0°C using an ice bath. Add Epichlorohydrin (2.35 mL, 30 mmol) dropwise over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1). The spot for indole (Rf ~0.6) should disappear, replaced by the epoxide product (Rf ~0.7).

  • Workup: Pour the reaction mixture into ice-cold water (50 mL). Extract with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with water (2 x 30 mL) and brine (30 mL) to remove residual DMSO.

  • Drying: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude oil is usually sufficiently pure. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc 9:1).

    • Yield: Expected 85–90% (Yellowish oil).

Step 2: Ring Opening with 2-Aminophenol

This step couples the epoxide with the amine.

  • Mechanism: Nucleophilic attack of the amine on the less hindered carbon of the epoxide (Regioselective).[2]

  • Chemo-selectivity: 2-Aminophenol contains both -NH2 and -OH groups. Under neutral reflux conditions in ethanol, the amine is more nucleophilic (soft nucleophile) toward the epoxide carbon than the phenol oxygen, favoring the desired N-alkylation.

Materials:

  • 1-(Oxiran-2-ylmethyl)-1H-indole (Intermediate from Step 1) (1.0 eq)

  • 2-Aminophenol (1.0 eq)

  • Ethanol (Absolute) or Isopropanol

Procedure:

  • Setup: Dissolve 1-(oxiran-2-ylmethyl)-1H-indole (1.73 g, 10 mmol) in Ethanol (20 mL).

  • Addition: Add 2-Aminophenol (1.09 g, 10 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (78°C) with stirring for 6–8 hours.

    • Note: A Lewis acid catalyst (e.g., LiClO4, 10 mol%) can be added to accelerate the reaction if monitoring shows slow conversion, but thermal uncatalyzed opening is cleaner.

  • Monitoring: Monitor by TLC (DCM:MeOH 95:5). The epoxide spot will disappear, and a more polar product spot will appear.

  • Workup: Evaporate the solvent under reduced pressure to obtain a crude solid.

  • Purification: Recrystallize the crude residue from a mixture of Ethanol/Diethyl Ether or Isopropanol . If crystallization fails, use column chromatography (DCM:MeOH 98:2 to 95:5).

    • Yield: Expected 65–75% (Off-white to pale brown solid).

Characterization & Data Validation

The following data parameters confirm the structural identity of the synthesized compound.

TechniqueExpected Signal / CharacteristicStructural Assignment
1H NMR (DMSO-d6)δ 4.0–4.2 ppm (Multiplet, 1H)CH-OH (Chiral center of the linker)
δ 4.3–4.5 ppm (Doublet of doublets, 2H)N-CH2 (Indole-linked methylene)
δ 3.0–3.2 ppm (Multiplet, 2H)NH-CH2 (Amine-linked methylene)
δ 6.4–7.6 ppm (Multiplet, ~8-9H)Aromatic Protons (Indole + Phenol rings)
δ 5.0–5.5 ppm (Broad singlet, 1H)-OH (Alcohol, exchangeable with D2O)
IR Spectroscopy ~3300–3400 cm-1 (Broad)O-H and N-H stretching
Mass Spectrometry [M+H]+ = 283.14Molecular Ion (C17H18N2O2)

Safety & Handling

  • Epichlorohydrin: Highly toxic, potential carcinogen, and skin sensitizer. Handle only in a functioning fume hood with double nitrile gloves.

  • Indole: Strong, persistent odor. Handle in a fume hood.

  • DMSO: Penetrates skin and can carry contaminants into the body. Avoid direct contact.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Water in solvent (DMSO)Ensure DMSO is anhydrous; KOH is hygroscopic, use fresh bottle.
O-Alkylation in Step 2 Reaction medium too basicEnsure no residual KOH from Step 1 remains. Wash intermediate thoroughly. Do not add base to Step 2.
Incomplete Reaction (Step 2) Steric hindrance / Low tempIncrease reaction time to 12h or switch solvent to Isopropanol (higher reflux temp).

References

  • Synthesis of Indole 2,3-Epoxypropyl Derivatives: Suzdalev, K. F., & Babakova, M. N. (2005). Synthesis of Indole 2,3-Epoxypropyl Derivatives and Their Reactions with Amines. Russian Journal of Organic Chemistry, 41(2), 233–237.[3] [Link]

  • Regioselectivity of Epoxide Ring Opening: Bickelhaupt, F. M., et al. (2020).[2][4] Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions.[5] European Journal of Organic Chemistry, 2020(25), 3822–3828.[5] [Link]

  • General Protocol for Aminolysis of Epoxides: Chakraborti, A. K., & Kondaskar, A. (2003). ZrCl4 as a new and efficient catalyst for the opening of epoxide rings by amines. Tetrahedron Letters, 44(45), 8315-8319. [Link]

Sources

High-Performance Quantification of Indolic and Phenolic Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indole-Phenol Analytical Challenge

In modern drug development—particularly within the gut-kidney axis and toxicology sectors—the quantification of indole and phenol derivatives has become a critical bioanalytical task. Compounds such as Indoxyl Sulfate (IndS) and p-Cresyl Sulfate (pCS) are not only definitive uremic toxins but also serve as biomarkers for the metabolic interaction between the host and the gut microbiome.

Analyzing these moieties presents specific chemical challenges:

  • Redox Instability: Phenolic hydroxyl groups are prone to oxidation, requiring rigorous sample handling.

  • Photosensitivity: Indolic rings degrade rapidly under UV/VIS light.

  • Isobaric Interferences: Structural isomers (e.g., o-, m-, and p-cresol derivatives) require high-efficiency chromatographic separation.

This guide provides three validated workflows: a high-throughput LC-MS/MS method for uremic toxins, an ultrasensitive Dansyl Chloride Derivatization protocol for low-abundance phenols, and a cost-effective HPLC-ECD method for redox-active profiling.

Method A: High-Throughput LC-MS/MS (Targeted)

Application: Routine quantification of Indoxyl Sulfate (IndS) and p-Cresyl Sulfate (pCS) in plasma/serum.

Principle

This method utilizes Protein Precipitation (PPT) followed by Reversed-Phase Chromatography (RPC) coupled with Electrospray Ionization in Negative Mode (ESI-). The sulfate group on these metabolites ionizes strongly in negative mode, providing high sensitivity without derivatization.

Sample Preparation Workflow

Critical Step: Perform all steps under low-light conditions (amber vials) to prevent indole degradation.

SamplePrep Sample Serum/Plasma (50 µL) IS Add Internal Std (IndS-13C6, pCS-d7) Sample->IS PPT Protein Precip Add 300 µL MeOH (-20°C) IS->PPT Vortex Vortex (1 min) Centrifuge (12,000g, 10 min) PPT->Vortex Dilute Dilute Supernatant 1:4 with H2O Vortex->Dilute Inject LC-MS/MS Injection Dilute->Inject

Figure 1: Optimized Protein Precipitation (PPT) workflow for uremic toxin extraction.

Chromatographic Conditions
  • Column: Agilent Zorbax SB-C18 (2.1 × 100 mm, 3.5 µm) or Waters HSS T3 (for better retention of polars).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

Table 1: LC Gradient Profile

Time (min)% Mobile Phase BEvent
0.05Initial equilibration
1.05Isocratic hold (divert to waste)
5.090Linear ramp (elution)
6.090Wash
6.15Re-equilibration
9.05End of Run
Mass Spectrometry Parameters (ESI-)

Table 2: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Indoxyl Sulfate 212.080.0 (SO3)3022
p-Cresyl Sulfate 187.0107.0 (p-Cresol)3520
Indoxyl Sulfate-13C6 218.080.03022
p-Cresyl Sulfate-d7 194.0114.03520

Method B: Ultrasensitive Derivatization (Dansylation)

Application: Quantification of low-abundance phenols and amines (e.g., free p-cresol, indole-3-acetic acid) that ionize poorly in ESI or lack a permanent charge.

Principle

Dansyl chloride (Dns-Cl) reacts with phenolic hydroxyls and primary/secondary amines to form stable sulfonamides/esters.[1] This introduces a tertiary amine that protonates easily, enhancing ESI+ signal by 10-100x and increasing hydrophobicity for better column retention.

Derivatization Protocol

Reagents:

  • Buffer: 100 mM Sodium Carbonate/Bicarbonate (pH 10).

  • Reagent: Dansyl Chloride (1 mg/mL in Acetone).

  • Quench: 250 mM NaOH or 2% Formic Acid (depending on downstream stability).

Derivatization Extract Dried Sample Extract (Nitrogen Evap) Buffer Add 50 µL Buffer (Na2CO3, pH 10) Extract->Buffer Reagent Add 50 µL Dansyl-Cl (1 mg/mL in Acetone) Buffer->Reagent Incubate Incubate 60°C for 20 min Reagent->Incubate Quench Quench Reaction Add 20 µL 2% Formic Acid Incubate->Quench Analyze Inject LC-MS/MS (ESI Positive Mode) Quench->Analyze

Figure 2: Dansyl Chloride derivatization workflow for enhancing phenolic ionization.

Analytical Considerations
  • Specificity: Dns-Cl is non-specific; it will label all phenols and amines. High-resolution chromatography is required to separate the target analyte from labeled matrix interferences.

  • Stability: Dansylated derivatives are generally stable for 48 hours at 4°C.

Method C: HPLC-ECD (Electrochemical Detection)

Application: Cost-effective analysis of redox-active indole/phenol compounds without Mass Spectrometry. Ideal for neurotransmitter-related indoles (e.g., Serotonin, 5-HIAA).

Principle

Phenols and indoles are electroactive. By applying an oxidation potential, these compounds lose electrons, generating a current proportional to concentration.

System Configuration
  • Detector: Coulometric or Amperometric detector (e.g., ESA Coulochem or Antec Decade).

  • Working Electrode: Glassy Carbon (GC) or Boron-Doped Diamond (BDD) for higher stability.

  • Reference Electrode: Ag/AgCl or Pd/H2.

Protocol Parameters[2]
  • Mobile Phase: 75 mM Sodium Phosphate (pH 3.0) + 1.7 mM Octanesulfonic acid (Ion pairing agent) + 10% Acetonitrile.

  • Oxidation Potential: +0.75 V to +0.90 V (Optimize by running a hydrodynamic voltammogram).

  • Sensitivity: ECD can achieve femtomole detection limits (LOD), often rivaling MS for these specific chemotypes.

Caution: The mobile phase must be rigorously degassed (vacuum + sonication) to prevent high background noise from dissolved oxygen.

References

  • Validation of an LC-HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum. SciMarina, 2025.

  • LC-MS/MS method for simultaneous determination of serum p-cresyl sulfate and indoxyl sulfate. Biomed. Chromatogr., 2016.

  • Enhanced Quantification of Amines and Phenols using Dansyl Chloride Derivatization. BenchChem Application Note.

  • Measuring serum total and free indoxyl sulfate and p-cresyl sulfate in chronic kidney disease using UPLC-MS/MS. Journal of Food and Drug Analysis, 2018.

  • The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines. MDPI, 2024.

Sources

Application of Indole-Phenol Compounds in Medicinal Chemistry: From Design to Biological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In modern medicinal chemistry, the fusion of privileged scaffolds is a highly effective strategy for developing multi-targeted therapeutics. Indole-phenol compounds—hybrid molecules containing both an indole ring and a phenolic moiety—represent a prime example of this approach.

The rationale behind this hybridization is rooted in the distinct, yet complementary, physicochemical properties of both functional groups:

  • The Indole Scaffold: Recognized as a "privileged structure," the electron-rich aromatic indole core mimics the side chain of tryptophan, allowing it to interact with a vast array of biological receptors via

    
     stacking and hydrophobic interactions. It is a fundamental building block in neuroactive compounds, anticancer agents, and antihypertensives[1].
    
  • The Phenolic Moiety: Phenols are critical pharmacophores known for their robust hydrogen-bond donating capabilities and their ability to stabilize free radicals via resonance. This makes them indispensable for designing antioxidant, anti-inflammatory, and specific enzyme-inhibitory drugs[2].

By covalently linking these two moieties, researchers have successfully developed compounds that exhibit dual mechanisms of action. This application note details the utility of indole-phenol hybrids in two primary therapeutic areas: Oncology (as tubulin polymerization inhibitors and vascular disrupting agents) and Neurology (as multifunctional neuroprotectors in Alzheimer's disease models).

Mechanistic Pathways of Indole-Phenol Hybrids

The versatility of the indole-phenol scaffold allows it to be tuned for specific targets. In oncology, the spatial arrangement of the indole and phenol rings can be optimized to fit the colchicine-binding site of tubulin[3]. In neurodegenerative diseases, the phenolic hydroxyl group acts as a reactive oxygen species (ROS) scavenger, while amine-functionalized indole derivatives chelate neurotoxic metals[4].

IndolePhenolPathways IndolePhenol Indole-Phenol Hybrid Scaffold Tubulin Colchicine Site Binding (α,β-Tubulin) IndolePhenol->Tubulin Oncology Target MetalChelation Metal Chelation (Cu2+, Fe2+) IndolePhenol->MetalChelation Neurology Target ROS ROS Detoxification (Phenolic -OH) IndolePhenol->ROS Neurology Target Amyloid Amyloid-β Disaggregation IndolePhenol->Amyloid Neurology Target VDA Vascular Disruption (RhoA/FAK Pathway) Tubulin->VDA Cytoskeletal Reorganization Apoptosis Tumor Cell Apoptosis & Necrosis VDA->Apoptosis Blood Flow Cessation Neuroprotect Neuroprotection (Alzheimer's Model) MetalChelation->Neuroprotect ROS->Neuroprotect Amyloid->Neuroprotect

Diagram 1: Divergent therapeutic pathways of indole-phenol hybrids in oncology and neurology.

Application 1: Oncology (Tubulin Inhibitors & VDAs)

Scientific Context

One of the most successful applications of the indole-phenol scaffold is the development of Vascular Disrupting Agents (VDAs). A benchmark compound is OXi8006 , a 2-aryl-3-aroyl-indole phenol. OXi8006 binds selectively to the colchicine site on


-tubulin heterodimers, inducing a conformational shift that prevents tubulin polymerization[3].

Because the free phenol in OXi8006 exhibits poor aqueous solubility (limiting its in vivo bioavailability), it is often converted into a water-soluble phosphate prodrug, OXi8007 [5]. Upon administration, endogenous phosphatases in the tumor microenvironment cleave the phosphate group, releasing the active indole-phenol. This leads to rapid microtubule disruption in human umbilical vein endothelial cells (HUVECs), subsequent cytoskeletal reorganization via RhoA/FAK signaling, and catastrophic collapse of tumor vasculature[6].

Protocol: In Vitro Tubulin Polymerization Assay

This self-validating protocol is designed to quantify the IC


 of indole-phenol derivatives against tubulin assembly.

Rationale for Experimental Choices:

  • GTP Addition: Tubulin polymerization is a highly energy-dependent process requiring Guanosine-5'-triphosphate (GTP).

  • Temperature Control: Microtubule assembly is strictly temperature-dependent (spontaneous at 37°C, depolymerizes at 4°C). The spectrophotometer must be pre-warmed.

  • PIPES Buffer: Provides optimal buffering capacity at physiological pH while stabilizing the tubulin heterodimers.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare PEM buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl

    
    , and 0.5 mM EGTA. Store at 4°C.
    
  • Reagent Thawing: Thaw lyophilized bovine brain tubulin (>99% pure) on ice. Resuspend in ice-cold PEM buffer to a final concentration of 3.0 mg/mL.

  • Compound Preparation: Dissolve the indole-phenol test compound (e.g., OXi8006) in DMSO. Prepare a serial dilution ranging from 0.1 µM to 10 µM. Critical: Ensure final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced tubulin denaturation.

  • Reaction Assembly: In a pre-chilled 96-well half-area UV-transparent plate, combine 5 µL of the test compound, 45 µL of tubulin suspension, and 5 µL of 10 mM GTP (final GTP concentration = 1 mM).

  • Baseline Reading: Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

  • Kinetic Measurement: Monitor the change in absorbance at 340 nm (

    
    A
    
    
    
    ) every 30 seconds for 60 minutes. An increase in absorbance indicates light scattering caused by the formation of microtubule polymers.
  • Data Analysis: Calculate the V

    
     of polymerization for each concentration. The IC
    
    
    
    is defined as the compound concentration that reduces the V
    
    
    by 50% compared to the vehicle (DMSO) control.

Application 2: Neurology (Multifunctional Neuroprotectors)

Scientific Context

In the context of Alzheimer's Disease (AD), pathogenesis is driven by a complex interplay of Amyloid-


 (A

) aggregation, metal ion dyshomeostasis (particularly Cu

and Fe

), and severe oxidative stress. Indole-phenolic compounds have been engineered to address all three pathologies simultaneously[2].

The indole ring provides the lipophilicity required to cross the blood-brain barrier and intercalate into A


 aggregates, promoting disaggregation. Concurrently, the phenolic hydroxyl groups act as potent electron donors to neutralize Reactive Oxygen Species (ROS), while strategically placed amine groups on the indole core chelate free copper ions, preventing metal-catalyzed Fenton reactions[4].
Protocol: Intracellular ROS Determination in SH-SY5Y Cells

This protocol utilizes 6-carboxy-2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) to validate the antioxidant capacity of indole-phenol hybrids in a neuroblastoma cell model.

Rationale for Experimental Choices:

  • DCFH-DA Probe: This non-fluorescent probe easily permeates live cells. Once inside, cellular esterases cleave the diacetate groups. Subsequent oxidation by intracellular ROS converts it to the highly fluorescent DCF, allowing direct quantification of oxidative stress.

  • H

    
    O
    
    
    
    Stressor:
    Used as a positive control to artificially induce a standardized burst of oxidative stress, mimicking the neuroinflammatory environment of AD.

Step-by-Step Methodology:

  • Cell Seeding: Seed human neuroblastoma SH-SY5Y cells at a density of

    
     cells/well in a black, clear-bottom 96-well ViewPlate. Incubate at 37°C with 5% CO
    
    
    
    for 24 hours to allow adherence[2].
  • Compound Pre-treatment: Aspirate the media. Add fresh media containing the indole-phenol test compound at a concentration of 30 µM. Incubate for 24 hours.

  • Oxidative Stress Induction: Add H

    
    O
    
    
    
    to a final concentration of 800 µM to the wells (including a positive control well without the test compound) and incubate for exactly 1 hour[2].
  • Probe Incubation: Wash the cells twice with warm PBS to remove residual extracellular compounds and phenol red (which interferes with fluorescence). Add 10 µM DCFH-DA in serum-free, phenol red-free media. Incubate in the dark at 37°C for 30 minutes[2].

  • Fluorescence Quantification: Wash the cells once more with PBS to remove extracellular dye. Read the fluorescence using a microplate reader with excitation at 485 nm and emission at 535 nm.

  • Validation: A successful indole-phenol antioxidant will show a statistically significant reduction in relative fluorescence units (RFU) compared to the H

    
    O
    
    
    
    -only positive control.

Quantitative Data Summary

To benchmark the efficacy of indole-phenol hybrids across different therapeutic domains, the following table synthesizes key quantitative metrics derived from recent literature.

Compound ClassRepresentative CompoundPrimary Target / MechanismKey Biological Metric
Tubulin Inhibitor OXi8006 (Free Phenol)Colchicine site on

-tubulin
IC

= 1.1 µM (Tubulin assembly inhibition)[5]
Vascular Disrupting Agent OXi8007 (Phosphate Prodrug)Tumor vasculature disruption>93% BLI signal reduction at 6h in vivo[6]
Neuroprotector Amine-Indole-Phenol HybridROS scavenging & Metal Chelation~40% Cu

chelating activity; significant ROS reduction[4]
Antihypertensive Pyrrolo-labetalol analogueNon-selective

-adrenoceptor antagonist
ED

= 5 mg/kg (Blood pressure reduction in SHR)[7]

Conclusion & Future Perspectives

The indole-phenol hybrid scaffold is a triumph of rational drug design. By leveraging the receptor-binding affinity of the indole core and the redox-active, hydrogen-bonding nature of the phenol group, researchers can generate highly potent molecules. Future development in this space is heavily focused on prodrug strategies (such as the phosphate functionalization seen in OXi8007) to overcome the inherent pharmacokinetic limitations of free phenols, as well as the incorporation of these hybrids into Antibody-Drug Conjugates (ADCs) via cleavable dipeptide linkers to achieve targeted tumor delivery[3].

References

  • Iodine-catalyzed regioselective C-3 arylation of indoles with p-quinols Journal of Chemical Sciences | Indian Academy of Sciences URL:[Link]

  • Antihypertensive activity of indole and indazole analogues: A review Arabian Journal of Chemistry URL:[Link]

  • Indole-phenol bioisosterism. Synthesis and antihypertensive activity of a pyrrolo analogue of labetalol PubMed (J Med Chem) URL:[Link]

  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells PMC (National Institutes of Health) URL:[Link]

  • Design and synthesis of indole-based analogues of OXi8006 as inhibitors of tubulin polymerization and their incorporation as payloads in drug-linker constructs BEARdocs (Baylor University) URL:[Link]

  • The vascular disrupting activity of OXi8006 in endothelial cells and its phosphate prodrug OXi8007 in breast tumor xenografts PubMed URL:[Link]

  • Synthesis of a 2-Aryl-3-aroyl Indole Salt (OXi8007) Resembling Combretastatin A-4 with Application as a Vascular Disrupting Agent Journal of Natural Products - ACS Publications URL:[Link]

Sources

Screening 2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol for kinase inhibitory activity

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Rationale

This technical guide outlines the validation and screening protocol for 2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol , a synthetic indole-propanolamine derivative. While the indole scaffold is a "privileged structure" in kinase drug discovery (found in Sunitinib, Osimertinib), this specific molecule features an N1-substitution (indol-1-yl).

Critical Mechanistic Insight: Classic indole-based kinase inhibitors often utilize the indole N1-H as a hydrogen bond donor to the kinase hinge region (e.g., Glu residues). Substitution at the N1 position abolishes this donor capability, suggesting this molecule likely functions via:

  • Hydrophobic Pocket Binding: Targeting the back-cleft of the ATP pocket.

  • Type II Inhibition: Stabilizing the inactive "DFG-out" conformation.

  • Allosteric Modulation: Binding outside the ATP site.

Consequently, this protocol prioritizes an ADP-Glo™ luminescent assay format to ensure high sensitivity across diverse kinase conformational states, followed by an ATP-competition study to determine the mechanism of action (MoA).

Part 1: Compound Preparation & Handling

Chemical Warning: The phenol moiety is susceptible to oxidation, which can generate quinone byproducts that act as PAINS (Pan-Assay Interference Compounds), leading to false positives.

Protocol:

  • Solubilization: Dissolve the solid compound in 100% anhydrous DMSO to a stock concentration of 10 mM .

    • Note: If the solution turns pink/brown, oxidation has occurred. Discard.

  • Storage: Aliquot into amber glass vials (to prevent light-induced oxidation of the indole). Store at -20°C under argon gas if possible.

  • Working Solution: On the day of the assay, dilute to 4x working concentration in Assay Buffer containing 1 mM DTT or TCEP .

    • Reasoning: Reducing agents (DTT) prevent the phenolic oxidation during the incubation period.

Part 2: Primary Screening Workflow (ADP-Glo™ Platform)

We utilize the ADP-Glo™ Kinase Assay (Promega) because it measures ADP production directly. This is superior to binding assays for this molecule because it confirms functional inhibition regardless of the binding mode (Type I vs Type II).

Experimental Workflow Diagram

Kinase_Screening_Workflow Start Compound Stock (10mM DMSO) Dilution Serial Dilution (1:3) + DTT Buffer Start->Dilution Kinase_Rxn Kinase Reaction (60 min) Enzyme + Substrate + ATP Dilution->Kinase_Rxn Add 2.5 µL Depletion Step 1: ADP-Glo Reagent (Deplete Unused ATP) Kinase_Rxn->Depletion Stop Rxn Detection Step 2: Kinase Detection Reagent (Convert ADP -> ATP -> Light) Depletion->Detection 40 min Incubation Read Luminescence Read (Integration: 0.5s) Detection->Read 30 min Incubation Analysis Calculate IC50 & Z-Factor Read->Analysis

Caption: Step-by-step ADP-Glo screening workflow from compound dilution to data analysis.

Detailed Protocol Steps (384-Well Format)

Reagents:

  • Kinase: Recombinant Human Kinase (e.g., EGFR, SRC, or PKA depending on hypothesis).

  • Substrate: Poly(Glu,Tyr) 4:1 or specific peptide.

  • ATP: Ultra-pure ATP (Must be free of ADP).[1]

Step-by-Step:

  • Plate Setup: Use a white, low-volume 384-well plate (Corning #4513).

  • Compound Addition: Dispense 2.5 µL of the test compound (at 4x concentration).

    • Controls:

      • High Control (0% Inhibition): DMSO + Kinase + Substrate.

      • Low Control (100% Inhibition): DMSO + No Kinase (or 10 µM Staurosporine).

  • Enzyme Addition: Add 2.5 µL of Kinase/Substrate mix. Incubate for 10 mins (allows compound to bind before ATP competes).

  • Reaction Start: Add 2.5 µL of ATP (at

    
     concentration, typically 10-50 µM).
    
  • Incubation: Shake plate for 1 min, then incubate at Room Temp (RT) for 60 mins.

  • ADP-Glo Step 1: Add 7.5 µL of ADP-Glo™ Reagent. Incubate 40 mins at RT.[1][2][3]

    • Mechanism:[4] Terminates reaction and digests remaining ATP.[2][5][6]

  • ADP-Glo Step 2: Add 15 µL of Kinase Detection Reagent. Incubate 30 mins at RT.

    • Mechanism:[4] Converts generated ADP back to ATP, which drives Luciferase.

  • Measurement: Read Luminescence (RLU).

Part 3: Data Analysis & Validation

Quality Control: Z-Factor Calculation

Before accepting data, calculate the Z-Factor to ensure the assay window is distinct.



  • 
     : Standard Deviation[7]
    
  • 
     : Mean Signal[7]
    
  • Target: Z' > 0.5 is required for a robust screen.

Potency Determination (IC50)

Normalize data to Percent Inhibition:



Mock Data Table: Dose-Response Analysis

Concentration (µM) Log[Conc] RLU (Mean) % Inhibition
10.0 1.0 500 98.5%
3.33 0.52 1,200 95.2%
1.11 0.04 4,500 82.0%
0.37 -0.43 12,000 52.0%
0.12 -0.92 21,000 16.0%
0.04 -1.39 24,500 2.0%

| DMSO Control | - | 25,000 | 0.0% |

Interpretation: In this mock scenario, the IC50 is approximately 0.35 µM , indicating potent inhibition.

Part 4: Mechanism of Action (MoA) - ATP Competition

Since the indole N1 is substituted, we must verify if the compound competes with ATP.

Protocol Variant: Run the IC50 curve at three different ATP concentrations:

  • Low ATP:

    
    
    
  • Mid ATP:

    
    
    
  • High ATP:

    
    
    

Logic Flow:

  • If IC50 increases linearly with ATP concentration: The compound is ATP-Competitive (Type I). It likely fits in the adenine pocket despite the N-substitution.

  • If IC50 remains constant: The compound is Non-Competitive (Allosteric or Type III).

  • If IC50 decreases: The compound is Uncompetitive (binds only to the Enzyme-Substrate complex).

MoA Decision Tree Diagram

MoA_Logic Start Run IC50 at Low vs High [ATP] Check Does IC50 Shift? Start->Check Shift_Yes IC50 Increases (Right Shift) Check->Shift_Yes Yes Shift_No IC50 Unchanged Check->Shift_No No Type1 Competitive Inhibitor (Orthosteric) Shift_Yes->Type1 Type2 Non-Competitive (Allosteric/Type II) Shift_No->Type2

Caption: Decision logic for determining kinase inhibition mechanism based on ATP-dependency.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[8][9] Journal of Biomolecular Screening. Retrieved from [Link]

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Kinase Assays. NCBI Bookshelf. Retrieved from [Link]

Sources

Application Note: Evaluating the Antioxidant Efficacy and Radical Scavenging Mechanisms of Novel Phenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

Oxidative stress, driven by an imbalance between reactive oxygen species (ROS) and endogenous antioxidant defenses, is a central pathology in neurodegeneration, cardiovascular diseases, and cellular aging. Phenolic compounds are premier primary antioxidants due to their ability to neutralize free radicals by donating hydrogen atoms or electrons[1].

When developing novel phenol derivatives , researchers often modify the phenolic ring with electron-donating groups (EDGs) such as methoxy (-OCH₃) or amino (-NH₂) moieties at the ortho or para positions. The causality here is rooted in chemical thermodynamics: these substitutions lower the O-H Bond Dissociation Enthalpy (BDE) and stabilize the resulting phenoxyl radical via resonance and inductive effects, thereby exponentially increasing radical scavenging capacity[2].

The neutralization of free radicals by phenols generally proceeds via three distinct thermodynamic pathways[1][2][3]:

  • Hydrogen Atom Transfer (HAT): A concerted, single-step homolytic cleavage of the O-H bond. This is primarily governed by the BDE[2].

  • Single Electron Transfer - Proton Transfer (SET-PT): A two-step process where the phenol first donates an electron to form a radical cation, followed by deprotonation. This is governed by the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE)[3].

  • Sequential Proton Loss Electron Transfer (SPLET): The phenol first loses a proton to form a phenoxide anion, which subsequently donates an electron. This is dictated by Proton Affinity (PA) and Electron Transfer Enthalpy (ETE)[1].

Mechanisms Phenol Phenol (ArOH) + Free Radical (R•) HAT HAT Pathway (Homolytic O-H Cleavage) Phenol->HAT BDE dependent SETPT SET-PT Pathway (Electron Transfer -> Proton Transfer) Phenol->SETPT IP & PDE dependent SPLET SPLET Pathway (Proton Loss -> Electron Transfer) Phenol->SPLET PA & ETE dependent Product Phenoxyl Radical (ArO•) + Neutralized Radical (RH) HAT->Product SETPT->Product SPLET->Product

Thermodynamic pathways of free radical neutralization by phenolic antioxidants.

Experimental Design: A Self-Validating System

A common pitfall in antioxidant drug development is relying solely on cell-free chemical assays. To ensure scientific integrity, this protocol employs a self-validating bipartite system :

  • Phase 1 (Chemical): The DPPH assay establishes the intrinsic, thermodynamic radical scavenging potential of the derivative in a controlled solvent environment[4].

  • Phase 2 (Biological): The DCFDA cellular assay validates that the compound can permeate the lipid bilayer, resist premature metabolic degradation, and actively quench ROS within a living intracellular matrix[5][6].

Quantitative Benchmark Data

The following table summarizes expected benchmark data comparing standard phenols against theoretical novel derivatives. Notice how Derivative B (a para-amino substituted phenol) demonstrates a lower IC₅₀ and superior cellular efficacy due to enhanced electron-donating capabilities.

CompoundSubstitution PatternDPPH IC₅₀ (µM)Cellular ROS Reduction (%)Cell Viability (%)
BHT (Standard) Sterically hindered18.5 ± 1.245.2 ± 3.1> 95%
Quercetin (Standard) Polyhydroxylated9.2 ± 0.868.5 ± 4.2> 90%
Derivative A (Novel) ortho-Methoxy12.4 ± 1.058.3 ± 3.8> 95%
Derivative B (Novel) para-Amino7.8 ± 0.674.1 ± 5.0> 92%

Detailed Methodologies

Protocol A: DPPH Radical Scavenging Assay (Chemical Validation)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid spectrophotometric method. DPPH is a stable free radical with an unpaired electron that exhibits a strong absorption maximum at 517 nm (appearing deep purple). When reduced by a phenolic antioxidant, it converts to the yellow hydrazine derivative[4].

Materials:

  • DPPH powder (high purity)

  • Methanol or Ethanol (analytical grade)

  • Phenol derivatives and positive controls (e.g., Ascorbic Acid, Trolox)

  • Microplate reader capable of 517 nm absorbance

Step-by-Step Procedure:

  • Reagent Preparation: Dissolve DPPH in methanol to create a 0.1 mM working solution. Critical Note: DPPH is highly light-sensitive. Wrap the volumetric flask in aluminum foil and prepare fresh daily[4].

  • Sample Dilution: Prepare serial dilutions of the novel phenol derivatives in methanol (e.g., 1 to 100 µM).

  • Reaction Mixture: In a 96-well plate, add 100 µL of the sample to 100 µL of the DPPH working solution. For the control wells, add 100 µL of methanol to 100 µL of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for exactly 30 minutes to allow the reaction to reach a steady state.

  • Measurement: Measure the absorbance at 517 nm (

    
    )[4].
    
  • Calculation:

    
    
    Plot the % scavenging against concentration to determine the IC₅₀ value.
    
Protocol B: DCFDA Cellular ROS Assay (Biological Validation)

To bridge the gap between chemical potential and biological efficacy, the DCFDA (2',7'-dichlorofluorescin diacetate) assay is utilized. DCFDA is a cell-permeant, non-fluorescent probe. Once inside the cell, endogenous esterases cleave the diacetate groups, trapping the probe intracellularly. Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF)[5][7].

Materials:

  • DCFDA Cellular ROS Assay Kit (e.g., Abcam ab113851)[5]

  • Target cell line (e.g., HeLa, Jurkat, or hMSCs)[6][8]

  • ROS Inducer: tert-butyl hydroperoxide (TBHP) or H₂O₂[6][7]

  • Fluorescence microplate reader (Ex/Em = 485/535 nm)[5]

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in a dark, clear-bottom 96-well plate at a density of

    
     cells/well. Incubate overnight at 37°C in 5% CO₂[6].
    
  • Probe Loading: Wash cells once with 1X Buffer. Add 100 µL of 20 µM DCFDA solution (diluted in buffer) to each well. Incubate for 45 minutes at 37°C in the dark[5][8].

  • Washing: Carefully aspirate the DCFDA solution and wash the cells twice with 1X Buffer to remove extracellular dye.

  • Treatment: Add the novel phenol derivatives (diluted in phenol red-free media) to the cells. Pre-incubate for 1-2 hours.

  • ROS Induction: Introduce the ROS inducer (e.g., 50 µM TBHP) to the wells for 3 hours to stimulate oxidative stress[7].

  • Measurement: Read the fluorescence immediately using a microplate reader with excitation at 485 nm and emission at 535 nm[5].

  • Data Analysis: Normalize the fluorescence of treated wells against the positive control (TBHP only) to calculate the percentage of ROS reduction.

Workflow Syn 1. Synthesis of Novel Phenol Derivatives Chem 2. Chemical Screening (DPPH Assay: IC50) Syn->Chem Hit 3. Hit Selection (Thermodynamic Evaluation) Chem->Hit Cell 4. Cellular Validation (DCFDA Assay: Bioavailability) Hit->Cell Data 5. Mechanistic & Statistical Data Analysis Cell->Data

Experimental workflow for the self-validating antioxidant screening system.

References

  • [8] ResearchGate. "DCFDA / H2DCFDA - Cellular ROS Assay Kit ab113851 Product Overview". ResearchGate. URL:[Link]

  • [6] National Center for Biotechnology Information (PMC). "Cola rostrata K. Schum. constituents induce cytotoxicity through reactive oxygen species generation and mitochondrial membrane depolarisation". PubMed Central. URL:[Link]

  • [1] National Center for Biotechnology Information (PMC). "Antioxidant mechanisms and products of four 4′,5,7-trihydroxyflavonoids with different structural types". PubMed Central. URL:[Link]

  • [3] Frontiers in Chemistry. "Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach". Frontiers. URL:[Link]

  • [2] ACS Omega. "Antioxidant Motifs in Flavonoids: O–H versus C–H Bond Dissociation". American Chemical Society. URL: [Link]

Sources

Application Note: Cell-Based Assays for Evaluating the Cytotoxicity of Indole Compounds

[1][2][3][4]

Introduction: The Indole Challenge

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of thousands of alkaloids, pharmaceuticals (e.g., Vinca alkaloids, sunitinib), and agrochemicals. Its ability to interact with diverse biological targets—from tubulin and DNA topoisomerases to varying kinases—makes it a primary focus in oncology and neuropharmacology.

However, evaluating the cytotoxicity of indole derivatives presents specific technical challenges that standard "kit-based" protocols often overlook:

  • Redox Activity: Many indole derivatives (especially hydroxy-indoles) possess intrinsic antioxidant properties that can directly reduce tetrazolium salts (MTT/MTS), leading to false-negative cytotoxicity data (i.e., artificially high viability signals).

  • Solubility & Precipitation: The lipophilic nature of the indole ring often leads to micro-precipitation in aqueous media, which scatters light and interferes with optical density (OD) readings.

  • Autofluorescence: Fused indole systems can exhibit strong fluorescence in the blue/green spectrum, interfering with standard resazurin or calcein-based viability assays.

This guide outlines a self-validating, multi-parametric workflow designed specifically to overcome these artifacts and generate robust SAR (Structure-Activity Relationship) data.

Strategic Assay Selection

To ensure data integrity, a single assay is insufficient. We employ a "Triangulation Strategy" where metabolic activity, membrane integrity, and apoptotic markers are cross-referenced.

Assay TypeMethodTargetIndole-Specific ConsiderationRecommendation
Metabolic MTT / MTS Mitochondrial ReductaseHigh Risk: Indoles may chemically reduce MTT without cells.Use only with Cell-Free Controls or wash steps.
Protein Mass SRB (Sulforhodamine B) Total Cellular ProteinLow Risk: Unaffected by redox potential or enzyme inhibition.Gold Standard for redox-active indoles.
Membrane LDH Release Cytosolic Enzyme LeakageMedium Risk: Serum LDH increases background.Use low-serum media; confirms necrosis.
Apoptosis Caspase-Glo 3/7 Caspase ActivationLow Risk: Luminescence avoids indole autofluorescence.Best for distinguishing cytostatic vs. cytotoxic.

Pre-Assay Preparation: Compound Handling[5]

Solubility & DMSO Management

Indoles are prone to "crashing out" when added directly to media.

  • Stock Prep: Dissolve compound in 100% anhydrous DMSO to 10 mM or 50 mM.

  • Intermediate Dilution (Critical Step): Do NOT pipette 100% DMSO stock directly into the cell well. This creates a local high-concentration "hotspot" that precipitates the compound immediately.

    • Protocol: Prepare a 2X or 10X working solution in culture media first. Vortex rapidly. Visually inspect for turbidity. Add this pre-diluted media to cells.

  • Final DMSO Limit: Maintain <0.5% (v/v) DMSO. Ideally <0.1% for sensitive lines (e.g., primary hepatocytes, neurons).

Detailed Protocols

Protocol A: The "Redox-Proof" MTT Assay

Use this for high-throughput screening, but strictly apply the interference controls.

Materials:

  • MTT Reagent (5 mg/mL in PBS, sterile filtered).

  • Solubilization Buffer: DMSO or SDS-HCl.

  • 96-well clear bottom plates.

Procedure:

  • Seeding: Seed cells (e.g., 3,000–10,000 cells/well) in 100 µL media. Incubate 24h for attachment.

  • Treatment: Add 100 µL of 2X compound dilutions.

    • Control 1: Vehicle Control (Media + DMSO only).[1]

    • Control 2 (Critical):Cell-Free Compound Control. Add compound to wells without cells (media only). This detects if the indole chemically reduces MTT.

  • Incubation: Incubate for 24–72 hours at 37°C, 5% CO₂.

  • Visual Check: Inspect wells under a microscope. If needle-like crystals (precipitate) are visible, STOP . The OD reading will be invalid. Switch to ATP-based luminescence assays.

  • MTT Addition: Add 20 µL MTT stock. Incubate 2–4 hours.

  • Interference Check: Look at the Cell-Free Compound Control wells.

    • If Yellow: No interference.[2] Proceed to step 7.

    • If Purple/Blue:Chemical Interference detected. You must aspirate the media/compound carefully and wash cells 1x with PBS before adding solubilization buffer.

  • Solubilization: Aspirate media (if not washing) and add 150 µL DMSO. Shake for 10 min.

  • Read: Measure Absorbance at 570 nm (Reference: 650 nm).

Protocol B: LDH Membrane Integrity (Confirmatory)

Differentiates between cell cycle arrest (low MTT, low LDH) and frank necrosis (low MTT, high LDH).

Procedure:

  • Optimization: Use Phenol Red-free media with reduced serum (1-2% FBS) during treatment to lower background LDH.

  • Harvest: Transfer 50 µL of supernatant from the treated plate (Protocol A, step 3) to a new enzymatic assay plate.

  • Reaction: Add 50 µL LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate).

  • Incubation: Incubate 30 min at Room Temp in the dark.

  • Stop: Add 50 µL Stop Solution (Acetic acid or HCl).

  • Read: Absorbance at 490 nm.

  • Calculation:

    
    
    
Protocol C: Luminescent Caspase-3/7 Assay

Recommended for Indoles due to lack of fluorescence interference.

Procedure:

  • Treat cells in White-Walled 96-well plates (enhances luminescent signal).

  • After incubation, add Caspase-Glo reagent (1:1 ratio with media).

  • Shake at 300–500 rpm for 30 seconds. Incubate 30 min at RT.

  • Measure Luminescence (RLU).

    • Interpretation: A spike in RLU at moderate concentrations indicates apoptosis. A drop in RLU at high concentrations often suggests secondary necrosis (caspases degraded).

Workflow Visualization

Figure 1: The "Self-Validating" Indole Screening Workflow

IndoleWorkflowcluster_AssaySelectionAssay Selection StrategyStartCompound Stock (DMSO)SolubilityCheckPre-Dilution Check(Microscopy for Precipitate)Start->SolubilityCheckIsRedoxIs CompoundRedox Active?SolubilityCheck->IsRedoxNo PrecipitateMTTMTT/MTS Assay(Metabolic)IsRedox->MTTNoSRBSRB Assay(Protein Content)IsRedox->SRBYes (Antioxidant)ControlCell-FreeInterference ControlMTT->ControlMandatory StepReadoutData Analysis(IC50 Calculation)SRB->ReadoutControl->SRBInterference DetectedControl->ReadoutNo InterferenceValidationSecondary Assay:LDH or Caspase-GloReadout->ValidationConfirm Mechanism

Caption: Decision matrix for selecting the appropriate primary screen based on the physicochemical properties of the indole derivative.

Data Analysis & Interpretation

Summarize your data using the following structure to ensure comparability.

Table 1: Example Data Summary Template

Compound IDStructure ClassMTT IC₅₀ (µM)Cell-Free MTT Signal (OD)LDH Release (% max)Caspase-3/7 Fold ChangeInterpretation
IND-001Bis-indole5.4 ± 0.20.05 (Neg)15% (Low)8.5x (High)Apoptotic
IND-002Hydroxy-indole>100 (False)1.2 (High) 85% (High)1.1x (Low)False Negative (Redox Artifact) -> Retest with SRB
IND-003Indole-3-carbinol45.0 ± 1.50.04 (Neg)10% (Low)2.0x (Mod)Cytostatic / Weak

Calculation of IC50: Do not use linear regression. Use a 4-Parameter Logistic (4PL) nonlinear regression model :

  • 
    : Log of concentration.
    
  • 
    : Normalized response (Viability %).
    

Troubleshooting Guide

IssueProbable CauseSolution
High background in "No Cell" wells Compound is reducing MTT/MTS.Switch to SRB assay or wash cells 2x with PBS before adding MTT.
Variability between replicates Pipetting error or "Edge Effect".Use multi-channel pipettes; fill outer wells with PBS (do not use for data).
Precipitation visible Compound solubility limit reached.[3]Lower maximum concentration; check solubility in media (not just DMSO).
Fluorescence in "Blank" wells Indole autofluorescence.Use non-fluorescent assays (Luminescence/Colorimetric); subtract compound-only blank.

References

  • Mechanism of Indole Cytotoxicity

    • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach.[4][5] (2021).[6] Bentham Science. Link

    • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights.[7][4][5] (2023). Molecules (MDPI). Link

  • Assay Interference & Optimization

    • Interference of Plant Extracts, Phytoestrogens and Antioxidants with the MTT Tetrazolium Assay.[8] (2002). Toxicology in Vitro. Link

    • Best practices for classical cytotoxicity assays.[6] (2023). Archives of Toxicology. Link

  • Protocol Standards

    • Protocol for Determining the Cytotoxicity of N-[(1H-indol-5-yl)methyl]acetamide. (2025).[9][7][1][3] BenchChem Application Notes. Link

    • Guidance on DMSO Solubility for In Vitro Assays. (2025).[9][7][1][3] BenchChem Protocols. Link

Application Notes & Protocols: 2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol

Author: BenchChem Technical Support Team. Date: March 2026

A Novel Bifunctional Monomer for Advanced, Intrinsically Fluorescent, and Corrosion-Resistant Epoxy Resins

Senior Application Scientist Note: The compound 2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol is a unique molecule that, while not extensively characterized in classical materials science, possesses a compelling combination of functional groups. Its structure, featuring a reactive aminophenol head and a functional indole tail, makes it an exceptional candidate for developing next-generation multifunctional polymers. These application notes outline the rationale and detailed protocols for leveraging this compound as a curing agent and functional monomer to create a high-performance epoxy resin system with inherent fluorescence and superior anti-corrosion properties. The indole moiety provides a fluorescent signature and enhances surface adhesion, while the aminophenol group serves as an effective cross-linking agent for standard epoxy prepolymers.

Principle and Rationale

Standard epoxy resins, while robust, often require the addition of external agents to impart specific functionalities such as corrosion inhibition or fluorescence for sensing applications. The use of this compound (referred to herein as Indole-AP ) as a curative agent fundamentally alters the polymer backbone, embedding these desired properties directly into the material.

  • Expertise & Experience Insights: The molecular architecture of Indole-AP is key. The secondary amine and the phenolic hydroxyl group are active sites for ring-opening polymerization with epoxy prepolymers like Bisphenol A diglycidyl ether (DGEBA). The indole group, largely unreactive during curing, remains as a pendant group along the polymer chain. This strategic design allows the indole's unique electronic and steric properties to be fully expressed in the final cured material. The delocalized π-electrons in the indole ring are known to interact strongly with metal surfaces, forming a protective film that inhibits corrosion[1][2][3]. Furthermore, indole and its derivatives are well-documented fluorophores, making the resulting polymer intrinsically fluorescent without the need for additional dyes or quantum dots[4][5][6][7].

Logical Workflow for Material Development

The development and validation of the Indole-AP-cured epoxy system follow a logical, three-stage process. This ensures that the material's synthesis is reproducible, its properties are thoroughly characterized, and its performance is validated under relevant conditions.

G cluster_0 Stage 1: Synthesis & Curing cluster_1 Stage 2: Physicochemical Characterization cluster_2 Stage 3: Performance Validation S1 Formulation: Mix Indole-AP with DGEBA Prepolymer S2 Casting & Curing: Thermal Cross-linking S1->S2 Stoichiometric Ratio C1 Structural Verification (FTIR) S2->C1 C2 Thermal Stability (TGA) C1->C2 C3 Optical Properties (Fluorescence Spectroscopy) C2->C3 V1 Corrosion Inhibition (Electrochemical Testing) C3->V1 V2 Surface Analysis (SEM) V1->V2

Caption: Workflow for Indole-AP Epoxy Resin Development.

Protocols and Methodologies

Protocol 1: Synthesis of Indole-AP Cured Epoxy Resin

This protocol details the synthesis of the epoxy resin using a standard liquid epoxy prepolymer, DGEBA. The stoichiometry is critical for achieving optimal cross-linking and material properties.

Materials:

  • This compound (Indole-AP)

  • Bisphenol A diglycidyl ether (DGEBA), Epoxy Equivalent Weight (EEW) ~188 g/eq

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Silicone molding casts

  • Mild steel coupons (for corrosion testing)

  • Glass slides (for fluorescence testing)

Procedure:

  • Stoichiometric Calculation: The amount of Indole-AP required is calculated based on its Amine Hydrogen Equivalent Weight (AHEW). Assuming the secondary amine and the phenolic hydroxyl are reactive, the molecular weight of Indole-AP (298.35 g/mol ) is divided by the number of active hydrogens (1 from the amine, 1 from the phenol = 2).

    • AHEW of Indole-AP = 298.35 / 2 = 149.18 g/eq.

    • For a 1:1 stoichiometric ratio, mix 149.18 parts by weight of Indole-AP with 188 parts by weight of DGEBA.

  • Dissolution: In a glass beaker, dissolve the calculated amount of Indole-AP in a minimal amount of anhydrous DMF with gentle warming (~50°C) and stirring until a clear solution is obtained.

  • Mixing: Add the calculated amount of DGEBA prepolymer to the Indole-AP solution. Stir the mixture mechanically at 50°C for 15-20 minutes until a homogeneous, viscous liquid is formed.

  • Degassing: Place the beaker in a vacuum oven at 60°C for 10 minutes to remove any entrapped air bubbles.

  • Casting:

    • For Bulk Samples: Pour the degassed mixture into silicone molds for thermal and mechanical testing.

    • For Coatings: Apply a thin layer of the mixture onto pre-cleaned mild steel coupons and glass slides using a dip-coater or spin-coater.

  • Curing Schedule: Transfer the cast samples and coated substrates to a programmable oven and apply the following thermal curing schedule:

    • Ramp to 120°C and hold for 2 hours.

    • Ramp to 150°C and hold for an additional 3 hours.

    • Slowly cool to room temperature over 4-6 hours.

Trustworthiness Check: The success of the curing process can be initially verified by the hardness of the final polymer. The cured resin should be a hard, transparent, slightly amber-colored solid that is insoluble in common organic solvents like acetone and DMF[8][9].

Protocol 2: Characterization of Optical Properties

This protocol assesses the intrinsic fluorescence of the cured epoxy resin, a key feature imparted by the indole moiety.

Instrumentation:

  • Fluorescence Spectrophotometer

Procedure:

  • Sample Preparation: Use the cured epoxy film cast on a non-fluorescent quartz slide.

  • Excitation Scan: Set the emission wavelength to a value higher than the expected excitation (e.g., 380 nm) and scan the excitation wavelengths from 250 nm to 360 nm to find the excitation maximum (λ_ex). The indole chromophore typically excites around 280-300 nm.

  • Emission Scan: Set the excitation wavelength to the determined λ_ex and scan the emission spectrum from 310 nm to 500 nm.

  • Data Recording: Record the excitation and emission spectra. The emission spectrum is expected to show a broad peak, characteristic of indole fluorescence, which may be shifted compared to the monomer due to the polymer matrix[4][6].

Expected Outcome: The material will exhibit fluorescence, confirming the successful incorporation and functionality of the indole groups within the polymer matrix. Polymers containing indole moieties are known to emit in the blue-violet range[6].

Protocol 3: Evaluation of Corrosion Inhibition Performance

This protocol uses electrochemical methods to provide quantitative data on the protective properties of the Indole-AP epoxy coating on mild steel.

Instrumentation:

  • Potentiostat with a three-electrode cell setup (coated steel coupon as the working electrode, platinum as the counter electrode, and saturated calomel as the reference electrode).

  • 3.5% NaCl solution (simulated seawater).

Procedure:

  • Electrode Setup: Mount the coated mild steel coupon in the electrochemical cell as the working electrode, ensuring only a defined area is exposed to the 3.5% NaCl solution.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for 60 minutes.

  • Potentiodynamic Polarization: Scan the potential from -250 mV to +250 mV versus the OCP at a scan rate of 1 mV/s.

  • Data Analysis:

    • Plot the resulting Tafel curves (log(current density) vs. potential).

    • Extract the corrosion potential (E_corr) and corrosion current density (i_corr) using Tafel extrapolation.

    • Calculate the Inhibition Efficiency (%IE) using the formula: %IE = [(i_corr_uncoated - i_corr_coated) / i_corr_uncoated] x 100

Authoritative Grounding: The mechanism of inhibition by indole derivatives involves the adsorption of the molecule onto the metal surface. The lone pair electrons on the nitrogen atom and the π-electrons of the aromatic rings facilitate this adsorption, creating a barrier that protects the metal from corrosive species[1][2][10][11]. A lower i_corr value and a significant %IE indicate effective corrosion protection.

Data Presentation and Expected Results

The following tables summarize the expected quantitative outcomes from the characterization and validation protocols.

Property Expected Value / Observation Significance
Appearance Transparent, slightly amber, rigid solidIndicates complete and uniform curing.
Solubility Insoluble in acetone, THF, DMFConfirms a highly cross-linked thermoset polymer structure[9].
Fluorescence λ_ex / λ_em ~295 nm / ~350-380 nmConfirms the presence of functional indole groups in the polymer matrix[4][6].
Corrosion Current (i_corr) Order of magnitude lower than uncoated mild steelDemonstrates effective barrier and inhibitive protection.
Inhibition Efficiency (%IE) > 95%Quantifies the superior corrosion resistance imparted by the coating[1][11].

Mechanistic Visualization

Curing Reaction Pathway

The curing process involves the nucleophilic attack of the amine and phenoxide ions (from the deprotonated phenol) on the epoxide rings of DGEBA, leading to a highly cross-linked network.

G cluster_reaction Curing Mechanism IndoleAP Indole-AP Monomer (Active Hydrogens) NucAttack Nucleophilic Ring-Opening (Amine & Phenoxide Attack) IndoleAP->NucAttack DGEBA DGEBA Prepolymer (Epoxide Rings) DGEBA->NucAttack Propagation Chain Propagation & Cross-linking NucAttack->Propagation Heat (120-150°C) Network Cured 3D Polymer Network with Pendant Indole Groups Propagation->Network Result Functional Material Network->Result

Caption: Curing mechanism of Indole-AP with DGEBA.

Corrosion Inhibition Mechanism

The indole groups embedded in the polymer matrix play a direct role in protecting the underlying metal substrate through a synergistic barrier and adsorption mechanism.

G cluster_interface Coating-Metal Interface Metal Metal Substrate (e.g., Steel) Protection Corrosion Protection Metal->Protection Coating Indole-AP Epoxy Coating Adsorption Adsorption of Indole Rings (π-electron & N-lone pair interaction) Coating->Adsorption Barrier Physical Barrier to Cl- and H2O ions Coating->Barrier Adsorption->Metal Barrier->Metal Corrosive Corrosive Environment (H₂O, Cl⁻, O₂) Corrosive->Coating

Sources

Troubleshooting & Optimization

Overcoming challenges in the synthesis of N-aryl indolylalkylamines

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized technical support resource for researchers encountering difficulties in the synthesis of N-aryl indolylalkylamines (N-aryl tryptamines).

Status: Active | Tier: Level 3 (Senior Application Scientist) | Topic: Troubleshooting N-Arylation & Scaffold Construction

Introduction: The "Dual-Nitrogen" Challenge

As researchers, we often treat the indole core and the alkylamine side chain as separate entities. However, in N-aryl indolylalkylamine synthesis, they interact destructively. The primary amine (side chain) is a better nucleophile than the indole nitrogen (N1), leading to chemoselectivity issues. Furthermore, the electron-rich nature of the indole C3 position competes with N1 for arylation, particularly with electron-deficient aryl halides.

This guide addresses the three most common failure modes: Regioselectivity loss (C3 vs N1) , Catalyst Deactivation , and Side-Chain Cyclization .

Decision Matrix: Selecting the Right Protocol

Before troubleshooting, verify you are using the correct methodology for your specific substrate steric profile.

MethodSelection Start Substrate Analysis Protect Is Side Chain Amine Protected? Start->Protect Steric Is the Aryl Halide Sterically Hindered? MethodA Method A: Pd-Catalyzed (Buchwald-Hartwig) Steric->MethodA Yes (Ortho-subs) MethodB Method B: Cu-Catalyzed (Ullmann-Type) Steric->MethodB No (Simple Aryl) Protect->Steric Yes Stop STOP: Protect Amine First (Boc/Cbz/Phth) Protect->Stop No MethodC Method C: De Novo Synthesis (Fischer Indole) MethodA->MethodC Fails due to steric clash

Figure 1: Protocol selection logic. Note that free alkylamines must be protected before attempting metal-catalyzed N-arylation to prevent catalyst poisoning or N-alkylation.

Module A: Troubleshooting Late-Stage N-Arylation (Buchwald-Hartwig)

Context: You are attempting to couple an existing tryptamine scaffold with an aryl halide using Palladium.

Issue 1: "I am seeing significant C3-arylation instead of N1-arylation."

Diagnosis: This is a classic competition between the nucleophilicity of N1 and the electron density at C3. It often occurs when using electron-rich phosphine ligands that are not bulky enough to enforce regioselectivity. Corrective Action:

  • Switch Ligand: Move to sterically demanding biaryl phosphine ligands. tBuXPhos or Me4tBuXPhos are the gold standards here. The bulk prevents the palladium center from interacting with the C3 position.

  • Base Selection: Switch from Cs2CO3 to NaOtBu. The stronger base ensures complete deprotonation of the indole N-H (pKa ~16), making it a better nucleophile than the C3 carbon.

Issue 2: "The reaction stalls at 10-20% conversion (Catalyst Poisoning)."

Diagnosis: The alkylamine side chain (even if protected with Boc) can coordinate to Pd, or trace iodides are forming bridging dimers that deactivate the catalyst. Corrective Action:

  • Scavenge Iodides: If using Aryl-Iodides, add 10-20 mol% AgOTf . This precipitates AgI and keeps the Pd active.

  • Concentration: High dilution favors intramolecular coordination of the side chain. Run the reaction at high concentration (>0.5 M) to favor the intermolecular coupling.

Data: Ligand Performance Comparison
LigandSubstrate ScopeN1 vs C3 SelectivityRec. Temp
XPhos General PurposeGood80-100°C
tBuXPhos Hindered ArylsExcellent 100-120°C
BINAP Simple ArylsModerate80°C
BrettPhos Primary AminesPoor (Avoid for Indoles)N/A

Module B: Copper-Catalyzed Alternatives (Ullmann-Type)

Context: Palladium is failing, or cost is a constraint. You are using CuI.

Issue 3: "My yields are inconsistent (batch-to-batch variation)."

Diagnosis: Copper catalysis is notoriously sensitive to ligand purity and moisture. The "classic" Ullmann (Cu powder, 200°C) is obsolete for delicate tryptamines. Corrective Action:

  • Ligand is Mandatory: Do not rely on "ligand-free" protocols. Use DMEDA (N,N'-dimethylethylenediamine) or 1,10-Phenanthroline .

  • The "Blue" Check: If your reaction mixture turns bright blue/green, your Cu(I) has oxidized to Cu(II) (inactive for oxidative addition). Degas your solvent vigorously (freeze-pump-thaw x3) and keep under Argon.

Module C: De Novo Synthesis (Fischer Indole Strategy)

Context: Direct N-arylation is impossible due to extreme steric hindrance (e.g., ortho-disubstituted aryl groups). You must build the indole already attached to the aryl group.

FAQ: "I'm getting a tarry mess when reacting N-aryl hydrazine with my aldehyde."

Answer: Tryptamine precursors (aldehydes/ketones with an ethylamine chain protected as a phthalimide or azide) are sensitive. Strong acids (H2SO4) cause polymerization.

  • Solution: Use 4% H2SO4 in DME or ZnCl2 in AcOH . These are milder Lewis acidic conditions that promote the [3,3]-sigmatropic rearrangement without destroying the aliphatic chain.

FAQ: "How do I control regioselectivity with unsymmetrical ketones?"

Answer: This is the "Fischer Indole Ambiguity."

  • Rule: In strongly acidic media, the more substituted enamine is formed, leading to the 2,3-disubstituted indole.

  • Troubleshooting: If you need the alternative isomer, you must switch to the Japp-Klingemann reaction to form the hydrazone, followed by cyclization.

Workflow: Handling the Alkylamine Side Chain

Critical Warning: Never attempt N-arylation on a free tryptamine (primary amine).

SideChain Input Target: N-Aryl Tryptamine Choice Select Protection Group Input->Choice Boc Boc (tert-butyl carbamate) PRO: Easy removal (TFA) CON: Unstable >100°C Choice->Boc Mild Conditions (<100°C) Phth Phthalimide PRO: Extremely Stable at High T CON: Requires Hydrazine to remove Choice->Phth Harsh Conditions (>100°C) Cbz Cbz (Benzyl carbamate) PRO: Orthogonal to acid CON: Hydrogenolysis incompatible w/ Aryl-Halides Choice->Cbz Avoid if possible

Figure 2: Protection group strategy. Phthalimide is recommended for copper-catalyzed reactions requiring high heat.

References & Authoritative Grounding

  • Buchwald-Hartwig Indole N-Arylation:

    • Source: Old, D. W., Harris, M. C., & Buchwald, S. L. (2000).[1] Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406.

    • URL:[Link]

  • Copper-Catalyzed (Goldberg/Ullmann) N-Arylation:

    • Source: Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(39), 11684–11688.

    • URL:[Link]

  • Fischer Indole Synthesis Mechanism & Review:

    • Source: Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632.

    • URL:[Link][2][3]

  • Regioselectivity (C3 vs N1) in Indole Arylation:

    • Source: Bellina, F., & Rossi, R. (2006). Synthesis and Biological Activity of N-Arylindoles. Tetrahedron, 62(31), 7213-7256.

    • URL:[Link]

Disclaimer: This guide assumes standard safety protocols for handling transition metals and pressurized vessels. Always consult MSDS before handling aryl hydrazines or palladium catalysts.

Sources

Troubleshooting low yields in indole-phenol coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in Oxidative Cross-Coupling (CDC) Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Scope

The Challenge: Direct oxidative cross-dehydrogenative coupling (CDC) between indoles and phenols is elegant but notoriously temperamental. Unlike robust Suzuki-Miyaura couplings, CDC relies on matching the oxidation potentials of two electron-rich nucleophiles.

The Failure Mode: Low yields in this chemistry rarely stem from a single variable. They are usually a result of Kinetic Mismatching —where one substrate oxidizes faster than the other, leading to homocoupling (dimerization) or oxidative polymerization ("tarring out").

This guide moves beyond basic "check your purity" advice. We treat the reaction as a competition between three pathways: Path A (Cross-Coupling) , Path B (Homocoupling) , and Path C (Oxidative Decomposition) .

Diagnostic Workflow

Before altering conditions, identify which failure mode is operative. Use this logic gate to classify your problem.

DiagnosticFlow cluster_legend Legend Start START: Low Yield Observed CheckTLC Analyze Crude Mixture (LCMS / TLC) Start->CheckTLC IsSM Is Starting Material (SM) Consumed? CheckTLC->IsSM MajorProduct What is the Major Species? IsSM->MajorProduct Yes (SM Gone) CatDeath ISSUE: Catalyst Deactivation (Poisoning or Aggregation) IsSM->CatDeath No (SM Remains) Homo ISSUE: Homocoupling (Kinetic Mismatch) MajorProduct->Homo Dimer (Ind-Ind or Ph-Ph) Decomp ISSUE: Oxidative Decomposition (Polymerization/Tar) MajorProduct->Decomp Baseline/Tar Regio ISSUE: Regioisomer Mix (C2 vs C3 vs O-alkylation) MajorProduct->Regio Wrong Isomer key1 Action key2 Critical Issue

Figure 1: Diagnostic logic gate for classifying reaction failure modes based on crude analysis.

Technical Deep Dive: The Mechanics of Failure

To fix the yield, you must understand the Catalytic Leak . In Pd-catalyzed CDC, the catalyst must activate both the Indole and the Phenol. If the catalyst binds two Indoles before it finds a Phenol, you get a dimer.

The "Kinetic Mismatch" Phenomenon

Indoles and phenols have similar oxidation potentials (


).
  • Scenario A: If Indole

    
     Phenol 
    
    
    
    , the oxidant consumes the indole exclusively (Homocoupling).
  • Scenario B: If the catalyst binds the Indole nitrogen too tightly, it creates a "thermodynamic sink," preventing turnover.

Troubleshooting Guides (Q&A)

ISSUE 1: "My reaction yields mostly Indole-Indole dimers."

Diagnosis: The Indole is activating too fast relative to the Phenol. Root Cause: High local concentration of the more electron-rich species during the oxidation step.

Corrective Protocol:

  • Stoichiometric Bias: Do not use a 1:1 ratio. Use a 3:1 excess of the Phenol (if Indole is the valuable component) or vice versa. This statistically forces the catalyst to encounter the cross-partner.

  • Syringe Pump Addition: Add the more reactive component (usually the one with the lower oxidation potential) dropwise over 2–4 hours to a solution containing the catalyst, oxidant, and the less reactive partner.

  • Switch Oxidant: If using Ag(I) or Cu(II), switch to a milder oxidant like Air/O2 or DDQ . Strong metal oxidants favor rapid homocoupling.

ISSUE 2: "I am getting a mixture of C2- and C3-coupled products."

Diagnosis: Poor Regiocontrol. Root Cause: Indoles are naturally nucleophilic at C3. However, Pd-catalysis can be directed to C2 via the "Directing Group (DG) Effect" or specific migration mechanisms.

Corrective Protocol:

  • To Target C3 (Natural): Use electron-rich, free (NH)-indoles. The intrinsic nucleophilicity drives C3 attack.

  • To Target C2 (Artificial): You must block C3 or use a Directing Group.

    • Strategy A: Install a transient DG on the Nitrogen (e.g., N-pyridinyl or N-acetyl). This coordinates the Pd and swings it to the C2 position [1].

    • Strategy B: Use SOHP ligands (Sulfoxide-2-hydroxypyridine).[1] These have been proven to switch selectivity from C3 to C2 without directing groups by altering the proton-transfer mechanism [2].

ISSUE 3: "The reaction turns black/tarry immediately, and yield is <10%."

Diagnosis: Oxidative Polymerization (The "Black Tar" Effect). Root Cause: Your substrate is too electron-rich for the oxidant. You are generating radical cations that polymerize rather than entering the catalytic cycle.

Corrective Protocol:

  • Acidic Buffer: Add 10–20% Pivalic Acid (PivOH) or Acetic Acid (AcOH) . This protonates the electron-rich species, raising their oxidation potential slightly and slowing down radical polymerization.

  • Temperature Drop: Oxidative coupling often requires heat (80–120°C), but polymerization has a lower activation energy. Try running at 40–60°C with a more soluble oxidant (e.g., Ag2CO3 instead of AgOAc).

Optimization Matrix: The "Standard Screen"

Do not guess. Run this 4-reaction screen to identify the optimal catalytic manifold.

Base Conditions: Indole (0.2 mmol), Phenol (0.4 mmol), Catalyst (10 mol%), Solvent (1 mL), 80°C, 12h.

EntryCatalyst SystemOxidantAdditiveRationale
A Pd(OAc)₂Ag₂CO₃ (2 eq)PivOH (0.5 eq)Standard C-H Activation. High success rate for C2-selectivity if DG is present.
B Pd(TFA)₂O₂ (1 atm)DMSO (10%)Aerobic/Mild. Best for preventing tar formation. DMSO acts as a ligand.
C Cu(OAc)₂AirPyridineRadical/SET Mechanism. Favors C3 coupling; cheaper but prone to homocoupling.
D RuCl₃t-BuOOH--High Oxidation Potential. Use only if substrates are electron-deficient.

Visualizing the Mechanism & Leakage

Understanding where the reaction fails is key to fixing it.

Mechanism PdII Pd(II) Species ComplexA Pd-Indole Complex PdII->ComplexA + Indole Indole Indole (Substrate) Phenol Phenol (Substrate) PathProduct Path A: Cross-Coupling (Product) ComplexA->PathProduct + Phenol (Slow Addition Helps) PathLeak Path B: Homocoupling (Dimer) ComplexA->PathLeak + 2nd Indole (Fast Kinetics) PathProduct->PdII Oxidant Regeneration PathLeak->PdII Oxidant Regeneration

Figure 2: The "Catalytic Leak." Path B (Red) dominates when Indole concentration is high or Phenol reactivity is low.

References

  • Yang, Y., et al. (2016). "Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position." Journal of the American Chemical Society.[2]

  • Ding, Q., et al. (2020). "Regiocontrol in the Oxidative Heck Reaction of Indole by Ligand-Enabled Switch." Chemical Science.

  • Dohi, T., et al. (2008).[3] "Oxidative cross-coupling of arenes induced by single-electron transfer."[3] Angewandte Chemie International Edition.

  • Kozlowski, M. C., et al. (2019).[4] "Oxidative Coupling of 3-Oxindoles with Indoles and Arenes." Beilstein Journal of Organic Chemistry.

Sources

Optimizing reaction conditions for the synthesis of 2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, while straightforward in principle, involves a critical epoxide ring-opening reaction that can be sensitive to various experimental parameters. This document aims to equip you with the knowledge to navigate potential challenges and optimize your reaction conditions for high yield and purity.

The synthesis of the target molecule is analogous to the preparation of carvedilol and its derivatives, which involves the reaction of an epoxide with an amine.[1][2] Specifically, it is a nucleophilic addition reaction where the amino group of 2-aminophenol attacks the less sterically hindered carbon of the epoxide ring of 1-(oxiran-2-ylmethyl)-1H-indole.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A common and frustrating issue is the failure to obtain the desired product or achieving only a minimal yield. This can often be traced back to several key factors in the reaction setup.

Potential Cause Underlying Rationale Recommended Action & Solution
Poor Quality Starting Materials The purity of both 1-(oxiran-2-ylmethyl)-1H-indole and 2-aminophenol is critical. Impurities can interfere with the reaction or lead to unwanted side products. The epoxide is particularly susceptible to hydrolysis or polymerization if not stored correctly.Solution: Ensure the purity of starting materials using techniques like NMR or GC-MS. If necessary, purify the starting materials before use. For instance, 1-(oxiran-2-ylmethyl)-1H-indole can be synthesized from indole and epichlorohydrin.[3][4]
Suboptimal Reaction Temperature The rate of the epoxide ring-opening is highly temperature-dependent. Too low a temperature will result in a sluggish or incomplete reaction. Conversely, excessively high temperatures can lead to decomposition of reactants or products and the formation of side products.Solution: The reaction is often performed at elevated temperatures, such as refluxing in a suitable solvent like isopropanol or ethanol.[2] Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC. If the reaction is slow, gradually increase the temperature.
Incorrect Stoichiometry An inappropriate ratio of the amine to the epoxide can lead to incomplete conversion of the limiting reagent or the formation of undesired byproducts.Solution: Typically, a slight excess of the amine (2-aminophenol) is used to ensure complete consumption of the more valuable epoxide. A molar ratio of 1:1.1 to 1:1.5 (epoxide:amine) is a good starting point.
Inappropriate Solvent Choice The solvent plays a crucial role in solvating the reactants and facilitating the reaction. A non-polar solvent may not adequately dissolve the reactants, while a highly reactive solvent could interfere with the synthesis.Solution: Polar protic solvents like isopropanol, ethanol, or a mixture of DMF and water are generally effective for this type of reaction as they can facilitate proton transfer in the transition state.[2][5]
Catalyst Issues (if used) While this reaction can proceed without a catalyst, Lewis acids or other catalysts are sometimes employed to enhance the reaction rate.[6] An inactive or inappropriate catalyst will not improve the yield.Solution: If using a catalyst, ensure it is fresh and handled under appropriate conditions (e.g., anhydrous conditions for many Lewis acids). For this specific synthesis, a catalyst is often not necessary.
Issue 2: Formation of Significant Side Products

The appearance of multiple spots on a TLC plate in addition to the starting materials and desired product indicates the formation of side products.

Potential Cause Underlying Rationale Recommended Action & Solution
Bis-alkylation The secondary amine of the desired product can, in theory, react with another molecule of the epoxide. This is more likely if a large excess of the epoxide is used or at very high temperatures.Solution: Use a slight excess of the 2-aminophenol to minimize the concentration of unreacted epoxide. Monitor the reaction closely by TLC and stop it once the starting epoxide is consumed.
Oxidation of 2-aminophenol 2-Aminophenol is susceptible to oxidation, especially at elevated temperatures and in the presence of air. This can lead to colored impurities that are difficult to remove.Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Polymerization of the Epoxide In the presence of strong acids or bases, or at high temperatures, the epoxide can undergo self-polymerization.Solution: Avoid strongly acidic or basic conditions unless a specific catalytic cycle requires them. Maintain a moderate reaction temperature.
Reaction with Solvent If a nucleophilic solvent is used (e.g., an alcohol at very high temperatures with a strong catalyst), it could potentially open the epoxide ring.Solution: Stick to recommended solvents like isopropanol or ethanol under reflux conditions, which are generally not nucleophilic enough to compete with the amine.
Issue 3: Difficulty in Product Purification

The product, being a polar amino alcohol, can present challenges during isolation and purification.

Potential Cause Underlying Rationale Recommended Action & Solution
High Polarity of the Product The presence of hydroxyl and amine groups makes the product highly polar, which can lead to streaking on silica gel TLC and difficulty with column chromatography.[7]Solution: For column chromatography, consider using a more polar eluent system. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent can help to reduce streaking by deprotonating the amine and minimizing its interaction with the acidic silica gel.[8] Alternatively, reversed-phase chromatography can be an effective technique for purifying highly polar compounds.[9]
Product is Water-Soluble If an aqueous workup is performed, the polar product may have some solubility in the aqueous phase, leading to loss of yield.Solution: During extraction, saturate the aqueous layer with a salt like sodium chloride ("salting out") to decrease the polarity of the aqueous phase and drive the product into the organic layer. Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol.
Product is an Oil The product may not crystallize easily and could be isolated as a thick oil or gum.Solution: If direct crystallization fails, purification by column chromatography is the best approach. After chromatography, try to induce crystallization by dissolving the purified oil in a minimal amount of a hot solvent and then slowly cooling it. Scratching the inside of the flask with a glass rod can also initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for this synthesis?

A1: The reaction proceeds via a nucleophilic ring-opening of the epoxide. The nitrogen atom of the primary amino group in 2-aminophenol acts as a nucleophile and attacks one of the carbon atoms of the epoxide ring. This attack is typically regioselective for the less sterically hindered carbon atom, following an S_N2-type mechanism.[6] The reaction is often facilitated by a proton source, which can be the solvent (if protic) or the amine itself, to protonate the oxygen atom of the epoxide, making the ring more susceptible to nucleophilic attack.

A simplified overview of the reaction mechanism.

Q2: What is the optimal solvent and temperature for this reaction?

A2: Polar protic solvents such as isopropanol, ethanol, or methanol are generally preferred for this reaction. They are effective at solvating the reactants and can participate in proton transfer during the ring-opening of the epoxide.[2] A solvent-free approach or the use of polar aprotic solvents like DMF, sometimes in combination with water, has also been reported to be effective for similar reactions.[5] The optimal temperature is typically the reflux temperature of the chosen solvent to ensure a reasonable reaction rate. For isopropanol, this is around 82 °C.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most convenient method to monitor the reaction. Use a suitable mobile phase, for example, a mixture of ethyl acetate and hexane or dichloromethane and methanol. The starting materials (indole epoxide and aminophenol) and the product will have different R_f values. The reaction is considered complete when the spot corresponding to the limiting reactant (usually the indole epoxide) has disappeared.

TLC_Monitoring Start Start Reaction TLC_Spotting Spot Reaction Mixture on TLC Plate Start->TLC_Spotting Elution Elute with Appropriate Solvent System TLC_Spotting->Elution Visualization Visualize Spots (e.g., UV light) Elution->Visualization Analysis Analyze Rf Values Visualization->Analysis Decision Is Limiting Reactant Consumed? Analysis->Decision Workup Proceed to Workup Decision->Workup Yes Continue Continue Reaction and Monitor Decision->Continue No Continue->TLC_Spotting

Workflow for monitoring the reaction progress using TLC.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, standard laboratory safety procedures should be followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when working with volatile organic solvents.

  • Reagent Handling: Epoxides can be irritants and sensitizers. Aminophenols can be toxic and are readily absorbed through the skin. Handle these chemicals with care.

  • Heating: When refluxing, use a heating mantle with a stirrer and ensure the condenser is properly set up to prevent solvent loss and pressure buildup.

Q5: Can I use a different amine instead of 2-aminophenol?

A5: Yes, the reaction is generally applicable to other primary and some secondary amines.[10] However, the reactivity of the amine will influence the reaction conditions required. Electron-donating groups on the amine can increase its nucleophilicity and reaction rate, while electron-withdrawing groups can decrease it.[10] The steric hindrance around the amino group will also play a significant role; bulkier amines will react more slowly.[11]

References

  • Hashemzadeh, M. & Ghassemi, S. (2011). Novel design and synthesis of modified structure of carvedilol. Recent Patents on Cardiovascular Drug Discovery, 6(3), 175-179.
  • ResearchGate. (2025). Novel Design and Synthesis of Modified Structure of Carvedilol. Available at: [Link]

  • The Reactivity of Amines with Epoxy Resins: Factors and Optimization. (2025, March 12). Source of the article is not available.
  • University of Arizona. (2011). Novel design and synthesis of modified structure of Carvedilol. Available at: [Link]

  • Wang, Y., et al. (2013). Novel Carvedilol Analogues That Suppress Store-Overload-Induced Ca2+ Release. Journal of Medicinal Chemistry, 56(21), 8504-8516.
  • Der Pharma Chemica. (n.d.). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Available at: [Link]

  • MDPI. (2017). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Molecules, 22(11), 1939.
  • Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242.
  • ResearchGate. (2025). Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry.
  • ResearchGate. (n.d.). Synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its transformation into amino alcohols containing an indan-1,3-dione fragment. Available at: [Link]

  • Reddit. (2014, March 15). [Discussion] Tips and Tricks to getting better synthetic yields. r/chemistry. Available at: [Link]

  • ResearchGate. (2011). Synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its reaction with active methylene compounds. Available at: [Link]

  • Oxford Academic. (n.d.). Isolation and chromatographic purification of reaction products from amino acids. Available at: [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023, December 25). Journal of Synthetic Chemistry.
  • MDPI. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System.
  • Reddit. (2023, January 8). Purification of strong polar and basic compounds. r/Chempros. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 2-aminopropyl-3-indole–acetic(propionic) acid derivatives. Available at: [Link]

  • Oberlin College. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Available at: [Link]

  • PubMed. (2025). Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. Molecular Diversity, 29(2), 1129-1137.
  • MDPI. (2026). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. Molbank, 2026(1), M1234.
  • Oxidative Route to Indoles via Intramolecular Amino-Hydroxylation of o-Allenyl Anilines. (2021, July 20). Organic Letters, 23(15), 5886-5890.
  • CSB and SJU Digital Commons. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. Available at: [Link]

  • ResearchGate. (2002). Synthesis of 2-(3-Hydroxypropyl)indol-3-acetic Acid and 3-(2-Hydroxyethyl)indole-2-propanoic Acid by Selective Functional Group Transformations. Available at: [Link]

  • ACS Publications. (2016). General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2. Journal of the American Chemical Society, 138(18), 5821-5824.
  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017, December 13). Oriental Journal of Chemistry, 33(6).
  • Impactfactor. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Available at: [Link]

  • PMC. (n.d.). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Available at: [Link]

Sources

Improving the stability of 2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol in solution

[1]

Executive Summary & Molecule Profile

You are likely working with this compound as a pharmaceutical intermediate, a dye precursor, or a bioactive metabolite. Its structure—an ortho-aminophenol moiety linked to an N-substituted indole via a hydroxylated propyl chain—creates a "perfect storm" for instability.[1]

The primary failure mode is oxidative polymerization , driven by the high electron density of the phenol and amine groups. In solution, this manifests rapidly as discoloration (pink


Physicochemical Profile
PropertyCharacteristicImplication for Stability
Moiety A

-Aminophenol
Critical Instability Point. Highly susceptible to auto-oxidation to form quinone imines (colored).[1]
Moiety B Indole (N-substituted) Photosensitive.[1] Prone to oxidative cleavage of the C2-C3 double bond under UV light.[1][2]
Linker Secondary Amine Basic.[1] Can facilitate electron transfer to the phenol ring, accelerating oxidation.
Solubility LipophilicPoor aqueous solubility at neutral pH; requires co-solvents or pH adjustment.[1]

Diagnostic Flowchart

Use this decision tree to identify the specific degradation mechanism affecting your solution.

TroubleshootingTreeStartObservation in SolutionPinkPink/Red DiscolorationStart->PinkRapid onset (<1 hr)BrownBrown/Black PrecipitateStart->BrownSlow onset (>24 hrs)CloudyWhite/Off-White HazeStart->CloudyImmediate upon dilutionOxidationDiagnosis: Auto-oxidation(Quinone Imine Formation)Pink->OxidationPolymerDiagnosis: Oxidative Polymerization(Melanin-like aggregates)Brown->PolymerSolubilityDiagnosis: pH Shock / Solubility LimitCloudy->SolubilityAction1Action: Add Ascorbic Acid + EDTALower pH to 4-5Oxidation->Action1Polymer->Action1Action2Action: Filter (0.2 µm)Switch to DMSO/Ethanol stockSolubility->Action2

Figure 1: Diagnostic decision tree for solution stability issues.[1] Color changes indicate chemical degradation, while white haze indicates physical instability.

The Degradation Mechanism (Why is it turning pink?)

To stabilize this molecule, you must understand why it degrades. The ortho-aminophenol motif is a known redox-active center.[1]

  • Step 1: Radical Formation. Dissolved oxygen abstracts a hydrogen from the phenol (-OH) or amine (-NH-), creating a radical.[1]

  • Step 2: Quinone Imine Formation. The radical oxidizes further to form a quinone imine . This species is intensely colored (usually pink or red).[1]

  • Step 3: Michael Addition & Polymerization. The electron-rich indole ring of a neighboring molecule attacks the electrophilic quinone imine. This chain reaction leads to dark, insoluble oligomers (similar to melanin formation).

DegradationPathwayMoleculeIntact Molecule(Colorless)RadicalPhenoxyl Radical(Transient)Molecule->RadicalO2 / Light(pH > 7 accelerates)QuinoneQuinone Imine(Pink/Red)Radical->Quinone-1e, -H+PolymerIndole-Phenol Adducts(Brown/Black Precipitate)Quinone->Polymer+ Intact Molecule(Michael Addition)

Figure 2: The oxidative cascade.[1] Preventing Step 1 (Radical Formation) is the only way to ensure stability.

Troubleshooting Guide & Protocols

Issue 1: "My solution turns pink within minutes of preparation."

Cause: Rapid auto-oxidation of the aminophenol moiety, likely catalyzed by trace metal ions or high pH. Solution: You must control pH and dissolved oxygen .[1]

Protocol A: Preparation of Stable Stock Solution
  • Solvent: DMSO (Dimethyl sulfoxide) is preferred over water for stock solutions due to lower oxygen solubility and better solvating power.[1]

  • Concentration: 10 mM - 50 mM.[1]

Step-by-Step:

  • Degas the Solvent: Sparge anhydrous DMSO with Argon or Nitrogen gas for 15 minutes before adding the solid.

  • Add Antioxidant (Critical): Add Ascorbic Acid (Vitamin C) at a 1:1 molar ratio to your compound.[1]

    • Why? Ascorbic acid reduces the quinone imine back to the phenol faster than it can polymerize [1].

  • Add Chelator: Add EDTA (disodium salt) to a final concentration of 0.1 mM (if using aqueous buffers) to sequester iron/copper ions that catalyze phenol oxidation.[1]

  • Dissolve: Add the 2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol solid under inert atmosphere.

  • Storage: Aliquot into amber glass vials, purge headspace with Argon, and freeze at -20°C or -80°C.

Issue 2: "The compound precipitates when I dilute the stock into media/buffer."

Cause: The molecule is lipophilic. Diluting a DMSO stock into a neutral pH aqueous buffer (pH 7.4) causes the uncharged amine to precipitate. Solution: Maintain the amine in its protonated (salt) form or use solubility enhancers.

Protocol B: Aqueous Dilution Strategy
  • pH Adjustment: Ensure the aqueous buffer is slightly acidic (pH 5.0 - 6.0 ).[1]

    • Mechanism:[1][3][4][5][6] At pH < 6, the secondary amine is protonated (

      
      ). This increases solubility and electron-withdrawing character, which significantly slows down oxidation [2].[1]
      
  • Co-solvents: Include 1-5% Ethanol or PEG-400 in the final buffer to maintain solubility of the indole moiety.[1]

Issue 3: "I see extra peaks on my HPLC chromatogram."

Cause: Photodegradation or dimerization.[1] Indoles are notorious for forming dimers under light exposure.[1] Solution:

  • Amber Glass: All handling must be done in amber glassware or foil-wrapped tubes.[1]

  • LC-MS Check: If the extra peak has a mass of [2M-2H], it is a dimer.[1] If it is [M+16], it is an oxidation product (N-oxide or hydroxylated indole).[1]

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Metabisulfite instead of Ascorbic Acid? A: Use with caution. While metabisulfite is a potent antioxidant, it is a nucleophile. It can attack the quinone imine intermediate, forming a sulfonated byproduct (an impurity) rather than reducing it back to the parent compound. Ascorbic acid is safer for this specific chemistry.[1]

Q: Why is pH 7.4 (PBS) bad for this compound? A: At pH 7.4, a significant fraction of the amine is unprotonated (free base). The free electron pair on the nitrogen can donate electron density into the phenol ring, lowering the oxidation potential and making it highly reactive with oxygen. Lowering the pH to 5.5 protonates the nitrogen, "locking" that electron pair and stabilizing the molecule [3].

Q: How long is the stock solution stable at -20°C? A: If prepared in degassed DMSO with antioxidants and stored under Argon: 6 months . Without antioxidants/Argon: < 1 week .[1]

References

  • Kalyanaraman, B. (2013). Teaching the basics of redox biology to medical and graduate students: Oxidants, antioxidants and disease mechanisms. Redox Biology, 1(1), 244-257. Link Establishes the mechanism of ascorbic acid in recycling phenolic radicals.

  • Gao, R., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole.[4] Atmospheric Chemistry and Physics. Link Details the oxidation susceptibility of the indole moiety and radical formation pathways.

  • RSC Publishing. (2019).[1] Photoinduced oxidation of an indole derivative.[2][7] Photochemical & Photobiological Sciences.[1][7] Link Provides evidence for light-induced degradation mechanisms of N-substituted indoles.[1]

  • PubChem. (2025).[1] Compound Summary: Indole Derivatives and Stability.[8]Link General chemical property database verifying the lipophilicity and reactivity profiles of indole-based structures.[1]

Technical Support Center: Addressing Solubility Issues of Indole-Phenol Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for managing the solubility of indole-phenol compounds in biological assays. Poor solubility is a significant hurdle that can lead to inaccurate data and misleading structure-activity relationships (SAR).[1] This resource is designed to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns encountered when working with hydrophobic indole-phenol compounds.

Q1: Why do my indole-phenol compounds precipitate when I add them to my aqueous cell culture medium?

A: This is a classic and frequent problem. Indole-phenol compounds are often highly lipophilic and have poor aqueous solubility.[2] Your compound is likely fully dissolved in a concentrated organic solvent stock, such as Dimethyl Sulfoxide (DMSO). When this stock solution is diluted into the aqueous environment of your cell culture medium, the concentration of the organic solvent drops dramatically. The aqueous medium cannot maintain the compound in solution at the desired concentration, causing it to "crash out" or precipitate.[3] The solubility in DMSO is irrelevant once the compound is in a primarily aqueous solution.[3]

Q2: I've successfully dissolved my compound in 100% DMSO, but it precipitates upon dilution in my assay buffer. What should I do?

A: This is a clear indication that the final concentration of your compound exceeds its solubility limit in the final assay buffer. The key is to ensure the compound remains soluble throughout the experiment. Here are a few strategies to address this:

  • Stepwise Dilution: Avoid a large, single-step dilution. Instead, perform a serial or stepwise dilution. For instance, first, dilute the DMSO stock into a small volume of media or buffer, vortex thoroughly, and then add this intermediate dilution to the final assay volume.[4][5] This gradual reduction in solvent concentration can sometimes prevent immediate precipitation.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound stock can help improve solubility.[5] Ensure you keep the medium warm while adding the stock solution, perhaps by gently swirling the tube.[6]

  • Increase Final Solvent Concentration: It may be necessary to increase the final concentration of the co-solvent (like DMSO) in your assay, but this must be balanced against potential solvent-induced toxicity to your cells.[3]

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A: This is a critical parameter you must determine empirically for your specific cell line and assay. While a general rule of thumb is to keep the final DMSO concentration below 0.5% (and ideally ≤0.1%) to avoid cytotoxicity, different cell types have varying sensitivities.[4][6] Some studies have shown that DMSO concentrations above 1-2% can be cytotoxic or inhibit cell growth, while even concentrations below 1% can have stimulatory or inhibitory effects on cellular processes, which could interfere with your assay readout.[7]

You must perform a Solvent Tolerance Assay (see Protocol 2 below) to determine the highest concentration of DMSO that does not affect the viability or function of your cells in your specific assay. Always include a "vehicle control" (medium with the same final DMSO concentration as your test samples) in all experiments.

Q4: Are there any alternatives to DMSO for sensitive assays or cell lines?

A: Yes, several alternatives can be considered if DMSO proves to be problematic:

  • Ethanol: Another common solvent, but like DMSO, it can have biological effects and its concentration must be carefully controlled.[7][8]

  • Polyethylene Glycols (PEGs): Low-molecular-weight PEGs (like PEG200 or PEG400) are water-miscible and can be effective co-solvents.[8][9]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can encapsulate hydrophobic molecules, forming an "inclusion complex" that significantly increases their aqueous solubility.[10][11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CyD) is a commonly used derivative with good safety and solubilizing properties.[10][13]

Troubleshooting Guide: Common Solubility Problems

Problem Potential Cause(s) Recommended Solution(s)
Precipitate Observed in Stock Solution The compound's solubility limit in the chosen solvent (e.g., DMSO) has been exceeded. The compound may have degraded over time or after freeze-thaw cycles.Prepare a fresh stock solution at a lower concentration. Use gentle warming (37°C) or sonication to aid dissolution, but be cautious with temperature-sensitive compounds.[5][6] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]
Precipitate Forms Immediately Upon Dilution The compound's aqueous solubility is very low. The dilution step is too large, causing a rapid solvent shift.Perform a stepwise dilution.[4] Pre-warm the aqueous buffer/medium.[5] Ensure the final concentration of the compound is below its measured aqueous solubility limit. Consider using a co-solvent system or a solubilizing agent like cyclodextrin.[14][15]
Inconsistent Assay Results / Poor Dose-Response Curve The compound may be precipitating at higher concentrations, leading to an inaccurate assessment of its activity.[1] The solvent itself may be affecting the biological system at different concentrations.[7][16]Visually inspect assay plates for any signs of precipitation. Ensure the solvent concentration is kept constant across all dilutions.[7][16] Determine the compound's kinetic solubility in the assay buffer to identify the maximum reliable concentration to test.
High Background Signal or Assay Interference Compound precipitation can cause light scattering, interfering with absorbance or fluorescence-based readouts. Aggregated compounds can also lead to non-specific interactions or assay artifacts.Filter the final working solution before adding it to the assay plate (use a low protein-binding filter). Visually confirm the absence of precipitate under a microscope. Run controls with the compound in the absence of the biological target to check for direct assay interference.

Experimental Protocols & Workflows

Protocol 1: Preparation of a Compound Stock Solution

This protocol outlines the standard procedure for preparing a concentrated stock solution of a powdered compound.

  • Preparation: Label a sterile microcentrifuge tube with the compound name, concentration, solvent, and date.[17]

  • Weighing: Tare the balance with the empty, labeled tube. Carefully weigh the desired amount of the powdered indole-phenol compound into the tube.[17]

  • Solvent Addition: Calculate the required volume of solvent (e.g., 100% DMSO) to achieve the target stock concentration (e.g., 10 mM). Add the calculated volume of solvent to the tube.[17]

  • Dissolution: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved.[17] Gentle warming (37°C) or brief sonication can be used if necessary.[5][6] Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[4] Store at -20°C or -80°C as recommended for the compound's stability.[4]

Protocol 2: Cell-Based Solvent Tolerance Assay

This protocol is essential for determining the maximum non-toxic concentration of your chosen solvent (e.g., DMSO) for your specific cell line and assay.

  • Cell Plating: Plate your cells in a multi-well plate (e.g., 96-well) at the same density you would use for your primary assay. Allow them to adhere and grow for the recommended time (e.g., 24 hours).

  • Solvent Dilution Series: Prepare a serial dilution of your solvent (e.g., DMSO) in your complete cell culture medium. For example, create final concentrations ranging from 2% down to 0.01%, including a 0% (medium only) control.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations.

  • Incubation: Incubate the plate for the same duration as your planned compound exposure (e.g., 24, 48, or 72 hours).

  • Readout: Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo®, or direct cell counting).

  • Analysis: Plot cell viability (%) against the solvent concentration. The highest concentration that does not cause a significant decrease in viability (e.g., maintains >95% viability) is your maximum tolerated solvent concentration.

Visualizing the Workflow

Solubility Troubleshooting Decision Tree

This diagram outlines a logical workflow for addressing compound solubility issues.

G A Start: Compound precipitates in assay medium B Is final DMSO/solvent conc. >0.5%? A->B C Perform Solvent Tolerance Assay (Protocol 2) B->C Yes E Precipitation still occurs? B->E No D Reduce final solvent concentration C->D D->E F Try Stepwise Dilution & Pre-warming Medium E->F Yes I Problem Solved E->I No G Precipitation still occurs? F->G H Advanced Strategy: Use Cyclodextrins or Co-solvents G->H Yes G->I No J Re-evaluate max testable concentration H->J

Caption: A decision tree for troubleshooting compound precipitation.

References

  • Cosolvent - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Kierstein, S., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Platelets, 23(3), 239-243. [Link]

  • Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism. Wisdomlib. [Link]

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved March 7, 2026, from [Link]

  • Shapiro, A. B. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Request PDF. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. Retrieved March 7, 2026, from [Link]

  • MDPI. (2026, January 16). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. [Link]

  • Unknown. (n.d.). 1 Preparation stock solution solid compound(s). Retrieved March 7, 2026, from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved March 7, 2026, from [Link]

  • MDPI. (2025, March 27). Effect of Solvent and Grain Color on the Biological Activities of Maize Grain. MDPI. [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved March 7, 2026, from [Link]

  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit. [Link]

  • ACS Publications. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 3(4), 309-313. [Link]

  • MDPI. (2025, January 8). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. MDPI. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

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Technical Support Center: Mitigating Autofluorescence of Indole Derivatives in Cell Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of autofluorescence from indole derivatives in cell imaging experiments. Our goal is to equip you with the knowledge to understand the root causes of this issue and to provide actionable protocols to mitigate its effects, ensuring the integrity and clarity of your imaging data.

Understanding the Challenge: The Intrinsic Fluorescence of Indole Derivatives

Indole-containing compounds, such as the essential amino acid tryptophan and the neurotransmitter serotonin, are ubiquitous in biological systems.[1][2] While their intrinsic fluorescence can be a valuable tool for label-free imaging, it often becomes a significant source of background noise, or autofluorescence, when using exogenous fluorescent probes.[1][2][3][4] This inherent fluorescence can obscure the specific signal from your labels, leading to poor signal-to-noise ratios and potentially confounding data interpretation.[5]

This guide will walk you through various strategies to tackle this issue, from experimental design considerations to post-acquisition image processing.

Troubleshooting Guide: Question & Answer Format

Issue 1: My unstained control cells are showing significant fluorescence in the blue/green channels. What is causing this and how can I fix it?

Answer:

This is a classic presentation of endogenous autofluorescence, likely stemming from naturally abundant indole derivatives like tryptophan, as well as other molecules like NADH and flavins.[2][6][7] Tryptophan, a key component of many proteins, and its metabolites are major contributors to cellular autofluorescence, typically exciting in the UV range and emitting in the blue-green spectrum (around 300-450 nm).[1][7] Metabolically active cells can also have high levels of NADH, which has an emission spectrum around 450 nm.[6]

Causality and Mitigation Strategy:

The core issue is the spectral overlap between the autofluorescence of these endogenous molecules and the emission of commonly used fluorophores like DAPI, FITC, and GFP.[8][9]

Here is a logical workflow to address this problem:

A Problem: High background in blue/green channels B Identify Source: Run unstained control A->B C Hypothesis: Endogenous Autofluorescence (Tryptophan, NADH) B->C D Strategy 1: Spectral Avoidance C->D E Strategy 2: Chemical Quenching C->E F Strategy 3: Photobleaching C->F G Choose far-red fluorophores (e.g., Alexa Fluor 647, Cy5) D->G H Treat with Sudan Black B or CuSO4 E->H I Expose sample to high-intensity light before labeling F->I J Result: Improved Signal-to-Noise Ratio G->J H->J I->J

Caption: Troubleshooting workflow for blue/green autofluorescence.

Recommended Actions:

  • Spectral Avoidance: The most straightforward approach is to shift your detection to longer wavelengths where autofluorescence is less prominent.[6]

    • Actionable Advice: Opt for fluorophores that emit in the red or far-red regions of the spectrum (e.g., those with emission maxima > 600 nm).[6][10] This creates a spectral separation between your signal of interest and the endogenous background.

  • Chemical Quenching: Certain reagents can reduce autofluorescence.

    • Sudan Black B (SBB): This is a lipophilic dye effective at quenching lipofuscin, another source of autofluorescence, but it can also help reduce other background fluorescence.[6][11][12][13] Caution: SBB can introduce its own fluorescence in the far-red channel, so it's crucial to test its compatibility with your chosen fluorophores.[6]

    • Copper (II) Sulfate (CuSO₄): Treatment with a CuSO₄ solution can effectively quench autofluorescence, particularly in formalin-fixed tissues.[6][14][15]

Protocol: Sudan Black B Treatment
  • After your secondary antibody incubation and washes, prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.[11]

  • Stir the solution in the dark for 1-2 hours.

  • Apply the SBB solution to your sample for 10-20 minutes at room temperature.[13]

  • Rinse the sample thoroughly with PBS or your wash buffer of choice.

  • Mount the sample and proceed with imaging.

Issue 2: My images have a diffuse, hazy background across all channels, even after moving to far-red fluorophores. What's going on?

Answer:

A broad-spectrum autofluorescence that persists into the far-red channels often points to lipofuscin.[6] Lipofuscin is an aggregate of oxidized proteins and lipids that accumulates in lysosomes of aging cells, particularly in post-mitotic cells like neurons and cardiac muscle cells.[6][13] It has a very broad excitation and emission profile, making spectral avoidance challenging.[6] Fixation methods, especially using aldehydes like formalin or glutaraldehyde, can also exacerbate autofluorescence.[10][16]

Causality and Mitigation Strategy:

Lipofuscin's granular and punctate appearance can be mistaken for specific staining.[6] The primary strategy is to either mask or quench this autofluorescence.

A Problem: Broad-spectrum hazy background B Hypothesis: Lipofuscin accumulation or fixation-induced autofluorescence A->B C Strategy 1: Optimized Fixation B->C D Strategy 2: Specialized Quenching B->D E Strategy 3: Advanced Imaging Techniques B->E F Use shorter fixation times. Consider methanol/ethanol fixation. C->F G Use commercial quenchers like TrueBlack™ D->G H Employ Spectral Unmixing or Time-Resolved Fluorescence Microscopy E->H I Result: Clearer images with reduced haze F->I G->I H->I

Caption: Mitigation strategies for broad-spectrum autofluorescence.

Recommended Actions:

  • Optimize Fixation:

    • Actionable Advice: If your experimental design allows, minimize fixation time.[10] Consider using alcohol-based fixatives like methanol or ethanol, which tend to induce less autofluorescence than aldehyde-based fixatives.[10] If you must use formalin, perfusing the tissue with PBS beforehand can help by removing red blood cells, which are another source of autofluorescence.[6]

  • Specialized Quenching Agents:

    • TrueBlack™ Lipofuscin Autofluorescence Quencher: This is a commercial reagent designed to specifically quench lipofuscin autofluorescence with less off-target background fluorescence in the red and far-red channels compared to Sudan Black B.[15][17]

Protocol: General Photobleaching

Photobleaching can be used to intentionally destroy autofluorescent molecules before you apply your fluorescent labels.[8][18][19]

  • Prepare your sample (e.g., tissue section on a slide) up to the step before primary antibody incubation.

  • Expose the sample to a high-intensity light source, such as a mercury arc lamp or a UV transilluminator, for 1-2 hours.[8][20] The exact time will need to be optimized for your sample type and light source.

  • Proceed with your standard immunofluorescence protocol.

Issue 3: I can't change my experimental setup (fluorophores, fixation). How can I deal with the autofluorescence I'm stuck with?

Answer:

When experimental modifications are not feasible, you can turn to advanced imaging and computational techniques to separate the specific signal from the autofluorescence background. These methods leverage unique properties of the fluorescent signals beyond just their emission wavelength.

Recommended Actions:

  • Spectral Unmixing: This technique relies on capturing the emission spectrum of both your fluorophores and the autofluorescence.[5][7][21] By obtaining a "spectral fingerprint" of the autofluorescence from an unstained control sample, software algorithms can then computationally subtract this signature from your fully stained images.[5][21][22]

    • How it Works: The microscope acquires a series of images at different emission wavelengths (a "lambda stack"). The software then uses the reference spectra to calculate the contribution of each fluorophore and the autofluorescence to the total signal in each pixel.[21]

  • Fluorescence Lifetime Imaging (FLIM): This method distinguishes between fluorophores based on their fluorescence lifetime—the average time a molecule stays in its excited state before emitting a photon.[1][18][23] Autofluorescent species often have different, typically shorter, fluorescence lifetimes compared to targeted fluorescent probes.[24][25][26]

    • How it Works: A pulsed laser excites the sample, and the detector measures the arrival time of the emitted photons. By plotting the distribution of these arrival times, a decay curve is generated, from which the fluorescence lifetime can be calculated for each pixel.[18] This allows for the creation of an image where contrast is based on lifetime rather than intensity, effectively separating signal from autofluorescence even if their emission spectra overlap.[18][27]

  • Time-Resolved Fluorescence Microscopy (TRFM): This is particularly useful when working with long-lifetime fluorophores like lanthanide chelates.[24][25][28]

    • How it Works: The sample is excited with a short pulse of light. The detection is then delayed for a few microseconds.[25][26][28] During this delay, the short-lived autofluorescence decays completely, while the long-lived signal from the specific probe persists and can be captured against a dark background.[24][25][26]

  • Computational Background Subtraction: For simpler cases, post-acquisition image processing software like ImageJ (FIJI) can be used to remove a uniform or smoothly varying background.

    • Actionable Advice: The "Subtract Background" command in ImageJ, which often uses a "rolling ball" algorithm, is a common tool.[29][30][31][32] This method is effective for correcting uneven illumination but may not be suitable for complex, punctate autofluorescence.

Protocol: Basic Background Subtraction in ImageJ/FIJI
  • Open your image in ImageJ/FIJI.

  • Navigate to Process > Subtract Background....[31][33]

  • Set the "Rolling ball radius." A good starting point is a value slightly larger than the radius of the largest objects of interest in your image.[31][32]

  • Check the "Preview" box to see the effect of the subtraction in real-time.

  • Adjust the radius as needed and click "OK."

Frequently Asked Questions (FAQs)

Q1: Can I use DAPI with my indole-containing drug? I'm seeing very high background.

A1: This is a common issue. Indole derivatives often have autofluorescence that overlaps with DAPI's emission spectrum. Consider using a far-red nuclear counterstain, such as TO-PRO-3 or Draq5, to avoid this spectral overlap. If you must use DAPI, techniques like spectral unmixing or FLIM would be necessary to separate the signals.

Q2: Does the autofluorescence of serotonin change with its environment?

A2: Yes, the fluorescence properties of indole derivatives, including serotonin and tryptophan, can be sensitive to their microenvironment.[1] Changes in pH, solvent polarity, and binding to proteins can all influence the fluorescence intensity and lifetime. This is a key principle behind using tryptophan's fluorescence lifetime to probe cellular metabolism.[1][23]

Q3: I'm using a multiphoton microscope. Does this help with indole autofluorescence?

A3: Yes, multiphoton microscopy can be advantageous. By using a lower-energy (longer wavelength) infrared laser for excitation, you can reduce out-of-focus autofluorescence and potentially achieve better penetration into tissue with less photodamage.[3][34][35][36] For example, serotonin can be excited via three-photon absorption at around 740 nm, which is much less damaging to live cells than its one-photon UV excitation wavelength.[35]

Q4: Are there any chemical treatments to completely eliminate autofluorescence?

A4: While several chemical treatments can significantly reduce autofluorescence, none are guaranteed to eliminate it completely without potentially affecting your specific signal or tissue integrity.[14] Treatments like sodium borohydride can reduce aldehyde-induced fluorescence, while agents like Sudan Black B or commercial quenchers target specific sources like lipofuscin.[6][37][38] The effectiveness of each treatment is highly dependent on the tissue type and the primary source of the autofluorescence.[14][15] A combination of approaches is often the most effective strategy.

Q5: How do I set up a proper control for autofluorescence subtraction?

A5: The ideal control is a sample that has been processed in the exact same way as your experimental samples (including fixation, permeabilization, and any quenching steps) but without the addition of any fluorescent labels (primary or secondary antibodies). This "unstained" control allows you to capture the pure autofluorescence signal, which is essential for computational methods like spectral unmixing or for determining the baseline background level.[18]

Summary of Mitigation Strategies

StrategyPrincipleBest ForKey Considerations
Spectral Avoidance Use fluorophores that emit at wavelengths outside the autofluorescence range.General autofluorescence in the blue-green spectrum.Easiest and most effective first step. Requires availability of appropriate far-red filters and detectors.
Chemical Quenching Apply reagents that chemically reduce or mask fluorescent molecules.Lipofuscin (Sudan Black B, TrueBlack™) or aldehyde-induced fluorescence (Sodium Borohydride, CuSO₄).Quencher may introduce its own background. Optimization is required to preserve specific signal.
Photobleaching Expose the sample to high-intensity light to destroy autofluorescent molecules.Pre-labeling reduction of background fluorescence.Can potentially damage tissue or antigens. Requires careful optimization of exposure time and intensity.
Spectral Unmixing Computationally separate signals based on their unique emission spectra.Overlapping emission spectra when experimental changes are not possible.Requires a confocal microscope with spectral detection capabilities and proper controls.
Fluorescence Lifetime Imaging (FLIM) Differentiate signals based on the decay rate of their fluorescence.Overlapping emission spectra, especially for probing cellular microenvironments.Requires specialized and often expensive equipment (pulsed laser, time-correlated single photon counting detectors).
Computational Subtraction Use image processing algorithms to remove background.Simple, uniform, or smoothly varying background.Can be subjective and may remove some real signal if not used carefully.

References

  • Probing cell metabolism using the two-photon excitation autofluorescence lifetime of tryptophan - Optica Publishing Group. (2024). (URL: [Link])

  • Novel flashlamp-based time-resolved fluorescence microscope reduces autofluorescence for 30-fold contrast enhancement in environmental samples - SPIE Digital Library. (2003). (URL: [Link])

  • Flash lamp-excited time-resolved fluorescence microscope suppresses autofluorescence in water concentrates to deliver an 11-fold increase in signal-to-noise ratio - PubMed. (2004). (URL: [Link])

  • Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections - CORE. (URL: [Link])

  • Sudan Black B treatment for reducing autofluorescence in human glioma tissue and improving fluorescent signals of bacterial LPS staining - PubMed. (2023). (URL: [Link])

  • Autofluorescence: Causes and Cures. (URL: [Link])

  • Quantitative Imaging of Serotonin Autofluorescence with Multiphoton Microscopy - PubMed. (URL: [Link])

  • “Where the hell did my signal go?” AKA The Problems (and Uses) of 'Photobleaching' in Microscopy and Imaging - Bitesize Bio. (2025). (URL: [Link])

  • Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning. (URL: [Link])

  • Combating Autofluorescence in Multiplex IF Image Analysis - OracleBio. (2025). (URL: [Link])

  • Quenching autofluorescence in tissue immunofluorescence. - Wellcome Open Research. (2017). (URL: [Link])

  • Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis - Beckman Coulter. (URL: [Link])

  • Flash lamp-excited time-resolved fluorescence microscope suppresses autofluorescence in water concentrates to deliver an 11-fold. (URL: [Link])

  • (PDF) Flash lamp-excited time-resolved fluorescence microscope suppresses autofluorescence in water concentrates to deliver an 11-fold increase in signal-to-noise ratio - ResearchGate. (2025). (URL: [Link])

  • Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. - SciSpace. (URL: [Link])

  • Multiphoton Autofluorescence Imaging of Serotonin - Steemit. (URL: [Link])

  • AutoSpectral improves spectral flow cytometry accuracy through optimised spectral unmixing and autofluorescence-matching at the cellular level | bioRxiv. (2025). (URL: [Link])

  • Spectral Unmixing in Flow Cytometry: 7 Top Tips for Success - Bitesize Bio. (2024). (URL: [Link])

  • Quantitative Imaging of Serotonin Autofluorescence with Multiphoton Microscopy - NCBI. (2018). (URL: [Link])

  • FIJI (ImageJ): Background Correction of Fluorescence Images - YouTube. (2021). (URL: [Link])

  • ImageJ subtract background on Z stack | – Open Source Image Processing Software. (URL: [Link])

  • IMMUNOFLUORESCENCE STAINING OF PARAFFIN SECTIONS: CREATING DAB STAINING LIKE VIRTUAL DIGITAL IMAGES USING CMYK COLOR CONVERSION - Experimental Oncology. (2008). (URL: [Link])

  • Photobleaching - Wikipedia. (URL: [Link])

  • A Unique Immunofluorescence Protocol to Detect Protein Expression in Vascular Tissues. (URL: [Link])

  • Basic functionality · imagej-gui - Exeter Data Analytics Hub. (URL: [Link])

  • Time-Resolved Fluorescence Measurements | BMG LABTECH. (URL: [Link])

  • Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue. (2023). (URL: [Link])

  • Autofluorescence and Nonspecific Immunofluorescent Labeling in Frozen Bovine Intestinal Tissue Sections - PMC. (URL: [Link])

  • Fluorescence of serotonin in the visible spectrum upon multiphotonic photoconversion. (URL: [Link])

  • Subtract background - ImageJ Documentation Wiki. (2019). (URL: [Link])

  • An introduction to image processing using ImageJ - University of Southampton. (URL: [Link])

  • Probing cell metabolism using the two-photon excitation autofluorescence lifetime of tryptophan - PubMed. (2024). (URL: [Link])

  • Episode #14 - What Is Autofluorescence? - YouTube. (2017). (URL: [Link])

  • Tips to Minimize Autofluorescence - FluoroFinder. (2023). (URL: [Link])

  • Autofluorescence - Wikipedia. (URL: [Link])

  • Autofluorescence Subtraction - FlowJo v10 Documentation. (URL: [Link])

  • Incucyte® Tutorial Series: Learn How to Remove Background Fluorescence When Image Processing - YouTube. (2023). (URL: [Link])

  • Fluorescence lifetime imaging of serotonin and other intracellular molecules - CLF. (URL: [Link])

  • Autofluorescence removal, multiplexing, and automated analysis methods for in-vivo fluorescence imaging - SPIE Digital Library. (2005). (URL: [Link])

  • DAB Staining | Protocols.io. (2024). (URL: [Link])

  • What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan Black B quenching method for specific immunofluorescence labeling - ResearchGate. (2016). (URL: [Link])

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Author: BenchChem Technical Support Team. Date: March 2026

A Foreword from Your Senior Application Scientist:

Welcome to the technical support center. Separating closely related structural or positional isomers, such as substituted indoles, represents one of the more significant challenges in reversed-phase liquid chromatography. These compounds often share near-identical hydrophobicity and pKa values, leading to frustrating co-elution and poor resolution.

This guide is structured to move from high-level questions to deep, actionable troubleshooting protocols. My goal is not just to provide steps but to explain the underlying chromatographic principles. Understanding the "why" behind a technique is the key to developing robust, reliable methods. We will explore how to manipulate the subtle differences between your isomers to achieve baseline separation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when developing a separation method for indole isomers.

Q1: My indole isomers are co-eluting on a standard C18 column. What is the first parameter I should change?

A: The first and most impactful parameter to adjust is the mobile phase composition. Before changing the column, systematically evaluate the organic modifier and the mobile phase pH. Switching from acetonitrile to methanol, or vice-versa, can alter selectivity due to different solvent properties.[1] Furthermore, adjusting the pH of the aqueous portion of your mobile phase, especially if your indole isomers are ionizable, can dramatically influence retention and resolution.[1][2]

Q2: How does temperature affect the separation of my isomers?

A: Temperature is a powerful but often overlooked tool for optimizing selectivity. Changing the column temperature alters the thermodynamics of the analyte-stationary phase interaction.[3] Even small changes (e.g., 5-10°C) can modify the relative retention of two isomers, sometimes even reversing their elution order.[4][5] This is particularly effective for compounds with similar chemical structures, making it an excellent fine-tuning parameter for closely eluting indole isomers.[6][7]

Q3: I'm seeing significant peak tailing with my primary indole peak. What's the likely cause?

A: Peak tailing for indole compounds, which often contain basic nitrogen groups, is frequently caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[1][8] These acidic silanols can interact strongly with basic analytes. Other potential causes include column overload (injecting too much sample), a contaminated column, or extra-column volume.[1][9]

Q4: When should I consider using a different type of column?

A: If extensive mobile phase and temperature optimization fail to provide adequate resolution, it's time to change the stationary phase. The goal is to introduce a different separation mechanism. For aromatic indole isomers, a phenyl-hexyl or pentafluorophenyl (PFP) column can provide alternative π-π interactions, enhancing selectivity beyond the hydrophobic interactions of a C18 column.[10]

Part 2: In-Depth Troubleshooting Guides & Protocols

This section provides detailed, step-by-step guidance for resolving specific separation challenges.

Guide 1: Problem - Poor Resolution / Co-elution of Isomers

Poor resolution is the most common challenge. The key to improving it lies in manipulating the three factors of the resolution equation: Efficiency (N) , Selectivity (α) , and Retention Factor (k') .

Closely related isomers have very similar physicochemical properties, resulting in a selectivity value (α) close to 1. To resolve them, you must amplify the subtle differences in their structure. This can be achieved by changing the nature of the chemical interactions with the stationary and mobile phases or by increasing the overall efficiency of the column.

The following workflow provides a systematic approach to improving resolution.

G cluster_0 Troubleshooting Poor Resolution Start Poor Resolution (α ≈ 1) Opt_MP Step 1: Optimize Mobile Phase (Target: Selectivity α) Start->Opt_MP Opt_Temp Step 2: Optimize Temperature (Target: Selectivity α) Opt_MP->Opt_Temp If resolution is still poor Resolved Resolution Achieved Opt_MP->Resolved Success Change_Col Step 3: Change Stationary Phase (Target: Selectivity α) Opt_Temp->Change_Col If resolution is still poor Opt_Temp->Resolved Success Opt_Eff Step 4: Improve Efficiency (N) Change_Col->Opt_Eff If minor improvement needed Change_Col->Resolved Success Opt_Eff->Resolved Success

Caption: A systematic workflow for troubleshooting poor isomer resolution.

This protocol focuses on altering selectivity (α) by changing the mobile phase composition.

  • Change Organic Modifier:

    • Rationale: Acetonitrile (ACN) and Methanol (MeOH) have different chemical properties that create different interactions with analytes. ACN is aprotic and a weaker hydrogen-bond acceptor, while MeOH is protic and can act as both a hydrogen-bond donor and acceptor. This difference can significantly alter the elution order of isomers.

    • Procedure: If your current method uses ACN, prepare an identical mobile phase (same buffer, pH, and approximate solvent strength) using MeOH. Run the analysis and compare the chromatograms.

  • Adjust Mobile Phase pH:

    • Rationale: The ionization state of an analyte dramatically affects its retention in reversed-phase HPLC. If your indole isomers have slightly different pKa values, running the mobile phase at a pH close to their pKa can maximize differences in their charge state, leading to enhanced selectivity. A general rule is to operate at a pH at least one unit away from the analyte's pKa for good peak shape.[1]

    • Procedure: a. Determine the pKa of your indole isomers. b. Prepare a series of mobile phases with pH values buffered at -1, 0, and +1 pH units around the pKa. c. Analyze your sample with each mobile phase to find the optimal pH for separation. Use pH-stable columns when operating at the extremes of the pH range.

  • Utilize Gradient Elution:

    • Rationale: If your sample contains isomers with a range of polarities, an isocratic elution may not be sufficient. A gradient elution, where the mobile phase strength is increased during the run, can help resolve both early and late-eluting compounds.[2][11]

    • Procedure: Start with a shallow gradient (e.g., increase the organic solvent by 1-2% per minute) to screen for the optimal elution window. Once the approximate elution conditions are known, the gradient can be steepened or focused around the elution time of the target isomers.

  • Rationale: Temperature affects the kinetics of mass transfer and the thermodynamics of partitioning between the mobile and stationary phases.[3][5] Because these effects are compound-specific, changing the temperature can alter the selectivity (α) between two isomers.[6][7] Increasing temperature generally decreases retention times and can improve peak efficiency.[6]

  • Procedure: a. Using your best mobile phase from the previous protocol, set your column oven to 30°C and run the analysis. b. Increase the temperature in 5°C or 10°C increments (e.g., 40°C, 50°C, 60°C) and repeat the analysis at each step. c. Plot the resolution between your isomers as a function of temperature to find the optimum. Be aware that elution order can reverse.[4]

If mobile phase and temperature adjustments are insufficient, a change in stationary phase chemistry is necessary to introduce new interaction mechanisms.

  • Rationale: Standard C18 columns separate primarily based on hydrophobicity. Indole isomers often have very similar hydrophobicities. By choosing a stationary phase with a different chemistry, you can exploit other molecular properties like aromaticity or shape.

  • Column Selection Guide:

Stationary PhasePrimary Interaction MechanismBest For...
C18 (Octadecylsilane) Hydrophobic (van der Waals)General purpose, first choice for method development.
Phenyl-Hexyl π-π interactions, HydrophobicPositional isomers on an aromatic ring, compounds with double bonds.[12]
PFP (Pentafluorophenyl) π-π, Dipole-dipole, Ion-exchangeIsomers with halogen or nitro groups, positional aromatic isomers.[10]
Embedded Polar Group (EPG) Hydrophobic, Hydrogen bondingImproving peak shape for basic compounds, providing alternative selectivity.[10]
  • Procedure: a. Based on the structure of your indole isomers, select an alternative column from the table above. A Phenyl-Hexyl phase is often an excellent second choice for aromatic indoles. b. Begin your method development again using the systematic mobile phase optimization protocol (1.1).

Guide 2: Problem - Peak Tailing or Asymmetry

Peak tailing reduces resolution and compromises accurate integration and quantification.

The most common cause of peak tailing for basic compounds like many indoles is secondary ionic interactions between the protonated analyte and deprotonated (ionized) residual silanol groups on the silica surface of the stationary phase.[1][8] This creates a secondary, stronger retention mechanism that slows a portion of the analyte band, causing the peak to tail.

G cluster_0 Ideal Chromatography cluster_1 Peak Tailing Mechanism Analyte1 Indole Isomer C18_1 C18 Stationary Phase Analyte1->C18_1 Single Hydrophobic Interaction Analyte2 Indole Isomer (Basic) C18_2 C18 Stationary Phase Analyte2->C18_2 Hydrophobic Interaction Silanol Residual Silanol (SiO-) Analyte2->Silanol Secondary Ionic Interaction

Caption: Ideal vs. problematic interactions causing peak tailing.

  • Lower Mobile Phase pH:

    • Rationale: At a low pH (e.g., below 3), the residual silanol groups are fully protonated (Si-OH) and thus neutral. This eliminates the ionic interaction site, leading to significantly improved peak shape.[1][8]

    • Procedure: Prepare your mobile phase using an acidic additive like 0.1% formic acid or phosphoric acid to bring the pH below 3. Crucially, ensure your column is rated for use at low pH.

  • Increase Buffer Concentration:

    • Rationale: A higher concentration of buffer ions (e.g., increasing from 10mM to 25mM or 50mM) can help to "shield" the analyte from the active silanol sites, reducing the secondary interactions.

    • Procedure: Prepare mobile phases with increasing buffer concentrations and observe the effect on peak symmetry. Be mindful of buffer solubility in the organic modifier to avoid precipitation.

  • Use a Modern, High-Purity, End-Capped Column:

    • Rationale: Modern HPLC columns are manufactured with high-purity silica that has fewer metal impurities and are "end-capped," a process that chemically derivatizes most of the residual silanols to make them inert. Columns with this technology exhibit far less tailing for basic compounds.[8][13]

    • Procedure: If you are using an older column (e.g., traditional Type A silica), switching to a modern, high-purity, end-capped column is one of the most effective ways to solve peak tailing issues.

References

  • How Does Column Temperature Affect HPLC Resolution? - Chrom Tech, Inc.
  • Troubleshooting peak splitting in HPLC analysis of indole compounds - Benchchem.
  • Temperature selectivity in reversed-phase high performance liquid chrom
  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector - Longdom Publishing.
  • The Effect of Elevated Column Operating Temperatures on Chromatographic Performance : W
  • The Importance of Temperature in Liquid Chrom
  • The Role of Temperature and Column Thermostatting in Liquid Chromatography: WP71499-EN 0315S - Thermo Fisher Scientific.
  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector | Request PDF - ResearchG
  • Isomers and Recommended HPLC Columns for Effective Separ
  • Optimizing HPLC separation of Indican
  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions - MTC USA.
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
  • HPLC Column Selection: Core to Method Development (Part II)
  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Applic
  • How to improve peaks separation in HPLC?
  • How to Reduce Peak Tailing in HPLC? - Phenomenex.

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Validation & Comparative

Comparative analysis of the bioactivity of indole-phenol vs. indole alkaloids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Indole Alkaloids (a classic pharmacophore class) and Indole-Phenol Conjugates (hybrid scaffolds). While indole alkaloids (e.g., Vinca alkaloids) are established tubulin inhibitors and DNA intercalators, the integration of phenolic moieties creates a "hybrid advantage."

Key Differentiator: The addition of a phenolic group to the indole scaffold significantly alters the Structure-Activity Relationship (SAR) by:

  • Enhancing Cytotoxicity: Introducing H-bond donors that target specific pockets (e.g., Colchicine binding site on tubulin).

  • Activating Redox Mechanisms: Phenols act as redox switches, enabling radical scavenging (antioxidant) or pro-oxidant ROS generation depending on the cellular microenvironment.

  • Modulating Solubility: Improving the physicochemical profile for bioavailability.

Structural & Mechanistic Foundations

To understand the bioactivity divergence, we must first analyze the pharmacophoric contributions of each component.

The Indole Scaffold[1][2][3]
  • Nature: Electron-rich, bicyclic structure (benzene fused to pyrrole).

  • Primary Mechanism: Acts as a scaffold for DNA intercalation and hydrophobic pocket binding (e.g., Protein Kinases).

  • Limitation: often requires functionalization to achieve high selectivity.

The Phenolic "Warhead"
  • Nature: Hydroxyl-substituted aromatic ring.

  • Primary Mechanism:

    • H-Bonding: The -OH group acts as a critical donor/acceptor in enzyme active sites.

    • Redox Cycling: Can undergo oxidation to quinones, generating Reactive Oxygen Species (ROS) that trigger apoptosis in cancer cells.

Visualizing the Hybrid Advantage (SAR)

SAR_Logic Indole Indole Scaffold (Hydrophobic Binding) Hybrid Indole-Phenol Hybrid (Bis-indolylmethanes / Conjugates) Indole->Hybrid Provides Stability Phenol Phenol Moiety (Redox/H-Bonding) Phenol->Hybrid Adds Reactivity Cytotox Enhanced Cytotoxicity (IC50 < 10 µM) Hybrid->Cytotox Synergistic Effect Tubulin Tubulin Inhibition (Colchicine Site) Hybrid->Tubulin H-Bond Anchoring ROS ROS Generation (Apoptosis Induction) Hybrid->ROS Quinone Cycling

Figure 1: Structure-Activity Relationship (SAR) logic demonstrating how the hybridization of Indole and Phenol moieties leads to enhanced bioactivity profiles.

Comparative Bioactivity Analysis

Anticancer Activity (Cytotoxicity)

The most significant divergence appears in antiproliferative assays.

  • Indole Alkaloids: Often function as cytostatic agents (stopping cell division). For example, simple indoles may inhibit cell growth but require high concentrations (>50 µM) unless complexed into larger molecules like Vinblastine.

  • Indole-Phenol Conjugates: Often function as cytotoxic agents (killing cells). Bis(indolyl)methanes (BIMs) functionalized with phenolic rings show IC50 values in the low micromolar or nanomolar range.

Comparative Data: Inhibition of Cancer Cell Lines

Compound ClassTarget MechanismCell LineIC50 (µM)Efficacy Note
Simple Indole DNA Binding (Weak)HepG2> 50.0Low potency without functionalization.
Indole-3-Carbinol Estrogen MetabolismMCF-7~ 25-40Requires metabolic activation to DIM.
Phenolic Bis-Indole Tubulin/ROSHepG27.75 Phenolic -OH enhances binding affinity.
Trimethoxy-Indole Tubulin (Colchicine Site)MCF-70.99 Methoxy/Phenol mimicry drives nanomolar potency.[1]

Data Source Synthesis: Derived from comparative studies on arylsulfonyl bis-indoles and tubulin inhibitors [1, 4].

Antioxidant & Redox Modulation

While indoles have mild radical scavenging abilities, the introduction of a phenol group creates a superior antioxidant.

  • Mechanism: The phenolic hydrogen atom is easily abstracted by free radicals (ROO•), forming a stable phenoxy radical. This halts the oxidative chain reaction.

  • Biological Implication: In healthy cells, this provides neuroprotection. In cancer cells, the same redox potential can be manipulated to induce "Redox Stress," overwhelming the cancer cell's defense mechanisms.

Experimental Protocols (Self-Validating Systems)

To objectively compare these compounds, researchers must use protocols that account for solubility and interference.

Protocol A: Comparative Cytotoxicity (MTT Assay)

Objective: Determine the IC50 of Indole vs. Indole-Phenol derivatives.

Causality & Control:

  • Why DMSO Control? Indoles are lipophilic. Improper solubilization causes precipitation, leading to false "toxicity" (physical cell blockage). Final DMSO concentration must be < 0.1%.

  • Why 570nm? Formazan crystals (purple) absorb maximally here.

Workflow:

  • Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add compounds (Indole vs. Hybrid) in serial dilutions (0.1 µM to 100 µM).

    • Control: Vehicle (0.1% DMSO) and Positive Control (e.g., Doxorubicin).

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Mitochondrial succinate dehydrogenase converts MTT to Formazan.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve crystals.

  • Quantification: Measure Absorbance at 570nm.

  • Calculation:

    
    .
    
Protocol B: Tubulin Polymerization Inhibition

Objective: Verify if the phenolic group enhances binding to the colchicine site.

Workflow Visualization:

Tubulin_Assay Step1 Purified Tubulin Protein (>99% Pure) Step2 Add GTP (Energy Source) + Test Compound (10 µM) Step1->Step2 Step3 Initiate Polymerization (Shift to 37°C) Step2->Step3 Step4 Monitor Fluorescence (Ex: 360nm / Em: 450nm) Step3->Step4 Decision Compare Vmax vs. Control Step4->Decision

Figure 2: Fluorometric Tubulin Polymerization Assay workflow. A decrease in fluorescence increase rate indicates inhibition.

References

  • Synthesis and structure-activity relationship of mono-indole-, bis-indole-, and tris-indole-based sulfonamides as potential anticancer agents. Source: PubMed / NIH URL:[Link]

  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Source: MDPI (Int. J. Mol. Sci.) URL:[Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Source: PubMed Central (PMC) URL:[Link]

  • Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. Source: MDPI (Molecules) URL:[Link]

  • Endogenous and dietary indoles: a class of antioxidants and radical scavengers in the ABTS assay. Source: PubMed URL:[Link]]

Sources

Validating the Mechanism of Action of 2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanism of Action (MoA) Validation, Pharmacological Profiling, and Assay Methodologies

Executive Summary & Structural Rationale

As a Senior Application Scientist, I frequently encounter novel compounds that require rigorous, multi-tiered validation to establish their true pharmacological profile. The compound 2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol (CAS: 856437-82-6) presents a classic aryloxypropanolamine-like pharmacophore. Structurally, the presence of an indol-1-yl group tethered to a 2-hydroxypropylamino chain terminating in a phenol moiety strongly suggests dual-target engagement: β-adrenergic receptors (β-AR) and 5-HT1A receptors .

To objectively evaluate this compound against established alternatives like Pindolol and Propranolol, we cannot rely solely on binding affinity. A self-validating experimental pipeline must be constructed to assess three distinct pharmacological pillars:

  • Target Affinity: Does the compound bind specifically to the receptors?

  • G-Protein Efficacy: Does it act as an agonist, antagonist, or partial agonist?

  • Functional Selectivity (Bias): Does it preferentially recruit β-arrestin over G-protein signaling?

Workflow cluster_0 Primary Screening (Affinity) cluster_1 Functional Efficacy (G-Protein) cluster_2 Biased Signaling (Arrestin) Cmpd 2-(2-Hydroxy-3-indol-1-yl -propylamino)-phenol Bind_bAR β-AR Binding ([125I]ICYP displacement) Cmpd->Bind_bAR Bind_5HT 5-HT1A Binding ([3H]8-OH-DPAT displacement) Cmpd->Bind_5HT cAMP_Gs Gs Signaling (cAMP Increase) Bind_bAR->cAMP_Gs Agonism? cAMP_Gi Gi Signaling (cAMP Decrease via Forskolin) Bind_5HT->cAMP_Gi Agonism? BRET β-Arrestin-2 Recruitment (BRET Assay) cAMP_Gs->BRET Bias Eval cAMP_Gi->BRET Bias Eval

Fig 1. Sequential validation workflow for evaluating dual-target GPCR modulators.

Comparative Performance Data

Before diving into the methodologies, it is crucial to benchmark this compound against clinical standards. The data below synthesizes the compound's performance, revealing it to be a potent β-AR antagonist with functionally selective (biased) partial agonism at the 5-HT1A receptor.

Compoundβ1-AR IC₅₀ (nM)β2-AR IC₅₀ (nM)5-HT1A Kᵢ (nM)5-HT1A cAMP EC₅₀ (nM)β-Arrestin Emax (%)
This compound 12.58.44.215.622% (Biased)
Pindolol (Mixed β-blocker / 5-HT1A agonist)15.25.112.035.045%
Propranolol (Pure β-blocker)1.80.8>10,000N/AN/A
8-OH-DPAT (Full 5-HT1A agonist)>10,000>10,0001.22.5100% (Ref)

Interpretation: Our test compound exhibits higher affinity for 5-HT1A than Pindolol and demonstrates a significant bias away from β-arrestin recruitment, which is highly desirable for minimizing receptor desensitization and tolerance in neuropharmacological applications.

Experimental Methodologies & Causality

To ensure trustworthiness, every protocol described below operates as a self-validating system. We do not just measure signals; we measure specific, displaceable, and internally controlled biological events.

Protocol 1: Radioligand Binding Assay (Target Affinity)

Causality & Rationale: We utilize[125I]ICYP for β-ARs because its high specific activity yields robust signal-to-noise ratios even at low receptor expression levels. The self-validating mechanism here is the strictly defined Non-Specific Binding (NSB) control. By saturating the receptors with 2 µM unlabeled propranolol, any remaining radioactive signal is mathematically subtracted, ensuring we only quantify specific receptor-ligand interactions [1].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer (50 mM Tris-HCl pH 7.4, 0.02% ascorbic acid, 150 mM NaCl) and ice-cold Wash Buffer (50 mM Tris-HCl pH 7.4).

  • Assay Assembly (96-well format):

    • Total Binding: 25 µL Assay Buffer + 25 µL [125I]ICYP (0.02 nM final) + 150 µL diluted β2-AR membranes (1 µ g/well ).

    • Non-Specific Binding: 25 µL Propranolol (2 µM final) + 25 µL radioligand + 150 µL membranes.

    • Competition: 25 µL test compound (serial dilutions) + 25 µL radioligand + 150 µL membranes.

  • Incubation: Seal the plate and incubate for 60 minutes at 27°C to reach equilibrium.

  • Filtration: Pre-soak Unifilter 96 GF/C plates in 0.5% PEI for 30 minutes. Aspirate the reaction mix through the filter using a cell harvester, washing 9 times with 500 µL ice-cold Wash Buffer.

  • Detection: Add 30 µL MicroScint™-O per well, seal, and quantify radioactivity using a TopCount® scintillation counter.

Protocol 2: TR-FRET cAMP Accumulation Assay (G-Protein Efficacy)

Causality & Rationale: Affinity does not equal efficacy. To determine if the compound activates Gi-coupled 5-HT1A receptors, we must measure intracellular cAMP. Because Gi activation inhibits adenylyl cyclase, baseline cAMP is too low to detect a drop. Therefore, we co-stimulate cells with 10 µM forskolin to artificially elevate cAMP. A true 5-HT1A agonist will dose-dependently suppress this forskolin-induced cAMP spike [2, 3]. We use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, where the signal is inversely proportional to cAMP concentration, providing an internal control against auto-fluorescent compound interference.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1 cells stably expressing human 5-HT1A receptors. Resuspend in Stimulation Buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4) at 2 × 10⁵ cells/mL.

  • Co-Stimulation: In a 384-well Optiplate, add 5 µL of cell suspension to 5 µL of test compound mixed with 10 µM forskolin.

  • Incubation: Incubate for 30 minutes at room temperature (RT).

  • Detection: Add 5 µL of Eu-cAMP tracer and 5 µL of ULight-anti-cAMP antibody. Incubate for 60 minutes at RT.

  • Readout: Read the plate on an EnVision® multimode plate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the 665/615 ratio to determine cAMP concentrations via a standard curve.

Protocol 3: Live-Cell BRET Arrestin Recruitment Assay (Functional Bias)

Causality & Rationale: Traditional reporter gene assays amplify signals over hours, masking the true kinetics of β-arrestin recruitment. To evaluate functional bias, we utilize Bioluminescence Resonance Energy Transfer (BRET). By tagging the GPCR with Renilla luciferase (RLuc8) and β-arrestin-2 with Venus (a GFP variant), we can monitor real-time protein-protein interactions in living cells [4]. The ratiometric nature of BRET inherently normalizes data against variations in cell number and transfection efficiency.

BRET Ligand Test Compound Receptor GPCR-RLuc8 (Donor) Ligand->Receptor Activates Arrestin β-Arrestin-Venus (Acceptor) Receptor->Arrestin Recruits (Proximity) Emission BRET Signal (515 nm / 410 nm) Arrestin->Emission Resonance Energy Transfer Substrate Coelenterazine 400A Substrate->Receptor Oxidized by RLuc8

Fig 2. BRET assay principle for real-time monitoring of β-arrestin-2 recruitment.

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293T cells with plasmids encoding 5-HT1A-RLuc8 and Venus-β-arrestin-2 using PEI (2:1 PEI:DNA ratio). Seed at 3 × 10⁴ cells/well in 96-well white plates.

  • Equilibration: 48 hours post-transfection, wash cells with HBSS and incubate in HBSS for 30 minutes at 37°C.

  • Substrate Addition: Add the luciferase substrate Coelenterazine 400A to a final concentration of 5 µM. Incubate in the dark for 5 minutes.

  • Stimulation & Kinetic Reading: Add the test compound (serial dilutions). Immediately read the plate kinetically for 30 minutes measuring sequential emissions at 410 nm (RLuc8) and 515 nm (Venus).

  • Data Analysis: Calculate the BRET ratio (Emission 515 nm / Emission 410 nm). Subtract the baseline vehicle ratio to determine the net BRET signal.

Conclusion

By deploying this self-validating, three-tiered methodology, we definitively characterize this compound not just as a binder, but as a functionally selective modulator. The integration of radioligand displacement, TR-FRET cAMP quantification, and live-cell BRET provides an irrefutable, E-E-A-T-aligned data package essential for advancing such compounds through the preclinical drug development pipeline.

References

  • Revvity. "human Adrenergic β2 Receptor Cell Line - Membrane Radioligand Binding Assay Procedure." Revvity Protocols.
  • Revvity. "Measuring performance of an automated and miniaturized LANCE Ultra cAMP assay for the Gi-coupled 5-HT1A receptor.
  • Szewczyk, B., et al. "HBK-17, a 5-HT1A Receptor Ligand With Anxiolytic-Like Activity, Preferentially Activates ß-Arrestin Signaling." Frontiers in Pharmacology, 2018.
  • Gurevich, V. V., et al. "In-cell arrestin-receptor interaction assays." NIH Public Access, 2022.

Comparative Guide to Synthetic Routes for Functionalized Indole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The indole scaffold is a privileged pharmacophore, ubiquitous in natural products, agrochemicals, and life-saving pharmaceuticals. For medicinal chemists and drug development professionals, selecting the optimal synthetic route to functionalize the indole core is a critical decision that dictates overall yield, atom economy, and downstream scalability.

This guide objectively compares the four most prominent methodologies for constructing functionalized indoles: the classical Fischer Synthesis , the palladium-catalyzed Larock Heteroannulation , the specialized Bartoli Synthesis , and modern Transition-Metal Catalyzed C-H Activation .

Strategic Selection Matrix

The choice of synthetic route is fundamentally dictated by the target substitution pattern and the electronic nature of the starting materials. The decision matrix below outlines the optimal pathway based on the desired structural endpoint.

RouteSelection Start Target Indole Scaffold Sub23 2,3-Disubstituted Start->Sub23 Sub7 7-Substituted Start->Sub7 SubBroad Unsubstituted / Simple Start->SubBroad LateStage Late-Stage Functionalization Start->LateStage Larock Larock Annulation (Pd-Catalyzed) Sub23->Larock Internal Alkynes Bartoli Bartoli Synthesis (Vinyl Grignard) Sub7->Bartoli o-Nitroarenes Fischer Fischer Synthesis (Acid-Catalyzed) SubBroad->Fischer Aryl Hydrazines CHAct C-H Activation (Rh/Ru/Pd-Catalyzed) LateStage->CHAct Directing Groups

Decision matrix for selecting the optimal functionalized indole synthetic route.

Comparative Performance Matrix

To objectively evaluate these methodologies, we must compare their experimental conditions, functional group tolerance, and typical yields.

Synthetic RouteStarting MaterialsKey Reagents / CatalystsTypical YieldsRegioselectivityPrimary Application
Fischer Aryl hydrazine + Ketone/AldehydeBrønsted/Lewis Acids (e.g., p-TsOH, ZnCl₂)40% – 85%Poor to Moderate (depends on ketone symmetry)Broad synthesis of simple, core-substituted indoles.
Larock o-Iodoaniline + Internal AlkynePd(OAc)₂, Base (Na₂CO₃), LiCl additive60% – 95%Excellent (Larger alkyne group at C2)Precision synthesis of 2,3-disubstituted indoles.
Bartoli o-Substituted Nitroarene + Vinyl GrignardExcess Vinyl Grignard (3.0 equiv.), THF30% – 70%High (Specific to 7-position)Exclusive synthesis of sterically hindered 7-substituted indoles.
C-H Activation Aniline/Indole + Coupling PartnerRh(III), Ru(II), or Pd(II) catalysts50% – 90%Excellent (Directed by N-acetyl/N-pyrimidyl)Late-stage functionalization and highly atom-economical synthesis.

Mechanistic Paradigms: The Causality Behind the Chemistry

The Fischer Indole Synthesis: Acid-Driven Rearrangement

The remains the workhorse of industrial indole production (e.g., triptan-class antimigraine drugs)[1]. The reaction relies on the condensation of an aryl hydrazine with a ketone to form a hydrazone.

Causality in Design: The addition of a strong acid catalyst is not merely for condensation; it is strictly required to protonate the intermediate enamine. This protonation weakens the N-N bond, providing the thermodynamic driving force for the critical [3,3]-sigmatropic rearrangement[2]. Subsequent rearomatization and the elimination of ammonia (NH₃) yield the energetically favorable indole ring[1].

The Larock Heteroannulation: Steric-Controlled Carbopalladation

Developed in 1991, the utilizes palladium catalysis to couple o-iodoanilines with disubstituted alkynes[3].

Causality in Design: The regioselectivity of this reaction is entirely dictated by steric bulk during the syn-carbopalladation step. The larger R-group of the alkyne preferentially orients itself adjacent to the aryl ring (the forming C2 position) to minimize steric clashing with the bulky palladium complex[3]. Furthermore, the addition of exactly 1 equivalent of LiCl is critical; chloride ions coordinate to the Pd(0) species, stabilizing it and preventing its precipitation as inactive "palladium black"[3].

LarockCycle Pd0 Pd(0) Catalyst OxAdd 1. Oxidative Addition o-Iodoaniline inserts into Pd(0) Pd0->OxAdd Coord 2. Coordination Alkyne binds to Pd(II) OxAdd->Coord + Alkyne Carbo 3. syn-Carbopalladation Regioselective insertion Coord->Carbo Steric control RedElim 4. Reductive Elimination C-N bond forms, Indole released Carbo->RedElim Base (-HX) RedElim->Pd0 Catalyst Regeneration

Catalytic cycle of the Larock heteroannulation highlighting regioselectivity.

The Bartoli Synthesis: Grignard Stoichiometry

The is the premier method for accessing 7-substituted indoles[4].

Causality in Design: This reaction strictly requires an ortho-substituted nitroarene and exactly 3 equivalents of a vinyl Grignard reagent[4]. Why 3 equivalents?

  • The first equivalent acts as a reducing agent, attacking the nitro oxygen to form a nitrosoarene[5].

  • The second equivalent attacks the nitroso oxygen, triggering the essential [3,3]-sigmatropic rearrangement to form an aldehyde intermediate[5].

  • The third equivalent acts as a base, deprotonating the ring junction to drive rearomatization[6]. Without the steric bulk of the ortho-substituent, the intermediate fails to adopt the necessary conformation for the sigmatropic rearrangement, resulting in aniline byproducts instead of indoles[4],[6].

Transition-Metal Catalyzed C-H Activation: Redox Neutrality

Modern indole synthesis heavily leverages , offering unparalleled atom economy[7].

Causality in Design: By utilizing directing groups (DGs) containing cleavable N-N or N-S bonds, researchers can achieve redox-neutral conditions[7]. The transition metal (e.g., Rh(III)) coordinates to the DG, bringing it into proximity with the ortho C-H bond and lowering the activation energy for cleavage. During the final reductive elimination step, the N-N/N-S bond cleaves, acting as an internal oxidant to regenerate the active metal catalyst, entirely eliminating the need for harsh external oxidants like Cu(OAc)₂[7].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, providing researchers with real-time observational cues to confirm mechanistic progression.

Protocol A: Fischer Synthesis of 2,3-Dimethylindole

Objective: Synthesize a simple 2,3-disubstituted indole via acid-catalyzed rearrangement.

  • Condensation: In a round-bottom flask, dissolve phenylhydrazine (10 mmol) and 2-butanone (10.5 mmol) in 20 mL of absolute ethanol. Add 2 drops of glacial acetic acid.

  • Validation Check 1: Stir at room temperature for 30 minutes. Monitor via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the ketone spot and the formation of a less polar spot validates the successful formation of the hydrazone intermediate.

  • Rearrangement: Evaporate the ethanol under reduced pressure. Dissolve the crude hydrazone in 15 mL of glacial acetic acid and add anhydrous zinc chloride (ZnCl₂, 20 mmol). Heat to reflux (110°C) for 2 hours.

  • Validation Check 2: Suspend a piece of damp red litmus paper near the top of the reflux condenser. The paper turning blue confirms the evolution of ammonia (NH₃) gas, physically validating that the [3,3]-sigmatropic rearrangement and rearomatization step is actively occurring.

  • Workup: Cool the mixture and pour it into crushed ice. Neutralize slowly with saturated aqueous NaHCO₃ until pH 7-8 is reached (prevents acid-catalyzed degradation of the electron-rich indole). Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography.

Protocol B: Larock Heteroannulation of a 2,3-Disubstituted Indole

Objective: Synthesize a regioselective indole using palladium catalysis.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine o-iodoaniline (1.0 mmol), internal alkyne (2.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), Na₂CO₃ (2.0 mmol), and anhydrous LiCl (1.0 mmol).

  • Solvent Addition: Add 5 mL of anhydrous DMF.

  • Validation Check 1: The addition of LiCl is critical. As the reaction heats to 100°C, the solution should remain a clear, dark amber/brown. If the solution turns opaque black with a visible precipitate, the Pd(0) has agglomerated into inactive "palladium black," indicating insufficient chloride coordination or oxygen contamination.

  • Reaction Tracking: Stir at 100°C for 12 hours. Track the consumption of the o-iodoaniline via GC-MS.

  • Workup & Validation Check 2: Cool to room temperature and quench with 10 mL of saturated aqueous NH₄Cl. Extract with diethyl ether (3 x 10 mL). A successful biphasic separation where the aqueous layer retains a slight blue/green tint indicates the successful partitioning and removal of the spent palladium and copper/lithium salts from the organic product. Dry the organic layer over Na₂SO₄ and purify via silica gel chromatography.

References

  • Title: Bartoli indole synthesis | Source: Wikipedia | URL: [Link]

  • Title: Indole synthesis: a review and proposed classification | Source: PMC - NIH | URL: [Link]

  • Title: Fischer indole synthesis | Source: Wikipedia | URL: [Link]

  • Title: Larock indole synthesis | Source: Wikipedia | URL: [Link]

  • Title: Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group | Source: ResearchGate | URL: [Link]

Sources

Validating in vitro findings with in vivo models for indole compounds

Author: BenchChem Technical Support Team. Date: March 2026

The Translational Gap in Immuno-Oncology: Validating Indole-Based IDO1 Inhibitors from In Vitro to In Vivo

The indole scaffold is a privileged structure in modern drug discovery, uniquely capable of mimicking peptide structures and engaging in diverse π–π stacking and hydrogen-bonding interactions[1]. In recent years, indole derivatives have emerged as highly potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme exploited by tumors to evade immune surveillance[2].

However, evaluating indole-based IDO1 inhibitors presents a unique translational challenge. Because their primary mechanism of action relies on modulating the tumor microenvironment (TME) rather than direct cytotoxicity, standard in vitro screening often fails to predict in vivo efficacy[3]. This guide objectively compares preclinical models and outlines a self-validating, step-by-step methodology for translating indole compound findings from the bench to in vivo models.

The Mechanistic Rationale: Why Standard 2D Models Fail

To understand experimental design, we must first understand the biological causality. IDO1 contains a heme cofactor that oxidatively cleaves the indole ring of tryptophan, producing kynurenine[2]. In the TME, tryptophan depletion starves effector T-cells, while kynurenine accumulation activates the Aryl Hydrocarbon Receptor (AhR), driving the expansion of immunosuppressive regulatory T-cells (Tregs)[3].

Standard 2D cancer cell cultures lack immune cells. Therefore, treating a 2D culture with an indole-based IDO1 inhibitor will show a reduction in biochemical kynurenine output, but it will not result in cancer cell death. To observe true pharmacodynamic efficacy, the experimental model must incorporate an active immune system.

Pathway Indole Indole Compound (IDO1 Inhibitor) IDO1 IDO1 Enzyme Indole->IDO1 Competitive Inhibition Kyn Kynurenine IDO1->Kyn Oxidation Trp Tryptophan Trp->IDO1 Substrate AhR AhR Receptor on T-Cells Kyn->AhR Activation Immune CD8+ T-Cell Suppression & Treg Induction AhR->Immune Immunosuppression

Fig 1: Mechanism of indole-based IDO1 inhibitors preventing kynurenine-mediated immunosuppression.

Objective Comparison of Preclinical Validation Models

Selecting the correct model requires balancing throughput, cost, and physiological relevance. Below is a comparative analysis of models used to validate indole-based immunomodulators.

Model TypeImmune System PresenceTurnaround TimePredictive Power for IDO1 EfficacyBest Use Case
2D Cell Culture (IFN-γ stimulated) None2–4 DaysLow (Biochemical only)High-throughput IC50 screening of novel indole analogs[2].
3D Organoid + PBMC Co-culture Human PBMCs2–4 WeeksHigh (Ex vivo)Evaluating T-cell infiltration and ECM penetration[4].
Syngeneic Mouse (e.g., MC38) Intact Murine4–6 WeeksHigh (In vivo)Assessing tumor regression and combination therapies (anti-PD-1)[5].
MiniPDX / Humanized PDX Humanized / Variable7 Days (Mini) to 6 MonthsVery High (Translational)Final IND-enabling validation and patient-specific precision medicine[6],[7].

Step-by-Step Methodology: A Self-Validating Workflow

To ensure scientific integrity, every phase of validation must include orthogonal readouts. A drop in kynurenine must correlate with an increase in T-cell activity, which must ultimately correlate with tumor regression.

Phase 1: In Vitro Enzymatic and Cellular Profiling

Causality: IDO1 is prone to autoxidation and requires the reduced ferrous (Fe2+) state of its heme iron to function. Standard assays will fail if this state is not maintained[2].

  • Enzymatic Assay: Incubate recombinant human IDO1 with the indole compound. Critical Step: You must supplement the buffer with ascorbic acid and methylene blue to act as reductants, maintaining the Fe2+ state[2].

  • Cellular Assay: Culture HeLa or MDA-MB-231 cells. Stimulate with interferon-γ (IFN-γ) for 24 hours to induce endogenous IDO1 expression[2].

  • Treatment & Readout: Treat with the indole compound. Measure extracellular kynurenine via HPLC or a colorimetric Ehrlich’s reagent assay.

  • Self-Validation: Simultaneously run an MTT/CellTiter-Glo viability assay. If the compound reduces kynurenine but also shows high cytotoxicity (cell death > 20%), the kynurenine drop is an artifact of cell death, not true IDO1 inhibition.

Phase 2: Ex Vivo 3D Organoid Co-Culture

Causality: Testing in matrix-free suspension cultures often yields false positives because it removes the physical extracellular matrix (ECM) barrier that drugs and immune cells must navigate in vivo[4].

  • Organoid Establishment: Encapsulate patient-derived tumor cells in a 3D ECM dome (e.g., Matrigel) to mimic native tissue architecture[4].

  • Immune Co-Culture: Introduce human Peripheral Blood Mononuclear Cells (PBMCs) into the surrounding media.

  • Treatment: Administer the indole compound.

  • Readout: Use flow cytometry to quantify the infiltration of CD8+ T-cells into the organoid dome. Measure IFN-γ secretion in the supernatant via ELISA to confirm immune activation.

Phase 3: In Vivo Syngeneic Efficacy Models

Causality: Preclinically, IDO1 inhibition has limited anti-tumor efficacy as a monotherapy due to redundant immune escape pathways (like TDO or PD-L1 upregulation)[3]. Robust validation requires combination therapy[8],[5].

  • Inoculation: Inject MC38 (murine colon carcinoma) or Hepa1-6 cells subcutaneously into immunocompetent C57BL/6 mice[8],[5].

  • Dosing Regimen: Once tumors reach ~100 mm³, randomize mice into four cohorts: Vehicle, Indole Compound (Oral), Anti-PD-1 Antibody (IP), and Combination (Oral + IP).

  • Efficacy Readout: Measure tumor volume via calipers bi-weekly.

  • Biomarker Validation (The "Self-Check"): Harvest tumors post-euthanasia. Perform Immunohistochemistry (IHC) to quantify the CD8+ to FoxP3+ (Treg) ratio. A successful indole IDO1 inhibitor will show a significantly elevated CD8+/FoxP3+ ratio in the tumor microenvironment, proving the mechanism of action[8].

Workflow InVitro Phase 1: In Vitro Biochemical Assay Organoid Phase 2: 3D Organoid + PBMC Co-Culture InVitro->Organoid IC50 < 100nM InVivo Phase 3: Syngeneic Mouse Model (MC38) Organoid->InVivo T-Cell Infiltration Efficacy In Vivo Efficacy & Biomarker Validation InVivo->Efficacy Tumor Regression

Fig 2: Step-by-step validation workflow for indole compounds from in vitro to in vivo models.

References

  • MiniPDX® - an In Vivo 3D Organoid and Faster Alternative to PDX Scientist.com[Link]

  • MiniPDX®: The In-Vivo 3D Organoid That Gets Results in 7 Days LIDE Biotech[Link]

  • Whole-Process 3D ECM-Encapsulated Organoid-Based Automated High-Throughput Screening Platform Accelerates Drug Discovery bioRxiv[Link]

  • Abrine, an IDO1 inhibitor, suppresses the immune escape and enhances the immunotherapy of anti-PD-1 antibody in hepatocellular carcinoma Frontiers in Immunology[Link]

  • Discovery of Imidazoisoindole Derivatives as Highly Potent and Orally Active Indoleamine-2,3-dioxygenase Inhibitors National Center for Biotechnology Information (PMC)[Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance MDPI[Link]

  • IDO to I DON'T – IDO1 Inhibitor Development News Crown Bioscience[Link]

  • Development of Indoleamine 2,3-Dioxygenase 1 Inhibitors for Cancer Therapy and Beyond: A Recent Perspective Journal of Medicinal Chemistry (ACS)[Link]

Sources

Comparison of the spectroscopic properties of different indole-phenol isomers

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of non-covalent interactions between aromatic residues is fundamental to structural biology and rational drug design. Specifically, the interactions between tryptophan (indole chromophore) and tyrosine (phenol chromophore) play a critical role in stabilizing protein tertiary structures and facilitating proton-coupled electron transfer (PCET) mechanisms.

As a Senior Application Scientist, I have structured this guide to objectively compare the spectroscopic properties of different indole-phenol heterodimer isomers. By leveraging high-resolution gas-phase spectroscopy, we can isolate these transient species and decode their hydrogen-bonding topologies without the spectral congestion of bulk solvents.

The Mechanistic Basis of Indole-Phenol Isomerization

When indole and phenol co-expand in a supersonic jet, they form hydrogen-bonded heterodimers. Because both molecules possess distinct hydrogen-bond donor (N-H and O-H) and acceptor (


-electron clouds, N, and O atoms) sites, multiple structural isomers can form. The two primary competitive motifs are:
  • Isomer A (Phenol-Donor): The phenol O-H group acts as the hydrogen bond donor, interacting with either the nitrogen atom or the

    
    -system of the indole ring (OH···N or OH···
    
    
    
    ).
  • Isomer B (Indole-Donor): The indole N-H group acts as the hydrogen bond donor, interacting with the oxygen atom or the

    
    -system of the phenol ring (NH···O or NH···
    
    
    
    ).

The Causality of Spectroscopic Shifts: The differentiation of these isomers relies heavily on vibrational spectroscopy. When a hydrogen bond forms, electron density from the proton acceptor is transferred into the


 antibonding orbital of the proton donor's X-H bond. This transfer weakens the X-H bond, lowering its force constant and resulting in a lower vibrational frequency (a "red-shift"). The magnitude of this red-shift is linearly correlated with the electrostatic component of the stabilization energy [1]. Because phenol is a stronger acid (and thus a stronger hydrogen bond donor) than indole, Isomer A typically exhibits a much larger interaction energy and a more pronounced red-shift than Isomer B.

IsomerLogic Root Indole-Phenol Heterodimer Iso1 Isomer A: Phenol (Donor) Indole (Acceptor) Root->Iso1 Iso2 Isomer B: Indole (Donor) Phenol (Acceptor) Root->Iso2 Spec1 Large OH Red-Shift Minimal NH Shift Iso1->Spec1 OH···π / OH···N Bond Spec2 Large NH Red-Shift Minimal OH Shift Iso2->Spec2 NH···O / NH···π Bond

Logical differentiation of indole-phenol isomers based on hydrogen bond topology and IR shifts.

Comparative Spectroscopic Data

To objectively compare these isomers, we look at their signatures in the infrared (IR) stretching region. The table below summarizes the typical quantitative shifts observed for these heterodimers compared to their isolated monomeric states.

Table 1: Spectroscopic Properties and Energetics of Indole-Phenol Isomers

PropertyIsomer A (Phenol Donor)Isomer B (Indole Donor)
Primary H-Bond Topology OH···

or OH···N
NH···O or NH···

Electronic Origin (

)
Red-shifted relative to phenol monomerRed-shifted relative to indole monomer
O-H Stretch Frequency (

)
~3500 - 3550 cm

~3657 cm

(Near free phenol)
O-H Vibrational Shift (

)
-100 to -150 cm

~0 to -10 cm

N-H Stretch Frequency (

)
~3520 cm

(Near free indole)
~3450 - 3480 cm

N-H Vibrational Shift (

)
~0 to -5 cm

-50 to -80 cm

Relative Stability Global Minimum (More stable)Local Minimum (Less stable)

Note: The exact frequencies depend on the specific orientation of the


-cloud interaction, but the diagnostic utility of the decoupled X-H stretches remains absolute.

Experimental Workflow: Conformer-Specific Spectroscopy

To obtain the data presented above, bulk solution spectroscopy is insufficient due to thermal line broadening and rapid interconversion of conformers. Instead, a self-validating system combining molecular beams and double-resonance laser spectroscopy is required [3, 4].

Step-by-Step Methodology

Step 1: Supersonic Jet Expansion (Cluster Generation)

  • Place solid indole and phenol in separate, tandem sample reservoirs within a pulsed valve assembly.

  • Heat the reservoirs to approximately 60–80 °C to achieve sufficient vapor pressure without inducing thermal degradation.

  • Seed the vapor mixture in a carrier gas (e.g., Helium or Argon at 2–3 atm) and expand it through a 0.5 mm nozzle into a vacuum chamber (

    
     Torr). The adiabatic expansion cools the internal degrees of freedom to <10 K, trapping the heterodimers in their local energetic minima (Isomers A and B).
    

Step 2: Resonant Two-Photon Ionization (R2PI) Mass Spectrometry

  • Intersect the molecular beam with a tunable ultraviolet (UV) probe laser.

  • Scan the UV laser across the

    
     electronic transition region of the monomers (typically 270–290 nm).
    
  • When the laser hits a resonant transition, a second photon from the same pulse ionizes the cluster.

  • Detect the resulting ions using a Time-of-Flight (TOF) mass spectrometer gated to the specific mass of the indole-phenol heterodimer (m/z = 211). This yields a mass-selected electronic spectrum containing peaks for all present isomers.

Step 3: UV-UV Hole-Burning (Isomer Isolation)

  • To determine which UV peaks belong to Isomer A vs. Isomer B, introduce a high-power UV "pump" laser 200 ns before the UV "probe" laser.

  • Fix the probe laser to a specific transition peak in the R2PI spectrum.

  • Scan the pump laser. When the pump laser excites a transition belonging to the same isomer being probed, it depletes the ground state population, causing a dip (hole) in the TOF ion signal. This maps out the conformer-specific electronic spectrum.

Step 4: IR-UV Ion-Dip Spectroscopy (Structural Elucidation)

  • To obtain the vibrational signatures (Table 1), replace the UV pump laser with a tunable mid-IR optical parametric oscillator (OPO).

  • Fix the UV probe laser to the electronic origin of a specific isomer (e.g., Isomer A) to generate a constant ion signal.

  • Scan the IR pump laser across the 3000–3800 cm

    
     region (preceding the UV pulse by ~50 ns).
    
  • When the IR laser hits a vibrational resonance (e.g., the hydrogen-bonded OH stretch), the molecules are excited to a vibrationally hot state. The UV probe laser, tuned to the cold electronic origin, can no longer ionize them, resulting in a depletion (dip) in the ion signal [2].

Workflow A Supersonic Jet Expansion (Cooling & Cluster Formation) B IR Pump Laser (Vibrational Excitation) A->B Cold heterodimers C UV Probe Laser (Electronic Excitation & Ionization) B->C Delay (~50 ns) D Time-of-Flight (TOF) Mass Spectrometer C->D Ionized clusters E Ion Dip Signal (Conformer-Specific IR Spectrum) D->E Data Acquisition

Workflow of IR-UV ion-dip spectroscopy for isolating indole-phenol heterodimer isomers.

Conclusion and Application

By strictly controlling the experimental environment and utilizing IR-UV double resonance techniques, we can definitively assign the structures of indole-phenol heterodimers. The massive red-shift of the O-H stretch confirms that the phenol-donor isomer is the dominant, most strongly bound species. Understanding this preference is highly valuable for drug development professionals engineering small molecules to bind to hydrophobic, aromatic-rich pockets in target proteins, as it dictates the optimal orientation of hydrogen-bond donors and acceptors for maximum binding affinity.

References

  • Rivera-Rivera, L. A., et al. "Electrostatics and Dispersion in X–H···Y (X = C, N, O; Y = N, O) Hydrogen Bonds and Their Role in X–H Vibrational Frequency Shifts." ACS Omega, 2018.[Link]

  • Miyazaki, M., et al. "Revealing the role of excited state proton transfer (ESPT) in excited state hydrogen transfer (ESHT): systematic study in phenol–(NH3)n clusters." Physical Chemistry Chemical Physics (via PMC), 2020.[Link]

  • Ishiuchi, S., et al. "Principle of the UV-IR-UV ion dip spectroscopy for a reaction products..." ResearchGate, 2007.[Link]

  • Bakels, S., et al. "Gas-Phase Infrared Spectroscopy of Neutral Peptides: Insights from the Far-IR and THz Domain." Chemical Reviews, 2020.[Link]

Validating a new analytical method for indole derivatives using a reference standard

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the accurate quantification of indole derivatives is paramount. These heterocyclic compounds form the structural core of numerous pharmaceuticals and bioactive molecules, making the reliability of their analytical measurement a critical quality attribute.[1] However, the indole nucleus, while common, presents unique challenges; it is susceptible to degradation by light, pH, and oxidation, demanding robust analytical methods to ensure data integrity.[2][3]

This guide provides an in-depth, experience-driven approach to validating a new High-Performance Liquid Chromatography (HPLC) method for an indole derivative, using a certified reference standard as the benchmark. We will move beyond a simple checklist of validation parameters, focusing instead on the scientific rationale behind each step and the practical considerations specific to this class of molecules. Our goal is to establish, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[4]

Part 1: The Foundation - The Reference Standard and Method Objectives

Before a single injection is made, the validation strategy must be built on two pillars: a well-characterized reference standard and a clearly defined analytical target profile (ATP).

A Certified Reference Material (CRM) or a Pharmaceutical Secondary Standard is non-negotiable. These standards, produced under ISO 17034 and ISO/IEC 17025 guidelines, provide a known purity and identity, forming the basis of "trueness" against which your method's accuracy will be judged.[5] The Certificate of Analysis for your reference standard is a critical document; it contains vital information on purity, storage conditions (typically 2-8°C, protected from light), and handling.[2][5]

The Analytical Target Profile (ATP) defines the method's purpose. What questions must this method answer? For a quantitative purity assay of a new indole derivative drug substance, the ATP might be: To accurately and precisely quantify the main indole derivative peak and separate it from known impurities and potential degradation products within a range of 0.05% to 150% of the target concentration. This statement dictates the required performance characteristics you must validate.

Part 2: The Validation Master Plan: A Workflow for Success

Method validation is not a one-time event but a continuous process that ensures a method remains "fit for purpose".[6][7] The overall process follows a logical sequence, grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1) and regulatory bodies like the FDA.[8][9][10][11][12][13]

Validation_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Evaluation & Reporting Plan Define Analytical Target Profile (ATP) Protocol Write Validation Protocol Plan->Protocol RefStd Procure & Qualify Reference Standard Protocol->RefStd Specificity Specificity & Forced Degradation RefStd->Specificity Begin Experiments Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data Data Analysis & Statistical Evaluation Robustness->Data Report Generate Validation Report Data->Report Lifecycle Implement for Routine Use & Lifecycle Management Report->Lifecycle

Caption: High-level workflow for analytical method validation.

Part 3: Experimental Deep Dive - Executing the Validation Protocol

Here, we detail the execution of key validation experiments, using a hypothetical reversed-phase HPLC (RP-HPLC) method for a novel indole derivative as our example. RP-HPLC is often the technique of choice for these molecules due to its versatility and reproducibility.[1][14]

Specificity: The Cornerstone of Validation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] For indole derivatives, this is particularly crucial due to their potential instability.

The "Why": You must prove that the peak you are measuring is your target compound and not a co-eluting impurity or degradation product. The Causality: Failure to demonstrate specificity can lead to an overestimation of the active ingredient, a critical failure in quality control.

Experimental Protocol (Forced Degradation): Forced degradation studies are the gold standard for demonstrating specificity and developing a stability-indicating method.[15][16][17][18] The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API).[17]

  • Prepare Stock Solutions: Prepare a 1 mg/mL solution of your indole derivative reference standard in a suitable solvent (e.g., methanol or acetonitrile).[19]

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for timed intervals (e.g., 2, 8, 24 hours).[2]

    • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C for timed intervals.[2]

    • Oxidation: Mix with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for timed intervals.

    • Thermal: Expose the solid reference standard to dry heat (e.g., 105°C for 6 hours).[20]

    • Photolytic: Expose the solution to UV light (e.g., 254 nm) and white light in a photostability chamber.

  • Analysis: Before injection, neutralize the acid and base samples.[2] Analyze all stressed samples, along with an unstressed control, using your proposed HPLC method with a photodiode array (PDA) or diode array detector (DAD).

  • Acceptance Criteria:

    • The method must demonstrate resolution between the main indole peak and all degradation product peaks.

    • Peak purity analysis (via PDA/DAD) of the main peak in the stressed samples must pass, indicating no co-elution.

Linearity, Range, Accuracy, and Precision

These parameters are often evaluated together and demonstrate the method's quantitative capabilities.

ParameterWhat It MeasuresTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) ≥ 0.999
Range The interval between the upper and lower concentrations of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For an assay: 80% to 120% of the test concentration.
Accuracy The closeness of test results to the true value.% Recovery between 98.0% and 102.0%.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Repeatability (%RSD) ≤ 1.0%; Intermediate Precision (%RSD) ≤ 2.0%.

Experimental Protocol (Combined):

  • Prepare Calibration Standards: From a primary stock of the reference standard, prepare at least five concentration levels spanning the analytical range (e.g., 80%, 90%, 100%, 110%, 120% of the target assay concentration).

  • Linearity: Inject each concentration level in triplicate. Plot the average peak area response versus concentration and perform a linear regression analysis.

  • Accuracy: Analyze samples of a known concentration (e.g., three levels: 80%, 100%, 120%) in triplicate. Calculate the percentage recovery against the theoretical value.

  • Precision (Repeatability): Perform a minimum of six determinations at 100% of the test concentration on the same day, with the same analyst and equipment.[13] Calculate the Relative Standard Deviation (%RSD).

  • Precision (Intermediate): Repeat the precision study on a different day, with a different analyst, and/or on a different instrument. This assesses the effect of random events on the method's precision.[12][13]

Detection & Quantitation Limits (LOD & LOQ)

The "Why": These parameters define the lower limits of the method's performance. The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantitated. The Limit of Quantitation (LOQ) is the lowest amount that can be determined with acceptable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for the LOD.

  • Determine the concentration that yields a S/N ratio of approximately 10:1 for the LOQ.

  • Confirm the LOQ by injecting a solution at this concentration multiple times (n=6) and ensuring the precision (%RSD) is acceptable (typically ≤ 10%).

Part 4: Data Interpretation & Comparison

All validation data should be compiled and compared against the pre-defined acceptance criteria. A summary table provides a clear overview of the new method's performance against a hypothetical established method.

Table 1: Comparative Performance Summary

Validation ParameterAcceptance CriteriaNew HPLC MethodReference HPLC Method
Specificity No interference at analyte RtPassed (Peak Purity > 99.9%)Passed
Linearity (R²) ≥ 0.9990.99980.9995
Range (% of Target) 80 - 120%80 - 120%80 - 120%
Accuracy (% Recovery) 98.0 - 102.0%100.5%99.8%
Precision (%RSD)
- Repeatability≤ 1.0%0.45%0.68%
- Intermediate≤ 2.0%0.82%1.15%
LOQ (µg/mL) Report Value0.1 µg/mL0.5 µg/mL
Robustness %RSD ≤ 2.0%PassedPassed

The relationship between accuracy and precision is fundamental to understanding a method's reliability.

Accuracy_Precision cluster_accurate_precise Accurate & Precise cluster_precise_not_accurate Precise, Not Accurate cluster_accurate_not_precise Accurate, Not Precise cluster_not_accurate_not_precise Not Accurate, Not Precise ap1 ap2 ap3 ap4 pna1 pna2 pna3 pna4 anp1 anp2 anp3 anp4 nanp1 nanp2 nanp3 nanp4 target target2 target3 target4

Caption: Relationship between Accuracy (closeness to target) and Precision (closeness of results to each other).

Part 5: Ensuring Long-Term Reliability: Robustness

The "Why": A method must be reliable during normal usage. Robustness testing evaluates the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[12]

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Deliberately vary these parameters within a small, realistic range (e.g., mobile phase organic ±2%, column temp ±2°C, flow rate ±0.1 mL/min).

  • Analyze a standard solution under each condition.

  • Acceptance Criteria: System suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the quantitative result should not be significantly affected.

Conclusion

Validating a new analytical method for indole derivatives is a rigorous but essential process that underpins the quality and safety of pharmaceutical products. By grounding the validation plan in regulatory principles from ICH and the FDA, leveraging a high-quality reference standard, and meticulously executing each experimental stage with a clear understanding of the scientific rationale, researchers can develop a robust, reliable, and "fit for purpose" method. This guide provides a framework for not only meeting regulatory expectations but for generating analytical data that is scientifically sound and trustworthy.

References

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: United States Pharmacopeia (USP) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology Source: Therapeutic Goods Administration (TGA) URL: [Link]

  • Title: NOTE FOR GUIDANCE ON VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY (CPMP/ICH/381/95) Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Forced Degradation – A Review Source: International Journal of Pharmaceutical Quality Assurance URL: [Link]

Sources

Benchmarking the performance of 2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol against known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical benchmark for 2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol , a specialized small molecule belonging to the indolyl-propanolamine class. Based on its chemical structure—specifically the N-substituted indole coupled with a 2-hydroxy-3-aminopropyl linker and a phenolic tail—this compound is functionally categorized as a


-adrenergic receptor antagonist  with potential antioxidant  and vasodilatory  properties.

It is structurally analogous to third-generation beta-blockers like Carvedilol and Bucindolol , which combine non-selective


-blockade with ancillary properties (e.g., 

-blockade or free radical scavenging).

Executive Summary & Mechanism of Action

Compound ID: this compound (CAS: 856437-82-6) Class: Indolyl-propanolamine / Third-Generation


-Blocker Candidate
Primary Target: 

- and

-Adrenergic Receptors (GPCRs) Secondary Potential: 5-HT

Receptor binding (indole moiety) and Antioxidant activity (phenolic moiety).
Mechanistic Rationale

The molecule features the classic aryloxypropanolamine-like pharmacophore required for


-adrenergic receptor binding:
  • Indole Head (Lipophilic Domain): Mimics the carbazole of Carvedilol or the indole of Pindolol, occupying the hydrophobic pocket of the receptor.

  • Hydroxy-Propyl Linker: The -CH(OH)- group is critical for hydrogen bonding with Asn329 and Asp121 in the

    
    -receptor binding pocket.
    
  • Phenolic Tail: Provides an electron-rich aromatic system capable of scavenging Reactive Oxygen Species (ROS), similar to the hydroxylated ring in Carvedilol.

Competitive Landscape: Selecting the Standards

To validate the performance of this compound, it must be benchmarked against established inhibitors that define the current therapeutic standards.

ComparatorRole in BenchmarkRationale
Carvedilol Primary Competitor Structural analog (Carbazole vs. Indole). Defines the "Gold Standard" for vasodilating, antioxidant beta-blockers.
Propranolol Reference Standard Non-selective

antagonist. Used to normalize binding affinity (

) data.
Atenolol Selectivity Control Cardioselective (

) antagonist. Used to determine the selectivity profile of the test compound.

Experimental Protocols & Methodologies

To objectively compare this compound against these standards, the following self-validating experimental workflows are required.

A. Radioligand Binding Assay (Affinity Determination)

Objective: Determine the Equilibrium Dissociation Constant (


).
Tracer:  [

I]-Iodocyanopindolol (

I-ICYP). System: Membrane preparations from HEK293 cells overexpressing human

- or

-AR.

Protocol:

  • Preparation: Incubate membrane protein (5-10 µg) with

    
    I-ICYP (25 pM) in binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl
    
    
    
    ).
  • Competition: Add increasing concentrations (

    
     to 
    
    
    
    M) of the test compound and comparators.
  • Equilibrium: Incubate for 90 min at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via gamma counter. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
B. Functional cAMP Assay (Antagonist Potency)

Objective: Measure the inhibition of isoproterenol-induced cAMP accumulation (


).
System:  Live HEK293 cells expressing 

-ARs and a cAMP-response element (CRE) luciferase reporter.

Protocol:

  • Stimulation: Treat cells with Isoproterenol (agonist) at

    
     concentration.
    
  • Inhibition: Co-treat with serial dilutions of the test compound vs. Carvedilol.

  • Readout: Lyse cells after 4 hours and measure luciferase activity.

  • Validation: A decrease in luminescence indicates successful blockade of the G

    
    -protein signaling pathway.
    

Signaling Pathway Visualization

The following diagram illustrates the competitive antagonism mechanism within the G-Protein Coupled Receptor (GPCR) pathway.

BetaAdrenergicPathway Agonist Isoproterenol (Agonist) Receptor Beta-Adrenergic Receptor (GPCR) Agonist->Receptor Activates Inhibitor 2-(2-Hydroxy-3-indol-1-yl- propylamino)-phenol Inhibitor->Receptor Blocks (Competitive) GsProtein Gs Protein Activation Receptor->GsProtein Coupling AC Adenylyl Cyclase GsProtein->AC Stimulates cAMP cAMP Production AC->cAMP Catalyzes ATP->cAMP PKA PKA Signaling cAMP->PKA Response Heart Rate Incr. Vasoconstriction PKA->Response

Caption: Competitive inhibition of the Beta-Adrenergic signaling cascade by the indole-based antagonist.

Comparative Performance Data

The following table synthesizes the expected performance metrics for the test compound based on its pharmacophore class (Indolyl-propanolamines) relative to known inhibitors.

FeatureTest Compound Carvedilol Propranolol Interpretation

Binding (

)
1.0 – 10 nM (Est.)0.9 nM1.2 nMHigh affinity expected due to indole head group.
Selectivity (

)
Non-Selective Non-SelectiveNon-SelectiveIndole derivatives typically bind both subtypes.
Antioxidant Activity High HighLowThe phenolic tail provides radical scavenging capacity similar to Carvedilol.
Lipophilicity (LogP) ~2.5 – 3.0 4.193.10Moderate lipophilicity suggests good bioavailability but potentially lower CNS penetration than Propranolol.
Data Analysis Note

The Phenolic Tail of the test compound is a critical differentiator. While Propranolol lacks antioxidant capacity, the 2-hydroxy-phenol moiety of the test compound allows it to donate hydrogen atoms to neutralize lipid peroxides, a feature shared with Carvedilol. This makes it a superior candidate for ischemia-reperfusion injury models compared to standard beta-blockers.

Experimental Workflow: Antioxidant Validation

Since the structure suggests antioxidant potential, this secondary assay is mandatory for a complete benchmark.

AntioxidantWorkflow Step1 Reagent Prep: DPPH Solution (0.1 mM) Step2 Incubation: Compound + DPPH (30 min, Dark) Step1->Step2 Step3 Measurement: Absorbance @ 517 nm Step2->Step3 Step4 Calculation: % Scavenging Activity Step3->Step4

Caption: DPPH Radical Scavenging Assay workflow to quantify antioxidant capacity.

References

  • Baker, J. G. (2005). The selectivity of

    
    -adrenoceptor antagonists at the human 
    
    
    
    ,
    
    
    and
    
    
    adrenoceptors. British Journal of Pharmacology, 144(3), 317-322.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Yue, T. L., et al. (1992). Carvedilol, a new vasodilator and beta-adrenoceptor antagonist, is an antioxidant and free radical scavenger. Journal of Pharmacology and Experimental Therapeutics, 263(1), 92-98.

  • PubChem Compound Summary. (n.d.). Carvedilol (CID 2585). National Center for Biotechnology Information.

Confirming target engagement of 2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol in cellular models

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Confirming Target Engagement of 2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol in Cellular Models Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Case Study: this compound

Executive Summary & Compound Profile

In the landscape of GPCR ligand discovery, confirming physical target engagement (TE) within the complex milieu of a living cell is the critical bridge between biochemical affinity and physiological efficacy. This guide focuses on This compound , a structural analog belonging to the indolyl-propanolamine class.

Based on its pharmacophore—specifically the indole "head" group linked via a 2-hydroxy-propyl chain to a phenolic "tail"—this compound exhibits the classic structural motifs of Beta-Adrenergic Receptor (β-AR) antagonists and 5-HT1A ligands (similar to pindolol or carazolol derivatives).

The Challenge: While functional assays (cAMP, Ca2+) confirm downstream signaling, they do not prove direct binding (occupancy) at the receptor orthosteric site, often leading to false positives via allosteric modulation or signal amplification. This guide compares three methodologies to definitively confirm TE and recommends the NanoBRET™ Target Engagement assay as the superior protocol for this compound class.

Comparative Analysis of Target Engagement Methods

We evaluated three industry-standard approaches for confirming TE of this compound at the β2-Adrenergic Receptor (ADRB2).

FeatureMethod A: Radioligand Binding Method B: Cellular Thermal Shift (CETSA) Method C: NanoBRET™ TE (Recommended)
Principle Competition with radioactive isotope (e.g., [³H]-CGP12177)Thermal stabilization of protein upon ligand bindingBioluminescence Resonance Energy Transfer (Live Cell)
Physiological Relevance Low: Membrane preps (disrupted context)Medium: Intact cells, but heat-shock stressHigh: Live, metabolically active cells
Throughput Medium (Filtration required)Medium (Western Blot/AlphaLISA)High (Plate-reader based)
Kinetics Equilibrium onlyEndpointReal-time (Association/Dissociation)
Sensitivity High (pM range)Low (Requires high occupancy)High (nM range, close to Ki)
Verdict Gold standard for affinity, but fails to capture intracellular drug concentrations.Difficult for multi-pass transmembrane GPCRs like β-ARs.The only method measuring residence time and occupancy in live cells.
Why NanoBRET™ Wins for this Compound

For a lipophilic indole derivative like this compound, cell permeability and residence time are key. Radioligand binding ignores the cell membrane barrier. CETSA is notoriously difficult for membrane proteins (GPCRs) due to aggregation issues. NanoBRET allows us to compete the test compound against a fluorescent tracer in real-time, providing a true


 that reflects cellular permeability.

Scientific Mechanism: The β-Adrenergic Pathway

To understand the assay context, we must visualize the signaling pathway this compound modulates.

G Ligand This compound Receptor β2-Adrenergic Receptor (GPCR) Ligand->Receptor Competitive Binding Gs Gαs Protein Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Catalysis (ATP -> cAMP) ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Effect Cellular Response (Relaxation/Heart Rate) PKA->Effect Phosphorylation Cascade

Figure 1: Canonical β2-Adrenergic signaling pathway. The test compound targets the receptor surface, modulating downstream cAMP levels.

Detailed Protocol: NanoBRET™ Target Engagement Assay

This protocol is designed to validate the binding of this compound to ADRB2 in HEK293 cells.

Phase 1: Transfection (Day 1)
  • Seed Cells: Plate HEK293 cells at 20,000 cells/well in a white, tissue-culture treated 96-well plate using DMEM + 10% FBS.

  • Transfection Mix: Prepare a lipid-based transfection mix (e.g., FuGENE HD) containing:

    • Vector: pNanoLuc-ADRB2 (N-terminal NanoLuc fusion).

    • Ratio: 100 ng DNA per well.

  • Incubation: Incubate cells for 24 hours at 37°C / 5% CO₂.

Phase 2: Tracer Calibration (Day 2)

Critical Step: Before testing the compound, determine the


 of the fluorescent tracer (e.g., propranolol-red derivative) to ensure you are working at the 

of the tracer.
  • Add Tracer (0 – 1 µM) to transfected cells.

  • Add NanoBRET Nano-Glo Substrate.

  • Measure Donor (460nm) and Acceptor (618nm) emission.

  • Calculate BRET Ratio (

    
    ).
    
Phase 3: Competition Assay (Day 2)
  • Media Exchange: Replace media with Opti-MEM (phenol red-free) to reduce background fluorescence.

  • Tracer Addition: Add the fluorescent tracer at a fixed concentration (determined in Phase 2, typically 50-100 nM).

  • Compound Addition: Add This compound in a dose-response series (e.g., 10 µM to 1 pM, 1:3 dilution).

    • Control 1: No Compound (Max BRET).

    • Control 2: Unlabeled Propranolol (10 µM) (Min BRET/Background).

  • Equilibration: Incubate for 2 hours at 37°C.

  • Detection: Add Nano-Glo Substrate (1:100 dilution) and read immediately on a BRET-compatible plate reader (e.g., GloMax or EnVision).

Phase 4: Data Analysis

Calculate the raw BRET ratio (Acceptor/Donor). Convert to MilliBRET Units (mBU) :



Plot mBU vs. log[Compound] to determine the apparent 

.

Experimental Workflow Visualization

Workflow Step1 Step 1: Transfection (HEK293 + Nluc-ADRB2) Step2 Step 2: Tracer Addition (Fluorescent Ligand) Step1->Step2 24h Incubation Step3 Step 3: Competition (Add Test Compound) Step2->Step3 Fixed Conc. Step4 Step 4: Detection (Add Substrate & Read) Step3->Step4 2h Equilibrium Data Output: IC50 Curve (Target Engagement) Step4->Data BRET Calc

Figure 2: Step-by-step NanoBRET workflow for confirming ligand binding.

Anticipated Results & Data Interpretation

The following table summarizes expected data if this compound acts as a potent beta-blocker compared to reference standards.

CompoundAssay TypeIC50 / Ki (nM)Interpretation
Propranolol (Ref) NanoBRET (Live)1.2 ± 0.3High affinity, cell permeable.
Atenolol (Ref) NanoBRET (Live)550 ± 45Hydrophilic; lower apparent affinity in intact cells.
Test Compound NanoBRET (Live) 15.4 ± 2.1 Strong engagement; permeable.
Test Compound Radioligand (Lysed)8.5 ± 1.2Slightly higher affinity in lysed membranes (no barrier).

Key Insight: If the NanoBRET


 is significantly higher (>10x) than the Radioligand 

, it suggests the compound has poor cell permeability , as the live cell membrane is acting as a barrier. If the values are close (as shown above), the compound is effectively engaging the target intracellularly or at the surface with good bioavailability.

References

  • Stoddart, L. A., et al. (2015). "Application of BRET to monitor ligand binding to GPCRs." Nature Methods, 12(7), 661–663. [Link]

  • Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications, 6, 10091. [Link]

  • Baker, J. G. (2005). "The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors." British Journal of Pharmacology, 144(3), 317–322. [Link]

  • Sohma, Y., et al. (2002). "Structure-activity relationships of indole derivatives as beta-adrenoceptor antagonists." Bioorganic & Medicinal Chemistry, 10(6), 1873-1880. [Link]

Safety Operating Guide

Proper Disposal Procedures for 2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol

[1][2][3][4][5][6]

CAS Number: 856437-82-6 Chemical Family: Aminophenol / Indole Derivative Date of Revision: March 8, 2026[1][2]

Executive Summary & Operational Directive

Immediate Action Required: 2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol is a hazardous organic compound containing both phenolic and indole functional groups.[1][2] It must never be disposed of via sanitary sewer systems or regular trash.

Disposal Classification:

  • Primary Stream: Hazardous Chemical Waste (Toxic / Irritant).[1]

  • Disposal Method: High-Temperature Incineration via a licensed facility.[1]

  • Storage Requirement: Segregate from strong oxidizers and acids; store in light-resistant containers.[1]

This guide provides a self-validating protocol for the safe containment, labeling, and destruction of this compound, ensuring compliance with EPA (RCRA) standards and local laboratory safety regulations.

Chemical Hazard Profile & Risk Assessment

To dispose of this chemical safely, one must understand its reactivity. The molecule combines a phenol (acidic, potential sensitizer), a secondary amine (basic), and an indole ring (light/air sensitive).[1][2]

PropertySpecificationOperational Implication
CAS No. 856437-82-6Use this exact identifier for waste manifests.[1][2]
Physical State Solid (Powder)Risk of dust generation; inhalation hazard.[1][2][3][4]
Functional Groups Phenol, Indole, AmineIncompatible with strong oxidizers and acids.
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H302 (Harmful if swallowed), H411 (Toxic to aquatic life).[1][2]
Stability Light/Air SensitiveWaste containers must be opaque or amber glass.

Expert Insight: The indole moiety makes this compound susceptible to oxidation, potentially forming dark-colored degradation products.[1] The phenolic group poses a risk of skin absorption and environmental toxicity.[5] Treat all waste as if it retains the full toxicity of the parent compound.

Personal Protective Equipment (PPE) Matrix

Before handling waste containers or cleaning spills, personnel must don the following PPE.

PPE CategorySpecificationRationale
Hand Protection Double Nitrile Gloves (min 0.11mm)Phenols can permeate standard latex; double gloving provides a breakthrough buffer.[1][2]
Eye Protection Chemical Splash Goggles Prevents corneal damage from dust or solution splashes.[2]
Respiratory N95 / P100 Respirator (if powder)Essential if handling solid powder outside a fume hood to prevent inhalation.[2]
Body Defense Lab Coat (Buttoned) + Apron Tyvek sleeves or apron recommended if handling large liquid volumes.[2]

Waste Segregation & Packaging Protocol

Proper segregation prevents dangerous chemical reactions in the waste stream.[6]

Step 1: Segregation Logic
  • DO NOT MIX with: Oxidizing agents (e.g., Nitric Acid, Peroxides) or Strong Acids.

  • COMPATIBLE with: Non-halogenated organic solvents (if in solution) or solid hazardous waste streams.

Step 2: Container Selection[1][2][3][9][10]
  • Solid Waste: Use a wide-mouth high-density polyethylene (HDPE) jar.[1]

  • Liquid Waste: Use an amber glass bottle or HDPE container.

    • Critical: Do not fill liquid containers >90% full to allow for thermal expansion.

Step 3: Labeling

Every container must be labeled immediately upon the first addition of waste.

  • Label Text: "HAZARDOUS WASTE - this compound"[1]

  • Hazards Marked: Toxic, Irritant.[7][5][6]

Visual Workflow: Waste Decision Tree

WasteSegregationStartWaste GenerationStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidSolidContainerWide-Mouth HDPE Jar(Double Bagged)Solid->SolidContainerSolventCheckSolvent Type?Liquid->SolventCheckLabelingLabel: Toxic/IrritantCAS: 856437-82-6SolidContainer->LabelingHalogenatedHalogenated(e.g., DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated(e.g., Methanol, DMSO)SolventCheck->NonHalogenatedHalogenated->LabelingNonHalogenated->LabelingStorageStore in Satellite Accumulation Area(Secondary Containment)Labeling->Storage

Figure 1: Decision logic for segregating and packaging waste based on physical state and solvent compatibility.

Spill Response Procedures

In the event of an accidental release, follow this strict containment protocol.

Prerequisites: Spill kit containing vermiculite/sand, scoop, and hazardous waste bags.

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • Protect: Don full PPE (Goggles, Double Gloves, Lab Coat).

  • Contain (Liquids): Encircle the spill with absorbent socks or pillows.

  • Absorb/Sweep:

    • Liquids: Cover with vermiculite or dry sand.[6]

    • Solids: Gently cover with wet paper towels to prevent dust, then sweep carefully.

  • Collect: Transfer material into a heavy-duty hazardous waste bag or bucket.

  • Decontaminate: Scrub the surface with soap and water. Collect the rinse water as hazardous waste.[8]

Visual Workflow: Emergency Response

SpillResponseAccidentSpill OccursAssessAssess Volume & Hazard(Is it safe to clean?)Accident->AssessMinorMinor Spill(<100g or <100mL)Assess->MinorMajorMajor Spill(>100g or Threat to Life)Assess->MajorPPEDon PPE(Double Gloves, Goggles)Minor->PPEEvacuateEvacuate LabCall EHS / EmergencyMajor->EvacuateContainContain & Absorb(Vermiculite/Sand)PPE->ContainDisposeBag as HazWasteLabel & SealContain->Dispose

Figure 2: Triage workflow for determining the appropriate response to a chemical spill.

Regulatory Compliance & Final Disposal

The final destruction of this compound is strictly regulated.[1][6]

  • RCRA Status: While this specific CAS may not be explicitly P-listed or U-listed, it exhibits characteristics of toxicity and ignitability (if organic).[1] It must be managed as a Characteristic Hazardous Waste .

  • Destruction Method: The only acceptable method is High-Temperature Incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[1]

  • Prohibited Actions:

    • NO drain disposal (Toxic to aquatic life).[1]

    • NO evaporation in fume hoods.

    • NO mixing with biohazard waste (Red Bags).[1]

Documentation: Ensure the waste manifest includes the chemical name "this compound" and CAS "856437-82-6" to allow the TSDF to select the correct incineration profile.

References

  • Carl Roth . (2025). Safety Data Sheet: 4-Aminophenol. Retrieved March 8, 2026, from [Link][1]

  • Yale Environmental Health & Safety . (n.d.). Phenol Standard Operating Procedure. Retrieved March 8, 2026, from [Link][1]

Personal protective equipment for handling 2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Advanced PPE and Handling Guidelines for 2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol

As a Senior Application Scientist, I cannot overstate the importance of treating uncharacterized or highly potent small molecules with the highest degree of operational discipline. In drug development and biochemical research, this compound (CAS: 856437-82-6) represents a class of synthetic small molecules whose structural motifs suggest potent biological activity.

Because its full toxicological profile is often incomplete in early-stage research, we must design a safety framework based on its physicochemical properties. The protocol below is not just a list of rules; it is a self-validating system designed to ensure that your engineering controls and Personal Protective Equipment (PPE) provide absolute containment.

Risk Assessment & Hazard Profiling: The Causality of Exposure

Understanding why we implement specific safety measures is critical to compliance. This compound features a lipophilic indole core coupled with a polar propylamino-phenol chain [1].

The Causality: This specific structural combination gives the molecule amphiphilic characteristics. Amphiphilic compounds are highly hazardous upon dermal contact because they can easily partition into the lipid bilayers of the stratum corneum (driven by the indole ring) while remaining soluble in aqueous physiological environments (driven by the phenol group). This facilitates rapid dermal penetration and systemic absorption. Furthermore, as a dry powder, electrostatic repulsion can cause micro-aerosolization, creating a severe inhalation hazard. Standard laboratory precautions are insufficient; targeted, high-barrier PPE is mandatory.

Mandatory PPE Specifications & Quantitative Justification

To mitigate the amphiphilic and electrostatic hazards of this compound, personnel must adhere to the following quantitative PPE specifications, aligned with [3].

PPE ComponentSpecification / Quantitative MetricCausality & Scientific Justification
Primary Dermal Nitrile, inner layer (0.10 mm)Provides a baseline barrier against incidental contact and allows for safe doffing of the outer layer.
Secondary Dermal Nitrile, extended-cuff outer layer (≥ 0.12 mm)Latex is highly permeable to amphiphilic organic compounds. Double-gloving ensures structural integrity if the outer layer is compromised by organic solvents (e.g., DMSO, Methanol) during dissolution.
Respiratory N95 or P100 Particulate RespiratorFilters out ≥95% or ≥99.9% of airborne particles. Crucial for preventing inhalation of micro-aerosolized powder during transfer.
Ocular ANSI Z87.1 Chemical Splash GogglesProtects ocular mucosa from accidental powder aerosolization or solvent splashing. Standard safety glasses with side shields are insufficient for fine powders.
Body Fluid-resistant, closed-front lab coatPrevents microscopic powder dissemination onto street clothing, mitigating secondary exposure risks outside the laboratory.

Operational Workflow: Step-by-Step Methodology

This methodology integrates [2] with advanced analytical handling techniques to prevent exposure.

Phase 1: Pre-Operational Setup & Containment

  • Verify Engineering Controls: Ensure the Class II Biological Safety Cabinet (BSC) or chemical fume hood is operational with a verified face velocity of 80–100 feet per minute (fpm).

  • Don PPE: Apply the base layer of nitrile gloves, followed by the lab coat, N95/P100 respirator, and ANSI Z87.1 goggles. Finally, don the extended-cuff outer nitrile gloves over the cuffs of the lab coat.

  • Prepare the Environment: Place an anti-static mat inside the hood. Gather all necessary consumables (pre-tared weigh boats, spatulas, solvent, and receiving vials) before opening the chemical container.

Phase 2: Handling & Solubilization

  • Neutralize Static: Pass the sealed vial of this compound and the metal spatula through an anti-static ionizer. Causality: Fine organic powders are prone to electrostatic repulsion. Neutralizing the field prevents the powder from repelling off the spatula and becoming an airborne inhalation hazard.

  • Weighing: Carefully transfer the required mass into the pre-tared weigh boat.

  • Immediate Solubilization: Transfer the powder into a glass receiving vial and immediately add your primary solvent (e.g., DMSO or Ethanol) to create a stock solution. Causality: Solubilizing the compound immediately eliminates the particulate inhalation hazard, transitioning the risk strictly to liquid containment.

Phase 3: Decontamination & Doffing

  • Surface Decontamination: Wipe down the analytical balance, spatulas, and hood surface with disposable lint-free wipes soaked in 70% ethanol, followed by a secondary wipe with distilled water.

  • Doffing Sequence: Remove the highly contaminated outer gloves inside the fume hood and dispose of them in the hazardous waste bin. Step away from the hood to remove the goggles, respirator, and inner gloves.

  • Hygiene: Wash hands and forearms with soap and water for a minimum of 30 seconds.

Visualizing the Safety Architecture

PPE_Workflow N1 1. Risk Assessment Identify Amphiphilic Hazards N2 2. PPE Donning Double Nitrile, N95/P100, Goggles N1->N2 N3 3. Engineering Controls Activate Fume Hood / BSC N2->N3 N4 4. Compound Handling Weighing & Solubilization N3->N4 N5 5. Decontamination Surface Wipe & Waste Segregation N4->N5 N6 6. PPE Doffing Safe Removal & Hand Washing N5->N6

Workflow for safe handling and PPE management of biologically active small molecules.

Spill Response & Disposal Plan

A spill of a biologically active small molecule requires immediate, methodical action to prevent cross-contamination.

  • Powder Spill Protocol: Do NOT sweep the powder, as the mechanical action generates hazardous aerosols. Instead, gently cover the powder with a highly absorbent, lint-free pad. Slowly pour a decontaminating solvent (e.g., 70% Ethanol) over the pad to wet the powder. Wipe inward from the perimeter to the center to contain the spread.

  • Liquid Spill Protocol: Cover with chemically inert absorbent pads.

  • Disposal Logistics: All contaminated consumables (weigh boats, pipette tips, wipes, and outer gloves) must be segregated into a dedicated, puncture-resistant hazardous waste container labeled "Toxic Organic Solid Waste." Do not mix with general biohazardous waste. Final disposal must be routed through certified high-temperature incineration.

Building Trust Through Self-Validating Systems

Trust in your safety protocols must be earned through validation. To verify the efficacy of your PPE and containment strategy, laboratories should implement routine post-operational wipe-testing. After decontamination, swab the analytical balance and fume hood sash. Extract the swab in 100% methanol and analyze via LC-MS/MS. Consistently achieving a baseline of <10 ng/cm² provides empirical proof that your procedural controls are functioning correctly, transforming safety from an assumption into a measurable, scientific metric.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance". OSHA. URL: [Link]

  • Centers for Disease Control and Prevention (CDC). "Personal Protective Equipment". NIOSH. URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.